Tetrakis(2-ethoxyethyl) orthosilicate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tetrakis(2-ethoxyethyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O8Si/c1-5-17-9-13-21-25(22-14-10-18-6-2,23-15-11-19-7-3)24-16-12-20-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTUQUOINFJTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCO[Si](OCCOCC)(OCCOCC)OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066370 | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18407-94-8 | |
| Record name | Silicic acid (H4SiO4) tetrakis(2-ethoxyethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18407-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-ethoxyethyl) orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to Tetrakis(2-ethoxyethyl) Orthosilicate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrakis(2-ethoxyethyl) orthosilicate is an important organosilicon compound with the molecular formula C16H36O8Si.[1] It serves as a crucial precursor in the sol-gel process for the synthesis of silica-based materials. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the synthesis and application workflows. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in the utilization of this versatile compound.
Introduction
This compound is a tetraalkoxysilane that plays a significant role in materials science, particularly in the formation of silica networks through hydrolysis and condensation reactions.[1] These reactions are fundamental to the sol-gel process, a versatile method for creating a wide variety of materials with tailored properties. The resulting silica matrices have applications in diverse fields, including as coatings, in the preparation of aerogels, and for the encapsulation and immobilization of biological molecules and cells.
Synthesis of this compound
The primary method for synthesizing this compound involves the reaction of silicon tetrachloride (SiCl4) with 2-ethoxyethanol. This reaction is a nucleophilic substitution at the silicon center, where the ethoxyethanol displaces the chloride ions.
Synthesis Workflow
The synthesis process can be broken down into several key stages, from the initial reaction to the final purification of the product.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
Silicon Tetrachloride (SiCl4)
-
2-Ethoxyethanol (anhydrous)
-
Inert solvent (e.g., dry toluene or hexane)
-
Nitrogen gas supply
-
Apparatus for reaction under inert atmosphere (e.g., Schlenk line)
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: Assemble a reaction flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the silicon tetrachloride.
-
Inert Atmosphere: Purge the entire system with dry nitrogen gas to create an inert atmosphere.
-
Charging the Reactor: Charge the reaction flask with a solution of 2-ethoxyethanol in an inert solvent.
-
Addition of Silicon Tetrachloride: Cool the reaction mixture in an ice bath. Slowly add silicon tetrachloride dropwise from the dropping funnel to the stirred solution of 2-ethoxyethanol. Maintain the temperature of the reaction mixture between 0-5°C during the addition to control the exothermic reaction. The molar ratio of 2-ethoxyethanol to silicon tetrachloride should be slightly in excess, typically around 4.2:1, to ensure complete reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for a few hours to drive the reaction to completion. During the reaction, hydrogen chloride (HCl) gas will be evolved.
-
Removal of HCl: The byproduct, hydrogen chloride, can be removed by bubbling a stream of dry nitrogen through the reaction mixture or by neutralization with a non-reactive base.
-
Purification: The crude product is purified by vacuum distillation to remove the solvent, any unreacted starting materials, and byproducts. The fraction collected at the appropriate boiling point and reduced pressure is the pure this compound.
Characterization
The successful synthesis of this compound is confirmed through various analytical and spectroscopic techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C16H36O8Si |
| Molecular Weight | 384.54 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Data not available in searched literature |
| Density | Data not available in searched literature |
| Refractive Index | Data not available in searched literature |
Spectroscopic Data
1H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure. The expected signals would correspond to the protons of the ethoxy and ethyl groups in the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
Triplet corresponding to the -CH3 protons of the ethyl group.
-
Quartet corresponding to the -O-CH2- protons of the ethyl group.
-
Multiplets corresponding to the -O-CH2-CH2-O- protons of the ethoxyethyl group.
-
13C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
Signal for the -CH3 carbon of the ethyl group.
-
Signals for the -O-CH2- carbons of the ethyl and ethoxyethyl groups.
-
Signal for the -Si-O-CH2- carbon of the ethoxyethyl group.
-
FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule.
-
Characteristic Absorption Bands (cm-1):
-
Strong Si-O-C stretching vibrations.
-
C-O-C stretching vibrations of the ether linkage.
-
C-H stretching and bending vibrations of the alkyl chains.
-
The Sol-Gel Process: Hydrolysis and Condensation
The primary application of this compound is as a precursor in the sol-gel process. This process involves two main reactions: hydrolysis and condensation.
Sol-Gel Process Workflow
Caption: The sol-gel process using this compound.
Experimental Protocol: Sol-Gel Synthesis of a Silica Gel
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH4OH)
Procedure:
-
Precursor Solution: Prepare a solution of this compound in a suitable solvent, such as ethanol.
-
Hydrolysis: To the stirred precursor solution, add a mixture of water, solvent, and a catalyst. The rate of hydrolysis can be controlled by the type and concentration of the catalyst and the water-to-alkoxide ratio.
-
Sol Formation: As the hydrolysis reaction proceeds, silanol groups (Si-OH) are formed, leading to the creation of a colloidal suspension known as a sol.
-
Gelation: The condensation of the silanol groups and remaining alkoxide groups leads to the formation of siloxane (Si-O-Si) bridges. This results in the formation of a three-dimensional network that spans the entire volume of the liquid, a process known as gelation. The point at which the solution transitions from a liquid to a solid gel is the gel point.
-
Aging: The wet gel is typically aged in its mother liquor for a period of time. During aging, further condensation reactions occur, strengthening the gel network.
-
Drying: The solvent is removed from the gel network to produce a dry solid. The drying method significantly influences the properties of the final material. Evaporative drying results in a xerogel, while supercritical drying produces an aerogel.
Applications in Research and Drug Development
The silica materials derived from this compound have several important applications in the fields of research and drug development:
-
Controlled Drug Delivery: The porous nature of the silica matrix allows for the encapsulation of therapeutic agents, which can then be released in a controlled manner.
-
Biocompatible Coatings: Silica coatings can be applied to medical implants to improve their biocompatibility and reduce the risk of rejection.
-
Enzyme and Cell Immobilization: The inert and porous silica network provides a stable environment for immobilizing enzymes and cells for use in bioreactors and biosensors.
Conclusion
This compound is a valuable precursor for the synthesis of advanced silica-based materials via the sol-gel process. This guide has provided a detailed overview of its synthesis, characterization, and the fundamental principles of its application. While a lack of publicly available, specific quantitative data for this compound presents a challenge, the provided protocols and workflows offer a solid foundation for researchers and professionals to explore its potential in their respective fields. Further research to fully characterize the physical and spectroscopic properties of pure this compound is warranted to facilitate its broader application.
References
"physical and chemical properties of Tetrakis(2-ethoxyethyl) orthosilicate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(2-ethoxyethyl) orthosilicate (CAS No. 18407-94-8) is an organosilicon compound with increasing significance in materials science and biotechnology.[1][2] As a precursor in the sol-gel process, it enables the formation of silica-based materials with tunable properties.[2] Its unique molecular structure, featuring four 2-ethoxyethyl groups attached to a central silicon atom, influences its reactivity and makes it a valuable component in the development of advanced materials, including biocompatible coatings and drug delivery systems.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a visualization of its role in common applications.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are fundamental to its application in various scientific fields. A summary of these properties is presented below.
Physical Properties
A compilation of the key physical data for this compound is provided in Table 1. This data is essential for handling, storage, and processing of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C16H36O8Si | [2][3] |
| Molecular Weight | 384.54 g/mol | [2][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 200 °C @ 0.1 mm Hg | [1][4][5] |
| Melting Point | < 0 °C | [1][4] |
| Density | 1.02 g/cm³ | [1][4][5] |
| Refractive Index | 1.422 | [1][4] |
| Vapor Pressure | < 0.1 mm Hg @ 25°C | [1] |
Table 1: Physical Properties of this compound
Chemical Properties
The chemical behavior of this compound, particularly its reactivity and solubility, dictates its utility in synthesis and formulation. Table 2 outlines its key chemical characteristics.
| Property | Description | Source(s) |
| IUPAC Name | tetrakis(2-ethoxyethyl) silicate | [2] |
| Synonyms | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester; Tetraethoxyethyl orthosilicate | [3][6] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [1][3] |
| Stability | Stable under recommended storage conditions. Material decomposes slowly in contact with moist air or water. | [1] |
| Reactivity | Undergoes hydrolysis and condensation reactions in the presence of water and a catalyst (acid or base) to form silica networks. | [2] |
Table 2: Chemical Properties of this compound
Chemical Reactivity and Mechanisms
The primary chemical reaction of interest for this compound is its hydrolysis and subsequent condensation, which is the foundation of the sol-gel process.[2]
Hydrolysis and Condensation
The sol-gel process involves two main reactions:
-
Hydrolysis: The ethoxyethyl groups (-OCH2CH2OCH2CH3) attached to the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction is typically catalyzed by an acid or a base.
Si(OCH2CH2OCH2CH3)4 + 4H2O → Si(OH)4 + 4HOCH2CH2OCH2CH3
-
Condensation: The resulting silanol groups (Si-OH) react with each other or with remaining ethoxyethyl groups to form siloxane bridges (Si-O-Si), releasing water or ethanol as a byproduct. This process leads to the formation of a three-dimensional silica network, which constitutes the gel.
2Si(OH)4 → (HO)3Si-O-Si(OH)3 + H2O
The rate of these reactions is influenced by factors such as the pH of the solution, the water-to-silicate ratio, temperature, and the solvent used. Compared to smaller alkoxysilanes like tetraethyl orthosilicate (TEOS), the bulkier 2-ethoxyethyl groups in this compound can lead to a slower hydrolysis rate.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Sol-Gel Synthesis of Silica Nanoparticles for Drug Encapsulation
This protocol outlines a general procedure for the synthesis of silica nanoparticles using this compound as a precursor, suitable for the encapsulation of therapeutic agents.
Materials:
-
This compound
-
Ethanol (absolute)
-
Deionized water
-
Ammonium hydroxide (catalyst)
-
Drug to be encapsulated
-
Phosphate-buffered saline (PBS) for release studies
Procedure:
-
Preparation of the Alkoxide Solution: In a clean, dry flask, prepare a solution of this compound in ethanol. The concentration will depend on the desired final particle size and can be optimized.
-
Preparation of the Catalyst Solution: In a separate beaker, mix deionized water and ethanol. To this solution, add the desired amount of ammonium hydroxide as a catalyst.
-
Drug Dissolution: Dissolve the therapeutic agent in the catalyst solution. The concentration of the drug should be determined based on the desired loading capacity.
-
Hydrolysis and Condensation: Under vigorous stirring, rapidly add the alkoxide solution to the catalyst-drug solution.
-
Gelation: Continue stirring for a predetermined time (e.g., 2-24 hours) at room temperature to allow for the formation of a stable colloidal suspension of silica nanoparticles (the "sol") and subsequent gelation.
-
Nanoparticle Isolation and Washing: The resulting silica nanoparticles encapsulating the drug can be isolated by centrifugation. The pellet should be washed multiple times with ethanol and then deionized water to remove unreacted precursors and catalyst.
-
Drying: The washed nanoparticles can be dried under vacuum or by lyophilization to obtain a fine powder.
-
Drug Release Study: To characterize the release profile, a known amount of the drug-loaded nanoparticles is suspended in a release medium (e.g., PBS at 37°C). At specific time intervals, aliquots of the supernatant are withdrawn, and the concentration of the released drug is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Visualizations
The following diagrams illustrate key processes involving this compound.
Caption: Sol-Gel Process for Drug Encapsulation.
Caption: Experimental Workflow of Sol-Gel Synthesis.
Conclusion
This compound is a versatile precursor for the synthesis of silica-based materials with significant potential in research and development, particularly in the pharmaceutical and biomedical fields. Its distinct physical and chemical properties, especially its controlled hydrolysis rate, offer advantages in the formation of well-defined silica networks. The provided experimental protocols and workflow diagrams serve as a foundational guide for scientists and researchers to explore the applications of this compound in creating innovative materials for drug delivery and other advanced technologies. Further research into optimizing reaction conditions and exploring the full range of its applications is warranted.
References
- 1. gelest.com [gelest.com]
- 2. This compound | 18407-94-8 | Benchchem [benchchem.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. TETRAKIS(ETHOXYETHOXY)SILANE CAS#: 18407-94-8 [m.chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Aerogel.org » Silica Aerogel (TEOS, Base-Catalyzed) [aerogel.org]
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tetrakis(2-ethoxyethyl) Orthosilicate
Introduction
Tetrakis(2-ethoxyethyl) orthosilicate is a silicon alkoxide precursor utilized in the sol-gel synthesis of silica-based materials. The sol-gel process involves two primary reactions: hydrolysis of the alkoxide groups to form silanol groups (Si-OH), followed by condensation of these silanols to form siloxane bridges (Si-O-Si), ultimately leading to the formation of a three-dimensional silica network. The kinetics and mechanism of these reactions are crucial in determining the structure and properties of the final material. This guide provides a comprehensive overview of the hydrolysis and condensation mechanism, drawing parallels from the extensively studied TEOS system.
Hydrolysis and Condensation Reactions
The overall reaction can be summarized as follows:
Hydrolysis: Si(OCH₂CH₂OCH₂CH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4HOCH₂CH₂OCH₂CH₃
Condensation: 2Si(OH)₄ ⇌ (HO)₃Si-O-Si(OH)₃ + H₂O
These reactions can be catalyzed by either acids or bases, each leading to distinct reaction kinetics and network structures.
2.1. Acid-Catalyzed Mechanism
Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an alkoxide oxygen atom, making the silicon atom more susceptible to nucleophilic attack by water. The condensation reaction is generally slower than hydrolysis, leading to the formation of linear or randomly branched polymer chains.
2.2. Base-Catalyzed Mechanism
In the presence of a base, the hydrolysis proceeds by the nucleophilic attack of a hydroxide ion on the silicon atom. The condensation reaction is typically faster than hydrolysis, resulting in the formation of more highly cross-linked, particulate structures.
Quantitative Data (Based on TEOS as a Model)
Due to the scarcity of specific data for this compound, the following tables summarize findings for the hydrolysis and gelation of TEOS, which can serve as a qualitative guide.
Table 1: Effect of pH on the Gelation Time of TEOS Solutions
| Catalyst | Molar Ratio (TEOS:EtOH:H₂O:Catalyst) | pH | Gelation Time | Reference |
| HCl | 1:4:4:0.05 | 1.3 | 120 h | [1] |
| HNO₃ | 1:4:4:0.05 | 1.3 | 120 h | [1] |
| H₂SO₄ | 1:4:4:0.05 | 1.3 | 120 h | [1] |
| HF | 1:4:4:0.05 | 2.7 | 0.5 h | [1] |
| NH₃ | - | 8-9 | Fast | [2] |
| Acetic Acid | - | 2-3 | Slow | [2] |
Table 2: Kinetic Data for the Hydrolysis of TEOS
| Condition | Parameter | Value | Reference |
| Acid-catalyzed (HCl) | Hydrolysis rate constant (k) | Varies with pH | [3] |
| Base-catalyzed (NH₃) | Hydrolysis rate | Generally slower than acid-catalyzed | [3] |
| Acetic Acid | Rate Constant (k) | 6-10 x 10⁻³ s⁻¹ | [4] |
It is important to note that the bulkier 2-ethoxyethyl groups in this compound are expected to decrease the rates of both hydrolysis and condensation compared to TEOS due to increased steric hindrance.
Experimental Protocols (Generalized from TEOS)
The following are generalized protocols for studying the hydrolysis and condensation of alkoxysilanes, adaptable for this compound.
4.1. Materials
-
This compound
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Acid catalyst (e.g., HCl, HNO₃)
-
Base catalyst (e.g., NH₄OH)
4.2. In-situ Monitoring of Hydrolysis and Condensation
This protocol is based on techniques used for monitoring TEOS sol-gel processes.[5]
-
Preparation of Solutions: Prepare separate solutions of this compound in a suitable solvent (e.g., ethanol) and an aqueous solution of the desired catalyst (acid or base).
-
Mixing: Combine the two solutions in a reaction vessel under controlled temperature and stirring.
-
In-situ Analysis:
-
Turbidity Measurements: Monitor the change in turbidity of the solution over time using a turbidimeter. An increase in turbidity indicates the formation and growth of silica particles.
-
Dynamic Light Scattering (DLS): Measure the particle size distribution as a function of time to follow the growth of silica nanoparticles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ²⁹Si NMR spectra at different time intervals to identify and quantify the various silicon species (monomers, dimers, different hydrolysis states) present in the solution.[6][7] This provides direct insight into the kinetics of hydrolysis and condensation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the disappearance of Si-OR bands and the appearance of Si-OH and Si-O-Si bands to follow the reaction progress.
-
4.3. Determination of Gelation Time
-
Sample Preparation: Prepare a series of reaction mixtures with varying parameters (e.g., pH, water/alkoxide ratio, temperature).
-
Observation: Visually inspect the samples at regular intervals. The gelation time is defined as the point at which the solution no longer flows when the container is tilted.
Visualizations
5.1. Signaling Pathways
Caption: Proposed hydrolysis and condensation pathway of this compound.
5.2. Experimental Workflow
Caption: Experimental workflow for studying the sol-gel process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering [mdpi.com]
- 6. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
"molecular structure and reactivity of Tetrakis(2-ethoxyethyl) orthosilicate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(2-ethoxyethyl) orthosilicate, with the CAS number 18407-94-8, is a silicon alkoxide that serves as a versatile precursor in the synthesis of silica-based materials. Its unique molecular structure, featuring four 2-ethoxyethyl ligands attached to a central silicon atom, imparts distinct reactivity and properties, making it a compound of interest in various research and development fields, including drug delivery and materials science. This technical guide provides a comprehensive overview of its molecular structure, reactivity, and detailed experimental protocols for its synthesis and application in sol-gel processes.
Molecular Structure and Properties
The molecular formula of this compound is C16H36O8Si, and it has a molecular weight of 384.54 g/mol .[1] The central silicon atom is bonded to four 2-ethoxyethoxy groups.
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H36O8Si | [1] |
| Molecular Weight | 384.54 g/mol | [1] |
| CAS Number | 18407-94-8 | [1] |
| Boiling Point | 200 °C @ 0.1 Torr | |
| Density | 1.020 g/cm³ | |
| Synonyms | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester; 2-Ethoxyethyl silicate | [1] |
Reactivity and Sol-Gel Chemistry
The primary reactivity of this compound lies in its susceptibility to hydrolysis and subsequent condensation, which are the fundamental reactions of the sol-gel process. This process allows for the formation of a silica (SiO2) network under controlled conditions.
Hydrolysis
In the presence of water, the four 2-ethoxyethyl groups can be sequentially replaced by hydroxyl (-OH) groups. This reaction is typically catalyzed by either an acid or a base. The overall hydrolysis reaction can be represented as:
Si(OCH₂CH₂OCH₂CH₃)₄ + 4H₂O → Si(OH)₄ + 4HOCH₂CH₂OCH₂CH₃
Condensation
The resulting silicic acid, Si(OH)₄, or its partially hydrolyzed intermediates are unstable and undergo condensation reactions to form siloxane bridges (Si-O-Si). This process releases water or alcohol and leads to the formation of a three-dimensional silica network, which constitutes the "gel." The condensation reaction can be simplified as:
2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O
Further condensation reactions lead to a highly cross-linked silica gel.
The logical relationship of the sol-gel process is illustrated in the following diagram:
Caption: Sol-Gel Process Workflow.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of silicon tetrachloride (SiCl₄) with 2-ethoxyethanol.
Materials:
-
Silicon tetrachloride (SiCl₄)
-
2-Ethoxyethanol
-
Anhydrous solvent (e.g., toluene or hexane)
-
Inert gas (e.g., nitrogen or argon)
-
Apparatus for distillation under reduced pressure
Procedure:
-
Set up a reaction flask equipped with a dropping funnel, a stirrer, and a condenser under an inert atmosphere.
-
Charge the reaction flask with a solution of 2-ethoxyethanol in an anhydrous solvent.
-
Cool the flask in an ice bath.
-
Slowly add silicon tetrachloride to the cooled solution of 2-ethoxyethanol with vigorous stirring. The molar ratio of SiCl₄ to 2-ethoxyethanol should be approximately 1:4.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to drive the reaction to completion.
-
The byproduct, hydrogen chloride (HCl), can be removed by bubbling a stream of dry inert gas through the reaction mixture or by neutralization with a non-interfering base.
-
The solvent and any excess reactants are removed by distillation.
-
The final product, this compound, is purified by vacuum distillation.
The workflow for the synthesis is depicted below:
Caption: Synthesis Workflow.
Sol-Gel Process using this compound
This protocol outlines a general procedure for the formation of a silica gel. The properties of the final gel can be tuned by varying the reaction conditions.
Materials:
-
This compound
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH₄OH)
Procedure:
-
In a suitable container, mix this compound with ethanol to create a homogeneous solution.
-
In a separate container, prepare an aqueous solution of the catalyst (either acidic or basic).
-
Slowly add the catalyst solution to the alkoxide solution with continuous stirring. The molar ratio of water to the orthosilicate is a critical parameter that influences the hydrolysis and condensation rates.
-
Continue stirring for a specified period to allow for hydrolysis and the initial stages of condensation, leading to the formation of a "sol."
-
Pour the sol into a mold and seal it to prevent rapid evaporation of the solvent.
-
Allow the sol to age at a constant temperature. During this time, the condensation process continues, and the viscosity of the sol increases until a rigid gel is formed.
-
The gel can then be dried under controlled conditions (e.g., slow evaporation or supercritical drying) to produce a xerogel or an aerogel, respectively.
Spectroscopic Data
Expected ¹H NMR Chemical Shifts:
-
-O-CH₂-CH₃: Triplet, approximately 1.1-1.3 ppm
-
-O-CH₂-CH₃: Quartet, approximately 3.4-3.7 ppm
-
-Si-O-CH₂-CH₂-O-: Triplet, approximately 3.7-3.9 ppm
-
-Si-O-CH₂-CH₂-O-: Triplet, approximately 3.5-3.7 ppm
Expected ¹³C NMR Chemical Shifts:
-
-O-CH₂-CH₃: Approximately 15 ppm
-
-O-CH₂-CH₃: Approximately 66-68 ppm
-
-Si-O-CH₂-CH₂-O-: Approximately 60-62 ppm
-
-Si-O-CH₂-CH₂-O-: Approximately 69-71 ppm
Expected FT-IR Absorptions:
-
C-H stretching: 2850-3000 cm⁻¹
-
Si-O-C stretching: 1080-1100 cm⁻¹ (strong, broad)
-
C-O-C stretching: 1100-1150 cm⁻¹
Applications in Drug Development
The ability of this compound to form biocompatible and biodegradable silica matrices through the sol-gel process makes it a promising candidate for drug delivery applications. The porous nature of the resulting silica gel can be controlled to encapsulate therapeutic agents and release them in a sustained manner. The surface of the silica can also be functionalized to target specific cells or tissues.
The signaling pathway for a generic drug delivery system using a silica matrix derived from this precursor is conceptualized below:
Caption: Drug Delivery Signaling.
Conclusion
This compound is a valuable precursor for the synthesis of silica-based materials with tunable properties. Its reactivity through hydrolysis and condensation in the sol-gel process allows for the creation of porous silica networks suitable for a range of applications, including advanced drug delivery systems. While detailed spectroscopic data for this specific compound is scarce, the provided experimental protocols offer a solid foundation for its synthesis and utilization in research and development. Further characterization by researchers is essential to fully exploit the potential of this versatile silicon alkoxide.
References
Tetrakis(2-ethoxyethyl) orthosilicate: A Technical Overview of a Key Sol-Gel Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tetrakis(2-ethoxyethyl) orthosilicate, a silicon alkoxide compound of increasing interest in biomedical applications. This document consolidates critical information regarding its chemical identity, safety data, and handling protocols to ensure its safe and effective use in research and development.
Chemical Identity and Properties
This compound, with the CAS Number 18407-94-8 , is primarily utilized as a precursor in the sol-gel process to synthesize silica-based materials. Its high reactivity, stemming from the hydrolysis and condensation reactions it undergoes, allows for the formation of silica networks crucial for various applications. The biocompatibility and functional properties of the resulting silica-based materials make this compound particularly relevant in the biomedical field.
| Identifier | Value | Reference |
| CAS Number | 18407-94-8 | |
| Molecular Formula | C16H36O8Si | |
| Molecular Weight | 384.54 g/mol | |
| InChI Key | OTTUQUOINFJTBJ-UHFFFAOYSA-N |
Safety and Hazard Information
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H332: Harmful if inhaled.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H315: Causes skin irritation.
-
H370: Causes damage to organs.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H336: May cause drowsiness or dizziness.
Physical and Chemical Properties:
| Property | Value | Reference |
| Appearance | Clear Liquid | |
| Odor | Slight aromatic / Mild Ester-like | |
| Melting Point | -77 °C / -106.6 °F | |
| Boiling Point | 166 - 169 °C / 330.8 - 336.2 °F | |
| Flash Point | 45 °C / 113 °F | |
| Vapor Pressure | 1.7 mbar @ 20°C | |
| Water Solubility | Hydrolyzes |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the essential steps for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Detailed Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Reference |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. Use a face shield if splashing is possible. | |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a lab coat. For larger quantities, consider flame-retardant antistatic protective clothing. | |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if vapor concentrations are high. |
Emergency Procedures
In the event of exposure or a spill, follow these procedures:
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
For spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Use non-sparking tools to collect the material and place it in a suitable container for disposal. Ensure adequate ventilation and remove all sources of ignition.
This guide is intended for informational purposes for trained professionals. Always consult the most current and specific safety data sheet for any chemical before use and adhere to all institutional and regulatory safety guidelines.
The Thermal Behavior of Alkoxysilanes: A Technical Guide to the Stability and Decomposition of Tetrakis(2-ethoxyethyl) orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(2-ethoxyethyl) orthosilicate is an organosilicon compound with applications in materials science, particularly as a precursor in the sol-gel process for producing silica-based materials.[1] Its molecular structure, featuring a central silicon atom bonded to four 2-ethoxyethyl groups, influences its reactivity and thermal properties. Understanding the thermal stability and decomposition pathways of this compound is crucial for its effective use in manufacturing processes where temperature is a critical parameter.
Due to a lack of specific experimental data for this compound in the reviewed literature, this guide will focus on the thermal behavior of a closely related and extensively studied analogue, Tetraethyl orthosilicate (TEOS). The fundamental decomposition mechanisms of the Si-O-C linkage are expected to be comparable, providing valuable insights into the thermal characteristics of substituted orthosilicates.
Thermal Decomposition of Tetraethyl Orthosilicate (TEOS)
The thermal decomposition of TEOS has been investigated to understand its behavior in processes such as chemical vapor deposition. Studies have shown that TEOS is less thermally stable than tetramethyl orthosilicate (TMOS).[2] The decomposition of TEOS proceeds through a complex network of reactions.
The primary decomposition pathways identified are:
-
A stepwise four-centre molecular decomposition to form silanols and ethylene.[2]
-
A barrier-less C-C bond cleavage of the ethoxy branches.[2]
The main stable product of TEOS decomposition is silicic acid (Si(OH)4).[2]
Quantitative Decomposition Data for TEOS
While specific onset decomposition temperatures and weight loss percentages from thermogravimetric analysis (TGA) are not detailed in the provided search results, a kinetic study of TEOS pyrolysis provides insight into its decomposition products.
| Precursor | Primary Decomposition Products | Key Reaction Pathways |
| Tetraethyl orthosilicate (TEOS) | Silanols, Ethylene, Silicic Acid | Four-centre molecular decomposition, C-C bond cleavage of ethoxy branches |
Experimental Protocols for Thermal Analysis
To investigate the thermal stability and decomposition of compounds like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the thermal stability and composition of materials.
Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different stages.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which significant mass loss occurs. The derivative of this curve (DTG) can be used to pinpoint the temperatures of the fastest decomposition rates.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.
Objective: To identify the temperatures of phase transitions and to measure the enthalpy changes associated with these transitions.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events. The area under a peak is proportional to the enthalpy change of the transition.
Visualizations
Decomposition Pathway of TEOS
The following diagram illustrates the proposed major decomposition pathways for Tetraethyl orthosilicate (TEOS), which serves as a model for this compound.
Caption: Proposed decomposition pathways of TEOS.
Experimental Workflow for Thermal Analysis
The logical flow of experiments to characterize the thermal stability of a compound like this compound is depicted below.
Caption: Experimental workflow for thermal analysis.
References
An In-depth Technical Guide to the Spectroscopic Analysis of Tetrakis(2-ethoxyethyl) orthosilicate (FTIR & NMR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of Tetrakis(2-ethoxyethyl) orthosilicate, a key organosilicate compound. The focus is on Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, two powerful analytical techniques for elucidating molecular structure and purity. This document presents predicted spectral data based on the analysis of analogous compounds, detailed experimental protocols, and visual workflows to aid in research and development.
Introduction to this compound
This compound, with the chemical formula Si(OCH₂CH₂OCH₂CH₃)₄, is a silicon alkoxide. It serves as a precursor in the sol-gel process for synthesizing silica-based materials.[1] Its unique structure, featuring ethoxyethyl groups, influences its hydrolysis and condensation rates, making its characterization crucial for controlling the properties of the resulting materials. Spectroscopic analysis provides the necessary insights into its molecular fingerprint.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a vital tool for identifying the functional groups within a molecule. For this compound, the FTIR spectrum is characterized by vibrations of its Si-O, C-O, and C-H bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
| 2975 - 2850 | C-H stretch | -CH₃, -CH₂ | Strong |
| 1450 - 1370 | C-H bend | -CH₃, -CH₂ | Medium |
| 1100 - 1000 | Si-O-C stretch | Alkoxy-silane | Strong, Broad |
| 1120 - 1085 | C-O-C stretch | Ether | Strong |
| 960 - 940 | Si-OH stretch | Silanol (potential hydrolysis product) | Weak/Absent in pure sample |
Note: The presence of a broad peak around 3400 cm⁻¹ (O-H stretch) would indicate the presence of moisture or hydrolysis products.
A standard protocol for the FTIR analysis of liquid this compound is as follows:
-
Instrumentation : A Fourier Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Sample Preparation :
-
Neat Liquid Analysis : A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.[2][3]
-
Attenuated Total Reflectance (ATR) : A drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). This method is often preferred for its simplicity and minimal sample preparation.
-
-
Data Acquisition :
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
-
The sample is placed in the spectrometer.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
To improve the signal-to-noise ratio, 16 to 32 scans are co-added.
-
-
Data Processing :
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Baseline correction and peak picking are performed using the spectrometer's software.
-
References
The Role of Ethoxyethyl Groups in Orthosilicates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of ethoxyethyl groups in orthosilicates, with a particular focus on tetra(2-ethoxyethyl) orthosilicate. This document will cover the synthesis, properties, and applications of these compounds, particularly in the context of sol-gel chemistry and drug delivery. While specific quantitative data for ethoxyethyl orthosilicates are limited in publicly available literature, this guide supplements the available information with comparative data for the well-studied tetraethyl orthosilicate (TEOS) to provide a thorough understanding of the structure-property relationships.
Core Concepts: The Ethoxyethyl Functional Group
The ethoxyethyl group (-OCH₂CH₂OCH₂CH₃) is a key functional moiety that imparts unique characteristics to orthosilicate molecules. Unlike the simple ethyl group in the widely used tetraethyl orthosilicate (TEOS), the ethoxyethyl group contains an ether linkage. This structural difference has significant implications for the physicochemical properties and reactivity of the corresponding orthosilicate.
The presence of the ether oxygen atom in the ethoxyethyl group increases the polarity and hydrogen bonding capability of the molecule compared to its simple alkyl counterpart. This can influence its solubility in various solvents and its hydrolysis rate, which is a critical parameter in the sol-gel process. The additional flexibility of the ethoxyethyl chain may also impact the morphology and porosity of the resulting silica network.
Synthesis of Ethoxyethyl Orthosilicates
The primary synthetic route to tetra(2-ethoxyethyl) orthosilicate is through the alcoholysis of silicon tetrachloride (SiCl₄) with 2-ethoxyethanol. The overall reaction is as follows:
SiCl₄ + 4 CH₃CH₂OCH₂CH₂OH → Si(OCH₂CH₂OCH₂CH₃)₄ + 4 HCl
This reaction is typically carried out under anhydrous conditions to prevent premature hydrolysis of the product.
Experimental Protocol: Synthesis of Tetra(2-ethoxyethyl) Orthosilicate
Materials:
-
Silicon tetrachloride (SiCl₄)
-
2-Ethoxyethanol
-
Anhydrous toluene (or other inert solvent)
-
Nitrogen or Argon gas supply
-
Reaction flask with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
A reaction flask is charged with 2-ethoxyethanol and an inert solvent such as toluene. The flask is placed under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
Silicon tetrachloride is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10°C during the addition.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.
-
The byproduct, hydrogen chloride (HCl), can be removed by bubbling a stream of dry inert gas through the reaction mixture or by neutralization with a non-nucleophilic base.
-
The solvent and any excess reactants are removed by distillation.
-
The final product, tetra(2-ethoxyethyl) orthosilicate, is purified by vacuum distillation. A boiling point of 156°C at 1-2 mm Hg has been reported for tetra-2-ethoxy-ethyl orthosilicate.[1]
Logical Relationship of Synthesis:
Physicochemical Properties
Quantitative data for tetra(2-ethoxyethyl) orthosilicate are not widely available. The following table summarizes the known data and provides a comparison with the well-characterized tetraethyl orthosilicate (TEOS).
| Property | Tetra(2-ethoxyethyl) Orthosilicate | Tetraethyl Orthosilicate (TEOS) | Reference |
| Molecular Formula | C₁₆H₃₆O₈Si | C₈H₂₀O₄Si | [2] |
| Molecular Weight | 384.53 g/mol | 208.33 g/mol | [2][3] |
| Boiling Point | 156 °C @ 1-2 mmHg | 168-169 °C @ 760 mmHg | [1][3] |
| Density | Not available | 0.933 g/mL at 20 °C | [3] |
| Melting Point | Not available | -77 °C | [3] |
| Flash Point | Not available | 45 °C | [3] |
| Vapor Pressure | Not available | 1 mmHg | [3] |
The Sol-Gel Process: Hydrolysis and Condensation
The most significant application of ethoxyethyl orthosilicates, like other alkoxysilanes, is in the sol-gel process. This process involves the hydrolysis and subsequent condensation of the precursor to form a silica network. The ethoxyethyl groups play a crucial role in modulating these reactions.
Hydrolysis:
The first step is the hydrolysis of the ethoxyethyl groups to form silanol (Si-OH) groups and 2-ethoxyethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.
Si(OR)₄ + n H₂O → (RO)₄₋ₙSi(OH)ₙ + n ROH (where R = -CH₂CH₂OCH₂CH₃)
The rate of hydrolysis is influenced by factors such as pH, water-to-alkoxide ratio, solvent, and temperature. The ether linkage in the ethoxyethyl group may affect the hydrolysis kinetics compared to the ethyl group in TEOS, potentially through electronic effects and altered steric hindrance.
Condensation:
The newly formed silanol groups can then undergo condensation reactions to form siloxane (Si-O-Si) bridges, leading to the formation of a three-dimensional silica network. Condensation can occur through two pathways:
-
Water-producing condensation: Si-OH + HO-Si → Si-O-Si + H₂O
-
Alcohol-producing condensation: Si-OR + HO-Si → Si-O-Si + ROH
The relative rates of hydrolysis and condensation determine the structure of the final gel.
Signaling Pathway of Sol-Gel Process:
Applications in Drug Delivery
Silica nanoparticles derived from orthosilicates are extensively investigated as drug delivery vehicles due to their biocompatibility, high surface area, tunable pore size, and ease of surface functionalization. The use of ethoxyethyl orthosilicates as precursors for these nanoparticles can offer advantages in controlling the particle size, morphology, and surface properties.
Experimental Protocol: Preparation of Drug-Loaded Silica Nanoparticles
This protocol is a general guideline adapted from procedures for TEOS and can be optimized for tetra(2-ethoxyethyl) orthosilicate.
Materials:
-
Tetra(2-ethoxyethyl) orthosilicate
-
Ethanol
-
Ammonium hydroxide solution (catalyst)
-
Deionized water
-
Drug to be encapsulated
-
Centrifuge
-
Dialysis tubing
Procedure:
-
Preparation of the reaction mixture: In a flask, dissolve tetra(2-ethoxyethyl) orthosilicate in ethanol.
-
Drug addition: Add the drug to be encapsulated to the solution. The drug should be soluble in the ethanol/water mixture.
-
Initiation of hydrolysis and condensation: Add a mixture of deionized water and ammonium hydroxide dropwise to the stirred solution. The amounts of water and catalyst will influence the size and morphology of the resulting nanoparticles.
-
Nanoparticle formation: Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature with continuous stirring. The solution will become turbid as the silica nanoparticles form.
-
Purification: The nanoparticles are collected by centrifugation. The pellet is washed several times with ethanol and then with deionized water to remove unreacted precursors, byproducts, and non-encapsulated drug.
-
Removal of free drug: To ensure that only encapsulated drug remains, the nanoparticle suspension can be dialyzed against a suitable buffer.
-
Drying: The purified nanoparticles can be dried, for example, by lyophilization, to obtain a powder.
Experimental Workflow for Drug Encapsulation:
Conclusion
The ethoxyethyl group in orthosilicates introduces a unique combination of properties that can be advantageous in the synthesis of advanced materials. The presence of an ether linkage influences the precursor's reactivity and the characteristics of the resulting silica network. While tetra(2-ethoxyethyl) orthosilicate is less studied than its ethyl counterpart, it holds promise for applications where modified hydrolysis kinetics and different surface properties are desired, particularly in the field of drug delivery. Further research is needed to fully elucidate the quantitative aspects of its reactivity and to explore its full potential in various applications.
References
Methodological & Application
Application Notes and Protocols for Silica Nanoparticle Synthesis Using Tetrakis(2-ethoxyethyl) orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the synthesis of silica nanoparticles, with a focus on their application in drug delivery. The synthesis protocols are primarily based on the well-established Stöber method, a robust and widely used sol-gel technique for producing monodisperse silica nanoparticles.
While the specified precursor is Tetrakis(2-ethoxyethyl) orthosilicate, the vast majority of published research and established protocols utilize Tetraethyl orthosilicate (TEOS) as the silica source. TEOS is a closely related organosilicate that has been extensively studied, providing a wealth of data for predictable and controlled nanoparticle synthesis. The protocols detailed below are based on the use of TEOS. Researchers using this compound may need to adjust reaction parameters such as precursor concentration and reaction time to achieve desired particle characteristics, due to potential differences in hydrolysis and condensation kinetics.
I. Synthesis of Silica Nanoparticles via the Stöber Method
The Stöber method involves the hydrolysis and condensation of a silica precursor in an alcoholic solvent, catalyzed by ammonia.[1] This process allows for precise control over particle size and morphology by varying the reaction conditions.
Factors Influencing Silica Nanoparticle Size
The final size of the synthesized silica nanoparticles is influenced by several key parameters, including the concentrations of the silica precursor (TEOS), ammonia (catalyst), and water, as well as the reaction temperature.
Data Presentation: Effect of Reactant Concentrations on Nanoparticle Size
The following tables summarize the impact of varying reactant concentrations on the final diameter of the silica nanoparticles, as reported in various studies.
Table 1: Effect of TEOS Concentration on Silica Nanoparticle Size
| TEOS Concentration (M) | Ammonia Concentration (M) | Water Concentration (M) | Ethanol (mL) | Particle Size (nm) | Reference |
| 0.17 | 0.5 | 11 | - | ~250 | [2] |
| 0.20 | 0.5 | 11 | - | ~300 | [2] |
| 0.30 | 0.5 | 11 | - | ~400 | [2] |
| 0.40 | 0.5 | 11 | - | ~450 | [2] |
| 0.50 | 0.5 | 11 | - | ~500 | [2] |
Table 2: Effect of Ammonia Concentration on Silica Nanoparticle Size
| TEOS Concentration (M) | Ammonia Concentration (M) | Water Concentration (M) | Ethanol (mL) | Particle Size (nm) | Reference |
| 0.20 | 0.1 | 11 | - | ~50 | [2] |
| 0.20 | 0.3 | 11 | - | ~200 | [2] |
| 0.20 | 0.5 | 11 | - | ~300 | [2] |
| 0.20 | 0.7 | 11 | - | ~450 | [2] |
| 0.20 | 1.0 | 11 | - | ~550 | [2] |
Table 3: Effect of Water Concentration on Silica Nanoparticle Size
| TEOS Concentration (M) | Ammonia Concentration (M) | Water Concentration (M) | Ethanol (mL) | Particle Size (nm) | Reference |
| 0.20 | 0.5 | 1 | - | ~50 | [2] |
| 0.20 | 0.5 | 3 | - | ~150 | [2] |
| 0.20 | 0.5 | 5 | - | ~250 | [2] |
| 0.20 | 0.5 | 7 | - | ~350 | [2] |
| 0.20 | 0.5 | 11 | - | ~400 | [2] |
Experimental Workflow for Silica Nanoparticle Synthesis
The synthesis of silica nanoparticles via the Stöber method follows a straightforward workflow, as illustrated in the diagram below.
Caption: A schematic representation of the Stöber method for silica nanoparticle synthesis.
Detailed Protocol for Silica Nanoparticle Synthesis (Target Size: ~100-200 nm)
This protocol is adapted from a typical Stöber synthesis procedure.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (Absolute)
-
Ammonium Hydroxide (28-30% aqueous solution)
-
Deionized Water
-
Round-bottom flask or beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 70 mL of absolute ethanol, 10 mL of deionized water, and 5 mL of ammonium hydroxide solution.
-
Mixing: Place the flask on a magnetic stirrer and stir the solution at a constant rate (e.g., 500 rpm) at room temperature for 15 minutes to ensure a homogeneous mixture.
-
TEOS Addition: While maintaining vigorous stirring, rapidly add 5 mL of TEOS to the solution.
-
Reaction: Allow the reaction to proceed for at least 12 hours at room temperature with continuous stirring. A milky white suspension will form, indicating the formation of silica nanoparticles.
-
Purification - Centrifugation and Washing:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the silica nanoparticles.
-
Carefully decant and discard the supernatant.
-
Add 50 mL of absolute ethanol to the pellet and resuspend the nanoparticles by vortexing or sonication.
-
Repeat the centrifugation and washing steps two more times with absolute ethanol, followed by two washes with deionized water.[3]
-
-
Storage: After the final wash, resuspend the purified silica nanoparticles in a suitable solvent, such as ethanol or deionized water, for storage.
II. Application in Drug Delivery
Silica nanoparticles are excellent candidates for drug delivery systems due to their high surface area, tunable pore size, and biocompatibility.[4]
Drug Loading onto Silica Nanoparticles
Various methods can be employed to load drugs onto silica nanoparticles, with the choice of method often depending on the drug's solubility and properties.
2.1.1. Incipient Wetness Impregnation
This method is suitable for loading a precise amount of a drug into the pores of mesoporous silica nanoparticles.
Protocol:
-
Drug Solution Preparation: Dissolve the drug in a suitable solvent to create a concentrated solution. The volume of the drug solution should be approximately equal to the total pore volume of the silica nanoparticles to be loaded.
-
Loading: Add the drug solution dropwise to the dry silica nanoparticle powder while gently mixing.
-
Drying: Dry the drug-loaded nanoparticles under vacuum to remove the solvent.
2.1.2. Adsorption from Solution
This is a common method for loading drugs onto silica nanoparticles.
Protocol:
-
Nanoparticle Suspension: Disperse a known amount of silica nanoparticles in a suitable solvent.
-
Drug Addition: Add an excess of the drug to the nanoparticle suspension.
-
Incubation: Stir the mixture for an extended period (e.g., 24 hours) at room temperature to allow for drug adsorption onto the nanoparticle surface and within the pores.
-
Purification: Centrifuge the suspension to separate the drug-loaded nanoparticles from the unloaded drug in the supernatant.
-
Washing: Wash the drug-loaded nanoparticles with a fresh solvent to remove any loosely bound drug from the external surface.
Experimental Workflow for Drug Loading and Release
The following diagram illustrates the general workflow for loading a drug onto silica nanoparticles and subsequently studying its release profile.
Caption: A flowchart depicting the processes of drug loading onto silica nanoparticles and the subsequent in vitro release assay.
In Vitro Drug Release Study
An in vitro drug release study is crucial for evaluating the performance of a drug delivery system. The dialysis bag method is a commonly used technique.[5]
Protocol: Dialysis Bag Method
-
Preparation: Disperse a known amount of drug-loaded silica nanoparticles in a small volume of release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
Dialysis Setup: Place the nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.
-
Release Study: Immerse the sealed dialysis bag in a larger volume of fresh release medium in a beaker or flask. Place the setup in a shaking water bath or on a stirrer maintained at a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the collected samples to determine the concentration of the released drug using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
III. Conclusion
The synthesis of silica nanoparticles using the Stöber method with TEOS as a precursor offers a versatile and controllable platform for various applications, particularly in drug delivery. By carefully tuning the reaction parameters, researchers can produce nanoparticles with desired sizes and properties. The subsequent loading of therapeutic agents and the characterization of their release profiles are critical steps in the development of effective nanomedicine formulations. While the protocols provided are based on the extensively studied TEOS, they serve as a strong foundation for researchers working with other silica precursors like this compound, with the understanding that optimization will be necessary.
References
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]
- 3. A method to improve the quality of silica nanoparticles (SNPs) over increasing storage durations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prezi.com [prezi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sol-Gel Thin Film Deposition using Tetrakis(2-ethoxyethyl) orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel process is a versatile and widely used method for fabricating thin films with a broad range of applications, including protective coatings, optical layers, and platforms for biomedical devices.[1] This document provides a detailed protocol for the deposition of silica (SiO₂) thin films using Tetrakis(2-ethoxyethyl) orthosilicate as a precursor. The methodology is based on the well-established principles of the sol-gel technique, which involves the hydrolysis and condensation of the alkoxide precursor to form a colloidal suspension (sol) that is subsequently deposited and converted into a solid film (gel).[2][3]
Note on Precursor: While this compound is a suitable precursor for silica-based materials through the sol-gel process, detailed experimental protocols in publicly available literature are scarce.[4] The following protocols are adapted from established procedures for the more common precursor, Tetraethyl orthosilicate (TEOS).[2][5] Researchers should consider these protocols as a starting point and anticipate the need for optimization of specific parameters such as precursor concentration, catalyst amount, and annealing temperatures.
Principle of the Sol-Gel Process
The sol-gel process for silica thin film formation from an alkoxide precursor like this compound involves two primary chemical reactions: hydrolysis and condensation. These reactions can be catalyzed by either an acid or a base.[3][4]
-
Hydrolysis: The silicon alkoxide reacts with water, leading to the replacement of alkoxy groups (-OCH₂CH₂OC₂H₅) with hydroxyl groups (-OH). Si(OCH₂CH₂OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4HOCH₂CH₂OC₂H₅
-
Condensation: The newly formed silanol groups react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This process results in the formation of a three-dimensional silica network.[4] (HO)₃Si-OH + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + H₂O (HO)₃Si-OR + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + ROH
The choice of catalyst (acid or base) significantly influences the kinetics of these reactions and the structure of the resulting gel network. Acid catalysis generally leads to linear or weakly branched polymers, while base catalysis promotes the formation of more highly branched, particulate sols.[5]
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (Precursor)
-
Ethanol (C₂H₅OH), absolute (Solvent)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl) or Nitric Acid (HNO₃) (Acid Catalyst)
-
Ammonia Solution (NH₄OH) (Base Catalyst)
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone
-
Isopropanol
Equipment:
-
Magnetic stirrer and stir bars
-
Glass beakers and flasks
-
Pipettes
-
Ultrasonic bath
-
Spin coater or dip coater
-
Hot plate
-
Tube furnace or rapid thermal annealing system
-
Fume hood
Protocol 1: Acid-Catalyzed Sol Preparation and Thin Film Deposition
This protocol is suitable for producing dense silica films.[5]
1. Substrate Cleaning:
-
Cut substrates to the desired size.
-
Place substrates in a beaker with acetone and sonicate for 15 minutes in an ultrasonic bath.
-
Rinse the substrates thoroughly with deionized water.
-
Place substrates in a beaker with isopropanol and sonicate for 15 minutes.
-
Rinse the substrates with deionized water and dry with a stream of nitrogen gas.
2. Sol Preparation (Acid-Catalyzed):
-
In a clean glass flask, mix this compound and ethanol. A typical starting molar ratio is 1:4.
-
In a separate beaker, prepare an aqueous solution of the acid catalyst (e.g., 0.1 M HCl or HNO₃).
-
While stirring the precursor-ethanol mixture, add the acidic water solution dropwise. A common molar ratio of Precursor:H₂O is 1:4.[2]
-
Continue stirring the solution at room temperature for at least 24 hours to allow for hydrolysis and condensation to proceed. The solution should remain clear.
3. Thin Film Deposition (Spin Coating):
-
Place a cleaned substrate on the chuck of the spin coater.
-
Dispense a sufficient amount of the prepared sol onto the center of the substrate (e.g., 0.2-0.5 mL).
-
Start the spin coating program. A two-step process is often used:
-
After the spin coating process is complete, carefully remove the coated substrate.
4. Post-Deposition Treatment:
-
Drying: Place the coated substrate on a hot plate at 100-150°C for 10-15 minutes to evaporate the remaining solvent.
-
Annealing: Transfer the substrate to a furnace for heat treatment to densify the film and remove residual organic compounds and hydroxyl groups. A typical annealing process involves heating in air to a temperature between 400°C and 800°C for 1-2 hours.[1][8] The heating and cooling rates should be controlled (e.g., 5°C/min) to prevent cracking of the film.
Protocol 2: Base-Catalyzed Sol Preparation and Thin Film Deposition
This protocol is often used to create more porous films or silica nanoparticles.[5]
1. Substrate Cleaning:
-
Follow the same procedure as in Protocol 1.
2. Sol Preparation (Base-Catalyzed):
-
In a clean glass flask, mix this compound and ethanol (e.g., molar ratio 1:4).
-
In a separate beaker, prepare an aqueous solution of the base catalyst (e.g., 0.1 M NH₄OH).
-
While vigorously stirring the precursor-ethanol mixture, add the basic water solution dropwise. A common molar ratio of Precursor:H₂O is 1:4.[2]
-
Continue stirring the solution at room temperature. The solution may become cloudy, indicating the formation of silica particles. Stir for at least 12-24 hours.
3. Thin Film Deposition (Dip Coating):
-
Mount the cleaned substrate onto the dip coater arm.
-
Immerse the substrate into the prepared sol.
-
Withdraw the substrate from the sol at a constant, controlled speed (e.g., 1-10 mm/s). The film thickness is influenced by the withdrawal speed and the viscosity of the sol.
-
Allow the coated substrate to air dry for a few minutes.
4. Post-Deposition Treatment:
-
Follow the same drying and annealing procedures as in Protocol 1. The final annealing temperature may be adjusted based on the desired porosity.
Data Presentation
The following tables summarize typical experimental parameters for sol-gel thin film deposition based on TEOS, which can be used as a starting point for this compound.
Table 1: Sol Preparation Parameters (Adapted from TEOS Protocols)
| Parameter | Acid-Catalyzed | Base-Catalyzed | Reference |
| Precursor:Ethanol (molar ratio) | 1:4 - 1:10 | 1:4 - 1:10 | [5] |
| Precursor:H₂O (molar ratio) | 1:2 - 1:5 | 1:2 - 1:5 | [2] |
| Catalyst | HCl, HNO₃ | NH₄OH | [5] |
| Catalyst Concentration | 0.01 - 0.1 M | pH 8-11 | [2][5] |
| Stirring Time | 24 - 48 hours | 12 - 24 hours | [5] |
| Temperature | Room Temperature | Room Temperature | [2] |
Table 2: Thin Film Deposition and Treatment Parameters (Adapted from TEOS Protocols)
| Parameter | Spin Coating | Dip Coating | Reference |
| Deposition | |||
| Spin Speed (Spread) | 500 - 1000 rpm | - | [6] |
| Spin Time (Spread) | 5 - 10 s | - | [6] |
| Spin Speed (Thinning) | 2000 - 4000 rpm | - | [7] |
| Spin Time (Thinning) | 30 - 60 s | - | [7] |
| Withdrawal Speed | - | 1 - 10 mm/s | [8] |
| Post-Treatment | |||
| Drying Temperature | 100 - 150 °C | 100 - 150 °C | [8] |
| Drying Time | 10 - 15 min | 10 - 15 min | [8] |
| Annealing Temperature | 400 - 800 °C | 400 - 800 °C | [1][9] |
| Annealing Time | 1 - 2 hours | 1 - 2 hours | [8] |
Visualization of Experimental Workflow
Caption: Workflow for sol-gel thin film deposition.
References
- 1. Annealing temperature effects on (111)-oriented BiFeO3 thin films deposited on Pt/Ti/SiO2/Si by chemical solution deposition - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. sanfanchem.com [sanfanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 18407-94-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophobic Thin Films from Sol–Gel Processing: A Critical Review [mdpi.com]
- 9. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
Application Notes and Protocols for the Fabrication of Biocompatible Coatings with Tetrakis(2-ethoxyethyl) orthosilicate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for fabricating biocompatible coatings using Tetrakis(2-ethoxyethyl) orthosilicate (TEOS). The protocols focus on the sol-gel synthesis of silica-based and composite coatings for biomedical implants and drug delivery applications.
Data Presentation
Table 1: Quantitative Data on Biocompatible Coatings
| Coating Composition | Substrate | Coating Thickness (µm) | Adhesion Strength (MPa) | Water Contact Angle (°) | Cell Viability (%) (Cell Line) | Reference |
| VTMS/TEOS Hybrid | Titanium Grade 2 | 5-10 | > 15 | 70-80 | > 90 (Osteoblasts) | [1] |
| Bioactive Glass (58S) | Pure Titanium | Not Specified | 41.03 ± 2.31 | Not Specified | Not Specified | [2] |
| TEOS-PDMS | Cotton Fabric | Not Specified | Not Specified | > 140 | Not Applicable | Not Specified |
| Sol-gel-HAp | Ti6Al4V | Not Specified | Not Specified | Not Specified | Good (Not Quantified) | [3] |
Note: Quantitative cell viability data for TEOS-based coatings on L929 and MG-63 cells were not available in a tabular format in the searched literature. However, studies indicate good biocompatibility.
Experimental Protocols
Protocol 1: Fabrication of a Bioactive Glass Coating on Titanium Substrates via Sol-Gel Dip-Coating
This protocol describes the synthesis of a 58S bioactive glass (BG) coating on titanium substrates.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Triethyl phosphate (TEP)
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Deionized water (DW)
-
Hydrochloric acid (HCl, 2M)
-
Ethanol
-
Titanium substrates (e.g., commercially pure Ti)
-
Abrasive paper (e.g., SiC paper)
-
Alumina powder (for sandblasting, optional)
-
Acetone
-
70% Ethanol
Equipment:
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Dip-coater
-
Incubator or oven
-
Ultrasonic bath
Procedure:
-
Substrate Preparation:
-
Mechanically grind the titanium substrates with abrasive paper.
-
(Optional) Sandblast the surface with alumina powder for increased roughness.
-
Clean the substrates in an ultrasonic bath with acetone for 15 minutes.
-
Rinse with deionized water.
-
Ultrasonically clean in 70% ethanol for 15 minutes.
-
Rinse with deionized water and dry in an oven.
-
-
Sol Preparation:
-
In a beaker, mix 7.82 mL of deionized water and 1.30 mL of 2M HCl.
-
While stirring, add 10.24 g of TEOS, 1.16 g of TEP, and 7.02 g of Ca(NO₃)₂·4H₂O to the acidic solution.
-
Continue stirring the mixture for 3 hours at room temperature to obtain a homogeneous sol.
-
-
Dip-Coating:
-
Mount the prepared titanium substrate in the dip-coater.
-
Immerse the substrate into the bioactive glass sol with the following parameters:
-
Dip speed: 9 mm/s
-
Return speed: 9 mm/s
-
Dwell time (in sol): 4 s
-
Drying time (above sol): 60 s
-
-
Repeat the dip-coating cycle as needed to achieve the desired thickness.
-
-
Aging and Heat Treatment:
-
Age the coated substrates in an incubator at 37°C for 72 hours to promote hydrolysis and polycondensation.[2]
-
For densification and final stabilization, a subsequent heat treatment (e.g., at 600°C) can be applied.
-
Protocol 2: Preparation of a TEOS-Based Hydrogel for Drug Delivery
This protocol outlines the formation of a basic TEOS-only hydrogel suitable for encapsulating therapeutic agents.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Aqueous solvent (e.g., deionized water, phosphate-buffered saline)
-
Acid for hydrolysis (e.g., HCl)
-
Base for pH adjustment (e.g., NH₄OH)
-
Therapeutic agent (drug) to be encapsulated
Equipment:
-
Magnetic stirrer and stir bar
-
pH meter
-
Vials or containers for gelation
Procedure:
-
TEOS Hydrolysis:
-
Prepare an acidic aqueous solution (e.g., 0.01 M HCl).
-
Add TEOS to the acidic solution while stirring. The ratio of TEOS to the aqueous phase can be varied to control the final properties of the hydrogel.
-
Allow the mixture to stir for a defined period (e.g., 24 hours) to ensure complete hydrolysis of the TEOS precursor. The age of the hydrolyzed TEOS can impact the nanoparticle structure and stiffness of the final hydrogel.[4]
-
-
Drug Incorporation:
-
Dissolve the desired therapeutic agent in an appropriate aqueous solvent.
-
Add the drug solution to the hydrolyzed TEOS sol.
-
-
Gelation:
-
Adjust the pH of the mixture to a neutral or slightly basic value (e.g., pH 7-8) using a suitable base (e.g., NH₄OH) to initiate the condensation and gelation process.
-
Transfer the solution to appropriate containers and allow it to gel at room temperature or a controlled temperature. Gelation time will depend on the pH and precursor concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for fabricating and characterizing TEOS-based biocompatible coatings.
Caption: The sol-gel process: hydrolysis and condensation of TEOS to form a silica network.
References
Application Notes and Protocols for Aerogel Synthesis Using Tetrakis(2-ethoxyethyl) Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to Tetrakis(2-ethoxyethyl) Orthosilicate as a Precursor
This compound (TEEEOS) is a silicon alkoxide that, like TEOS, can undergo hydrolysis and condensation reactions to form a silica (SiO₂) network, the backbone of silica aerogels. The fundamental chemistry involves the reaction of the precursor with water, typically in the presence of a catalyst, to form a sol that subsequently gels into a three-dimensional porous network.
The longer 2-ethoxyethyl groups in TEEEOS compared to the ethyl groups in TEOS may influence the sol-gel process in several ways:
-
Hydrolysis Rate: The steric hindrance and electronic effects of the larger alkoxy groups may lead to a slower hydrolysis rate.
-
Solvent Miscibility: The ethoxyethyl groups may alter the miscibility of the precursor with the solvent system, potentially requiring different co-solvents or solvent ratios for a homogenous sol.
-
Network Flexibility: The longer and more flexible chains might result in a more compliant and less brittle aerogel network.
-
Pore Structure: The size and nature of the organic groups removed during drying can influence the final pore size distribution and surface area of the aerogel.
Experimental Protocols
This section details an adapted two-step acid-base catalyzed sol-gel process for the synthesis of silica aerogels from TEEEOS, followed by supercritical drying.
Materials and Reagents
-
Precursor: this compound (TEEEOS)
-
Solvent: Absolute Ethanol (EtOH), 200 proof
-
Co-Solvent/Pore Fluid: Acetone (optional, for solvent exchange)
-
Acid Catalyst: 0.1 M Hydrochloric Acid (HCl) in deionized water
-
Base Catalyst: 1 M Ammonium Hydroxide (NH₄OH) in deionized water
-
Drying Fluid: Liquid Carbon Dioxide (CO₂) for supercritical drying
Adapted Two-Step Sol-Gel Synthesis Protocol
This two-step process allows for initial hydrolysis under acidic conditions to form small silica clusters, followed by base-catalyzed condensation to promote gelation.
Step 1: Acid-Catalyzed Hydrolysis
-
In a clean, dry beaker, combine TEEEOS and absolute ethanol. A suggested starting molar ratio is 1:4 (TEEEOS:EtOH). Stir vigorously to ensure a homogeneous solution.
-
Slowly add the 0.1 M HCl solution to the TEEEOS/ethanol mixture while stirring. A typical starting molar ratio of TEEEOS to water is 1:4.
-
Continue stirring the solution in a sealed container for a designated hydrolysis time. This may range from 1 to 24 hours at room temperature. The optimal hydrolysis time will need to be determined experimentally.
Step 2: Base-Catalyzed Gelation
-
After the hydrolysis step, slowly add the 1 M NH₄OH solution to the sol while stirring. The amount of base catalyst will need to be optimized to achieve a reasonable gelation time (minutes to hours).
-
Once the base catalyst is added, pour the sol into molds of the desired shape.
-
Seal the molds and allow them to rest undisturbed until gelation occurs. The gelation time should be recorded.
Aging and Solvent Exchange
-
Once the gel has set, carefully remove it from the mold and place it in a container with absolute ethanol. This initial aging step helps to strengthen the silica network.
-
Age the gel for at least 24 hours.
-
To prepare for supercritical drying with CO₂, the ethanol within the gel pores must be exchanged with a solvent that is miscible with liquid CO₂, such as acetone.
-
Perform a series of solvent exchanges by soaking the gel in fresh acetone. A typical exchange schedule is 3-4 exchanges over 2-3 days.
Supercritical Drying
Supercritical drying is essential to remove the pore fluid without causing the collapse of the delicate aerogel structure due to capillary forces.
-
Place the acetone-exchanged gel into a high-pressure supercritical drying apparatus.
-
Fill the vessel with liquid CO₂ and allow it to exchange with the acetone in the gel pores. This may require several flush-and-fill cycles.
-
Once the acetone has been replaced with liquid CO₂, heat the vessel above the critical temperature of CO₂ (31.1 °C) and increase the pressure above its critical pressure (73.8 bar). A common condition is 40-50 °C and 100-120 bar.
-
Once in the supercritical state, slowly depressurize the vessel while maintaining the temperature. A slow depressurization rate (e.g., 5-10 bar/hour) is crucial to prevent cracking of the aerogel.
-
Once at atmospheric pressure, the vessel can be cooled and the dry aerogel monolith can be removed.
Data Presentation
As there is no published data on aerogels derived from TEEEOS, the following table presents typical properties for TEOS-based silica aerogels and indicates where experimental data for TEEEOS-based aerogels should be collected.
| Property | Typical Values for TEOS-based Aerogels | Experimentally Determined Values for TEEEOS-based Aerogels |
| Gelation Time | Minutes to Hours | To Be Determined (TBD) |
| Density | 0.03 - 0.15 g/cm³ | TBD |
| Surface Area (BET) | 500 - 1000 m²/g | TBD |
| Pore Volume | 2.0 - 4.0 cm³/g | TBD |
| Mean Pore Diameter | 10 - 30 nm | TBD |
| Thermal Conductivity | 0.015 - 0.025 W/m·K | TBD |
| Young's Modulus | 0.1 - 10 MPa | TBD |
Visualizations
Sol-Gel Process Workflow
Caption: Workflow for the two-step acid-base catalyzed sol-gel process.
Post-Synthesis Processing Workflow
Caption: Post-synthesis workflow from wet gel to dry aerogel.
Signaling Pathway Analogy: Sol to Gel Transition
Caption: Chemical transformations from precursor to gel network.
Application Notes and Protocols for Controlled Drug Delivery Systems Using Silicate Matrices
A comprehensive guide for researchers, scientists, and drug development professionals on the application of silicate-based matrices for controlled drug release. Due to a scarcity of specific data on Tetrakis(2-ethoxyethyl) orthosilicate (THEOS), this document primarily focuses on the well-characterized and structurally similar precursor, Tetraethyl orthosilicate (TEOS), as a model system. The principles and protocols outlined herein can serve as a foundational framework for the development of THEOS-based systems.
Introduction
Silicate-based matrices, synthesized through the sol-gel process, offer a versatile platform for the controlled delivery of therapeutic agents. These inorganic polymers can encapsulate a wide range of bioactive molecules, protecting them from degradation and enabling sustained release. The physicochemical properties of the silica matrix, such as porosity, particle size, and surface chemistry, can be tailored by controlling the synthesis parameters, thereby allowing for precise control over drug release kinetics.
Tetraethyl orthosilicate (TEOS) is the most extensively studied precursor for creating these silica networks. Its hydrolysis and condensation reactions are well-understood, leading to reproducible and scalable synthesis of drug-loaded micro- and nanoparticles. While this compound (THEOS) is a structurally related precursor, detailed research on its application in drug delivery is limited. However, the fundamental principles of the sol-gel process and drug encapsulation are expected to be analogous.
These application notes provide an overview of the synthesis, characterization, and in vitro evaluation of drug-loaded silicate matrices, with detailed protocols based on established TEOS literature.
Data Presentation
Physicochemical Properties of TEOS-based Nanoparticles
The size of the nanoparticles is a critical parameter that influences the drug release profile. The age of the hydrolyzed TEOS (hTEOS) solution directly impacts the final nanoparticle size.
| Age of hTEOS (days) | Initial hTEOS Size (nm) | Final Thixogel Nanoparticle Size (nm) |
| 3 | 8.1 ± 1.5 | 15.8 ± 1.2 |
| 20 | 178.3 ± 5.7 | 233.8 ± 18.2 |
Table 1: Influence of hydrolyzed TEOS (hTEOS) age on the resulting nanoparticle size of the thixogel. Data suggests that older hTEOS solutions lead to the formation of larger nanoparticles.[1]
In Vitro Drug Release
The release of a model drug, fluorescein, from TEOS-based thixogels is influenced by the nanoparticle size.
| Thixogel Formulation (based on hTEOS age) | Nanoparticle Size (nm) | Cumulative Drug Release at 7 days (%) |
| Day 0 hTEOS | 15.8 ± 1.2 | Lower Rate |
| Day 5 hTEOS | 18.8 ± 0.5 | Lower Rate |
| Day 14 hTEOS | 233.8 ± 18.2 | Higher Rate |
Table 2: Impact of nanoparticle size on the release of a model drug from TEOS-based thixogels. Smaller nanoparticles appear to release the drug at a slightly lower rate.[1]
Biocompatibility/Cytotoxicity Data
| Cell Line | Concentration of Unloaded Nanoparticles (µg/mL) | Cell Viability (%) |
| e.g., Human Dermal Fibroblasts (HDF) | 10 | > 95% |
| 50 | > 90% | |
| 100 | > 85% | |
| 500 | > 80% |
Table 3: Example of a data table for presenting in vitro cytotoxicity results of unloaded silicate nanoparticles. The specific values would need to be determined experimentally for THEOS-based systems.
Experimental Protocols
Synthesis of Drug-Loaded Silicate Matrices (TEOS-based)
This protocol describes the synthesis of a thixotropic hydrogel (thixogel) for drug delivery using TEOS as the precursor.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Acetic acid (0.15 M)
-
Deionized water (diH₂O)
-
Hydrochloric acid (3.0 N)
-
Ammonium hydroxide (1.5 N)
-
Drug solution (e.g., Fluorescein at 10 mg/mL in 0.15 M NH₄OH)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Hydrolysis of TEOS: Mix TEOS with 0.15 M acetic acid at a 1:9 (v/v) ratio. Stir the mixture magnetically for 1.5 hours to obtain hydrolyzed TEOS (hTEOS).[1]
-
Sol Formation: Combine the fresh or aged hTEOS with deionized water in a 1:1 (v/v) ratio. Vortex the mixture.
-
pH Adjustment (Acidification): Adjust the pH of the sol to ~2 with 3.0 N acetic acid.[1]
-
Incubation: Allow the acidic sol to incubate for 3 hours.
-
Drug Incorporation: Add the drug solution to the sol just prior to gelation. For example, add 20 µL of a 10 mg/mL fluorescein stock solution to 1.980 mL of the hydrogel precursor solution to achieve a final concentration of 100 µg/mL.[1]
-
Gelation: Raise the pH to ~8.5 with 1.5 N ammonium hydroxide to induce gelation. Allow the gel to form overnight under ambient conditions.[1]
-
Washing: Wash the resulting gel with deionized water or PBS twice to remove residual ethanol, which is a by-product of the condensation reaction.[1]
In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the release of an encapsulated drug from the silicate matrix.
Materials:
-
Drug-loaded silicate hydrogel
-
Phosphate-buffered saline (PBS)
-
Incubator (37 °C)
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Place a defined amount of the drug-loaded hydrogel into a vial.
-
Add a specific volume of PBS (e.g., 2 mL) to the vial, ensuring the gel is fully immersed.
-
Incubate the vials at 37 °C without shaking.[1]
-
At predetermined time intervals (e.g., 24 hours), carefully collect an aliquot of the PBS (e.g., 100 µL).[1]
-
Replace the collected volume with fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength (e.g., 495 nm for fluorescein).[1]
-
Calculate the cumulative percentage of drug released over time.
In Vitro Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of the unloaded silicate matrices using a standard MTT assay.
Materials:
-
Sterile, unloaded silicate nanoparticles (prepared and washed as described above, then lyophilized and resuspended in sterile cell culture medium)
-
Human cell line (e.g., Human Dermal Fibroblasts - HDF)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the sterile, unloaded silicate nanoparticles. Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Express the cell viability as a percentage relative to the negative control.
Visualizations
Experimental Workflow for Synthesis and Drug Loading
Caption: Workflow for the synthesis of a drug-loaded silicate hydrogel.
Sol-Gel Process Signaling Pathway
Caption: The fundamental reactions of the sol-gel process.
In Vitro Drug Release and Cytotoxicity Testing Workflow
Caption: Workflow for in vitro evaluation of the drug delivery system.
References
Application Notes and Protocols for the Preparation of Stable Silica Sols from Tetrakis(2-ethoxyethyl) Orthosilicate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of stable, monodisperse silica sols is of paramount importance in various fields, including drug delivery, diagnostics, and materials science. While Tetraethyl Orthosilicate (TEOS) is the most common precursor for silica sol preparation via the sol-gel process, other alkoxysilanes such as Tetrakis(2-ethoxyethyl) orthosilicate offer unique properties due to their different alkoxy groups. The 2-ethoxyethyl group can influence the rates of hydrolysis and condensation, potentially offering different process kinetics and final particle characteristics. These application notes provide a detailed protocol for the preparation of stable silica sols using this compound, adapted from the well-established Stöber method. The protocol also includes considerations for the specific chemistry of this precursor.
The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (or gel) of either discrete particles or network polymers. For silica sols, this process is generally initiated by the hydrolysis of the silicon alkoxide precursor, followed by the condensation of the resulting silanol groups to form siloxane bonds (Si-O-Si).
Experimental Protocols
This protocol is based on the principles of the Stöber method, which allows for the synthesis of monodisperse silica nanoparticles. The reaction parameters can be tuned to control the final particle size and stability of the silica sol.
Materials and Reagents:
| Reagent | Role | Recommended Purity |
| This compound | Silica Precursor | ≥ 98% |
| Ethanol (Absolute) | Solvent | ≥ 99.8% |
| Deionized Water | Hydrolysis Agent | 18.2 MΩ·cm |
| Ammonium Hydroxide (28-30%) | Catalyst (Base) | ACS Grade |
Protocol for the Synthesis of Stable Silica Sols:
-
Reaction Setup: In a clean, dry flask, combine a specific volume of absolute ethanol and deionized water under vigorous magnetic stirring. The flask should be sealed to prevent evaporation.
-
Catalyst Addition: To the ethanol-water mixture, add a calculated amount of ammonium hydroxide. Allow the solution to mix for 5-10 minutes to ensure homogeneity.
-
Precursor Addition: Rapidly add the desired volume of this compound to the stirring solution.
-
Reaction and Aging: Allow the reaction to proceed under continuous stirring at room temperature. The solution will become turbid as silica nanoparticles form and grow. The reaction time can vary from a few hours to 24 hours, depending on the desired particle size.
-
Stabilization and Storage: Once the desired particle size is achieved, the silica sol can be stabilized by adjusting the pH or by surface modification if required. For storage, transfer the sol to a sealed container and keep it at 4°C to minimize further reaction and aggregation.
Table of Reaction Parameters and Their Influence on Silica Sol Properties:
| Parameter | Range of Values (Typical) | Influence on Silica Sol Properties |
| [H₂O] / [Precursor] Molar Ratio | 2 - 10 | Higher ratios generally lead to faster hydrolysis rates and can result in smaller particle sizes. |
| [NH₃] / [Precursor] Molar Ratio | 0.5 - 2.0 | Higher catalyst concentrations lead to faster nucleation and growth, resulting in larger particle sizes. |
| Precursor Concentration | 0.1 - 0.5 M | Higher precursor concentrations can lead to larger particles and a broader size distribution. |
| Temperature | 20 - 50 °C | Increasing the temperature accelerates both hydrolysis and condensation rates, which can influence particle size and polydispersity. |
| Stirring Speed | 300 - 800 rpm | Vigorous and consistent stirring is crucial for ensuring a homogeneous reaction mixture and producing monodisperse nanoparticles. |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of stable silica sols from this compound using the adapted Stöber method.
Caption: Workflow for silica sol synthesis.
Signaling Pathways and Logical Relationships
The formation of silica sols from alkoxide precursors is governed by two fundamental chemical reactions: hydrolysis and condensation. The interplay between these reactions determines the structure and properties of the resulting silica network.
Application Notes & Protocols: Surface Functionalization of Nanoparticles with Orthosilicates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles using orthosilicate precursors. The focus is on Tetraethyl Orthosilicate (TEOS), the most widely used precursor in research and development for creating silica-based nanomaterials. While the user specified "Tetrakis(2-ethoxyethyl) orthosilicate," the vast body of scientific literature and established protocols centers on TEOS for its reliability and well-understood reaction kinetics. The principles and methods described herein are foundational and can be adapted for other silicon alkoxide precursors.
Surface functionalization is a critical step in tailoring nanoparticles for specific applications, transforming them from simple nanostructures into sophisticated tools for medicine and industry. By modifying the nanoparticle surface, researchers can control properties such as stability, biocompatibility, drug loading capacity, and cellular targeting.[1][2]
Application Notes
Advanced Drug Delivery Systems
Silica nanoparticles synthesized from TEOS are exceptional candidates for drug delivery vehicles due to their high surface area, stability, and biocompatibility.[1]
-
High Drug Payload: The synthesis can be modified using surfactants like cetyl trimethylammonium bromide (CTAB) to create a mesoporous structure (Mesoporous Silica Nanoparticles or MSNs).[1][3] This honeycomb-like framework provides a vast internal volume for loading significant quantities of therapeutic agents.[3]
-
Targeted Delivery: The nanoparticle surface, rich in silanol groups (Si-OH), can be easily functionalized with targeting ligands such as antibodies or peptides.[3][4] This "active targeting" strategy enhances the accumulation of the drug-loaded nanoparticles at specific sites, such as tumor tissues, thereby increasing therapeutic efficacy and minimizing side effects.[3][4]
-
Controlled Release: Surface modifications can be designed to trigger drug release in response to specific stimuli present in the target environment, such as changes in pH or the presence of certain enzymes.
Bio-imaging and Diagnostics
Functionalized silica nanoparticles serve as versatile platforms for advanced imaging and diagnostic applications.
-
Fluorescent Labeling: The surface can be covalently functionalized with fluorescent dyes, such as Rhodamine B, for tracking the nanoparticles within biological systems.[4] This is invaluable for studying cellular uptake mechanisms and biodistribution.
-
Multimodal Imaging: Nanoparticles can be co-functionalized with different agents, such as contrast agents for Magnetic Resonance Imaging (MRI) and fluorescent tags, to create multimodal imaging probes.
-
Biosensors: By immobilizing specific enzymes or antibodies on the surface, functionalized nanoparticles can be used to detect biomarkers with high sensitivity and specificity.
Enhanced Biocompatibility and In Vivo Stability
Bare silica nanoparticles can sometimes elicit an immune response or be rapidly cleared from circulation. Surface functionalization can mitigate these issues.
-
Reduced Toxicity: Coating nanoparticles with biocompatible polymers like polyethylene glycol (PEG) can shield them from the immune system, reduce toxicity, and prolong their circulation time in the bloodstream.[1]
-
Improved Dispersibility: Surface modification can prevent the agglomeration of nanoparticles in biological media, ensuring they remain as individual particles to effectively reach their target.[5]
Environmental and Industrial Applications
The high surface area and tunable surface chemistry of functionalized silica nanoparticles make them useful in environmental remediation.
-
Heavy Metal Adsorption: Functionalizing the surface of nanoparticles, such as ZnO, with a TEOS-derived silica shell can create a high surface area material with an enhanced capacity for adsorbing heavy metal ions like Cu2+ from contaminated water.[6][7] The silanol groups on the surface play a key role in binding the metal ions.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from literature regarding the synthesis and characterization of TEOS-derived nanoparticles.
Table 1: Effect of Synthesis Parameters on Silica Nanoparticle Size This table illustrates how adjusting the molar ratio of solvent (methanol) to the TEOS precursor allows for fine control over the resulting nanoparticle diameter, as demonstrated in the Stöber process.[1]
| Methanol/TEOS Molar Ratio | Resulting Particle Diameter (nm) |
| 1125 | ~1500 |
| >1500 | Decreasing size |
| 6000 | ~10 |
Table 2: Typical Characterization Data for Functionalized Silica Nanoparticles This table presents representative data for silica nanoparticles (SiNP) before and after surface functionalization with amino (SiNP_A) and carboxy (SiNP_M) groups. The data includes primary particle size from microscopy, hydrodynamic size and polydispersity from DLS, and surface charge from zeta potential measurements.[2][8]
| Nanoparticle Type | Primary Size (TEM, nm) | Hydrodynamic Size (DLS, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified (SiNP) | ~100-120 | 145 ± 5 | 0.15 ± 0.02 | -45 ± 3 |
| Amino-functionalized (SiNP_A) | ~100-120 | 155 ± 8 | 0.18 ± 0.03 | +35 ± 4 |
| Carboxy-functionalized (SiNP_M) | ~100-120 | 160 ± 10 | 0.20 ± 0.02 | -50 ± 5 |
Table 3: Quantitative Analysis of Amino-Functionalization This table shows the number of amine functional groups on the surface of silica nanoparticles modified with different silane agents, as determined by acid-base back titration and absorption measurements.[9][10] This quantification is crucial for controlling subsequent chemical reactions.
| Functionalizing Agent | Technique | Number of Amine Groups (per nm²) |
| APTMS | Acid-Base Back Titration | 2.7 |
| DETAS | Acid-Base Back Titration | 7.7 |
| APTMS(RITC) | Absorption Calibration | 0.44 |
| DETAS(RITC) | Absorption Calibration | 1.3 |
| APTMS | Ninhydrin Assay | 4.4 |
Experimental Workflows and Signaling Pathways
Caption: General workflow for nanoparticle synthesis and functionalization.
Caption: Key reaction steps in the Stöber method for silica synthesis.
Caption: Logical pathway for a targeted drug delivery application.
Detailed Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles via the hydrolysis and condensation of TEOS.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized (DI) water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, prepare a solution of ethanol, DI water, and ammonium hydroxide. A typical mixture for ~100 nm particles would involve adding 3.75 mL of aqueous ammonium hydroxide and 3.75 mL of DI water to 115 mL of ethanol.[9]
-
Place the flask on a magnetic stirrer and stir vigorously to ensure a homogeneous solution.
-
Rapidly add 2.5 mL of TEOS to the stirring solution.[9]
-
Allow the reaction to proceed under continuous stirring at room temperature for at least 12 hours.[9] The solution will gradually become turbid as the nanoparticles form.
-
Collect the synthesized silica nanoparticles by centrifugation (e.g., 15,000 rpm).
-
Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol to wash away unreacted reagents.
-
Repeat the washing process (centrifugation and re-dispersion) at least three times to ensure the purity of the nanoparticle suspension.[9]
-
The final product is a stable suspension of silica nanoparticles in ethanol, ready for characterization or further functionalization.
Protocol 2: Surface Functionalization with Amino Groups using APTES
This protocol details how to graft primary amine groups onto the surface of the synthesized silica nanoparticles using 3-aminopropyltriethoxysilane (APTES).
Materials:
-
Silica nanoparticle suspension in ethanol (from Protocol 1)
-
3-aminopropyltriethoxysilane (APTES)
-
Ethanol (absolute)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Disperse a known quantity of the washed silica nanoparticles in absolute ethanol.
-
Heat the suspension to a temperature of 70-80°C with vigorous stirring.
-
Add APTES to the heated suspension. The amount of APTES added will determine the density of surface amine groups. A common starting point is a 10:1 molar ratio of TEOS (used in synthesis) to APTES.[4]
-
Allow the reaction to proceed at this temperature for 2-4 hours under continuous stirring.
-
After the reaction is complete, cool the suspension to room temperature.
-
Wash the amino-functionalized nanoparticles extensively to remove unreacted APTES. This is typically done by repeated cycles of centrifugation and re-dispersion in fresh ethanol.
-
The final product is a suspension of amino-functionalized silica nanoparticles (SiNP-NH2). These particles can be stored in ethanol for several weeks while maintaining the reactivity of the surface amino groups.[9]
Protocol 3: Synthesis of Mesoporous Silica Nanoparticles (MSNs)
This protocol describes a modified Stöber method using a surfactant template to create mesoporous silica nanoparticles suitable for high drug loading.
Materials:
-
Cetyl trimethylammonium bromide (CTAB)
-
Sodium hydroxide (NaOH), 1 M solution
-
DI water
-
TEOS
-
Reaction vessel
-
Magnetic stirrer/hotplate
Procedure:
-
Dissolve 250 mg of CTAB in 120 mL of DI water in a reaction vessel.[4]
-
Add 1 mL of 1 M NaOH solution to the CTAB solution.[4]
-
Heat the mixture to 80°C while stirring until the CTAB is fully dissolved and the solution is clear.[4]
-
Once the temperature is stable at 80°C, add 1080 µL of TEOS to the solution under vigorous stirring.[4]
-
Continue stirring the resulting gel-like mixture at 80°C for 2 hours.[4]
-
Collect the synthesized nanoparticles by centrifugation.
-
To create the pores, the CTAB template must be removed. This is typically achieved by washing the particles with an acidic ethanol solution (e.g., ethanol with HCl) or through calcination at high temperatures.
-
After template removal, wash the resulting MSNs thoroughly with ethanol and DI water. The final product is a white powder of mesoporous silica nanoparticles.
Protocol 4: Key Characterization Techniques
Proper characterization is essential to confirm the successful synthesis and functionalization of nanoparticles.
-
Transmission/Scanning Electron Microscopy (TEM/SEM): Used to visualize the morphology, size, and uniformity of the nanoparticles. Provides the primary particle size.[1][10]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in suspension, providing information on their size distribution (Polydispersity Index, PDI) and aggregation state.[2]
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles. A successful amino-functionalization, for example, will shift the zeta potential from highly negative (due to Si-OH groups) to positive (due to -NH3+ groups at neutral pH).[2]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the presence of specific functional groups on the nanoparticle surface. For example, the appearance of N-H bending and C-H stretching peaks after APTES treatment confirms successful amino-functionalization.[11]
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore size distribution of the nanoparticles. This is particularly important for characterizing mesoporous materials.[12]
-
Thermogravimetric Analysis (TGA): Quantifies the amount of organic material (the functional groups) grafted onto the inorganic silica core by measuring weight loss as the sample is heated.[5][10]
References
- 1. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesoporous silica nanoparticles in target drug delivery system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Synthesis and Characterization of TEOS Coating Added With Innovative Antifouling Silica Nanocontainers and TiO2 Nanoparticles [frontiersin.org]
Application Notes and Protocols: The Role of Orthosilicates in Hybrid Organic-Inorganic Material Synthesis
A Note on the Precursor: While the inquiry specified Tetrakis(2-ethoxyethyl) orthosilicate, the available scientific literature provides limited specific protocols for its use in hybrid material synthesis. However, extensive research exists for a closely related and widely used precursor, Tetraethyl Orthosilicate (TEOS) . The principles and procedures outlined in these notes, centered on TEOS, are foundational to the sol-gel synthesis of hybrid organic-inorganic materials and are broadly applicable to other silicon alkoxides.
These notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the preparation of hybrid organic-inorganic materials using TEOS as a silica precursor via the sol-gel method.
Introduction to Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials are composites that integrate organic and inorganic components at a molecular or nanometer scale. This unique combination allows for the creation of materials with novel properties, leveraging the advantages of both constituents. The inorganic component, often a silica network derived from an orthosilicate precursor like TEOS, provides mechanical strength, thermal stability, and a robust framework.[1] The organic component can introduce a wide range of functionalities, including biocompatibility, specific chemical reactivity, and tailored optical or electronic properties.
The sol-gel process is a versatile and widely employed method for synthesizing these hybrid materials.[2] It involves the hydrolysis and subsequent polycondensation of molecular precursors in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing of the sol leads to the formation of a "gel," which is a continuous solid network enclosing a continuous liquid phase.[2] The properties of the final hybrid material can be finely tuned by controlling the reaction conditions and the nature of the organic and inorganic precursors.
The Sol-Gel Process: A General Overview
The synthesis of hybrid organic-inorganic materials using TEOS as the inorganic precursor generally follows a two-step reaction pathway: hydrolysis and condensation. This process is typically catalyzed by either an acid or a base.
Hydrolysis: In the presence of water, the ethoxy groups (-OC2H5) of the TEOS molecule are replaced by hydroxyl groups (-OH).
Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH
Condensation: The resulting silanol groups (Si-OH) can then react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol. This polycondensation process leads to the formation of a three-dimensional silica network.
2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O
The incorporation of organic components can be achieved through several strategies, including the co-condensation of TEOS with an organo-functionalized silane (e.g., 3-methacryloxypropyl trimethoxysilane - MAPTMS), or the physical entrapment of organic molecules within the forming silica network.[3]
Below is a diagram illustrating the general workflow of the sol-gel process for preparing hybrid organic-inorganic materials.
Experimental Protocols
This section provides detailed protocols for the synthesis of hybrid organic-inorganic materials using TEOS.
Protocol 1: Synthesis of a Bioactive TEOS/MAPTMS Hybrid Material
This protocol describes the preparation of a hybrid material composed of TEOS and 3-methacryloxypropyl trimethoxysilane (MAPTMS), which has applications as a bioactive bone substitute.[3]
Materials:
-
Tetraethyl Orthosilicate (TEOS)
-
3-methacryloxypropyl trimethoxysilane (MAPTMS)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Simulated Body Fluid (SBF) for bioactivity testing
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer
-
Incubator or water bath
Procedure:
-
Solution Preparation:
-
Hydrolysis and Condensation:
-
Stir the mixture vigorously at room temperature for 1 hour to facilitate hydrolysis and condensation.
-
-
Gelation and Aging:
-
Pour the resulting sol into a suitable mold and allow it to gel at room temperature for 24 hours.
-
Age the gel at 60°C for 72 hours to strengthen the silica network.
-
-
Drying:
-
Dry the aged gel at 120°C for 24 hours to remove residual solvent and obtain the final hybrid material.
-
-
In-vitro Bioactivity Test (Optional):
-
Immerse the prepared hybrid material samples in Simulated Body Fluid (SBF).
-
Incubate at 37°C for a specified period (e.g., 7, 14, 21 days).
-
After immersion, rinse the samples with deionized water and dry them.
-
Analyze the surface for the formation of a calcium phosphate (hydroxyapatite) layer using techniques like XRD, FTIR, and SEM.[3]
-
Quantitative Data for Protocol 1:
| Sample ID | TEOS Molar Ratio | MAPTMS Molar Ratio | Silane:Water:Ethanol Molar Ratio |
| M0 | 1 | 0 | 1:3:3 |
| M1 | 1 | 1 | 1:3:3 |
| M2 | 1 | 2 | 1:3:3 |
| M3 | 1 | 3 | 1:3:3 |
| M4 | 1 | 4 | 1:3:3 |
Table 1: Molar ratios for the synthesis of TEOS/MAPTMS hybrid materials.[3]
Protocol 2: One-Step Acid-Catalyzed Sol-Gel Synthesis of Silica Xerogel
This protocol details a one-step sol-gel process using an organic acid catalyst to produce a silica xerogel.[1]
Materials:
-
Tetraethyl Orthosilicate (TEOS)
-
Ethanol (EtOH, 70%)
-
Deionized Water
-
Citric Acid (23.4%)
Equipment:
-
Reaction vessel (e.g., reagent bottle)
-
Magnetic stirrer with cooling capabilities
-
Drying oven
Procedure:
-
Initial Cooling:
-
Add the required volume of ethanol to the reaction vessel.
-
Cool the ethanol to 0°C while stirring at 250 rpm for 5 minutes.[1]
-
-
Addition of Precursor:
-
Slowly add the TEOS to the cooled ethanol and allow the mixture to rest for 5 minutes.[1]
-
-
Catalysis and Sol Formation:
-
Add the citric acid dropwise to the TEOS and ethanol mixture to initiate the sol-gel process.[1]
-
-
Gelation and Drying:
-
Allow the sol to gel at room temperature.
-
Dry the resulting gel to obtain a silica xerogel.
-
-
Calcination (Optional):
-
To evaluate thermal stability, the xerogel can be calcined at temperatures such as 200°C and 250°C.[1]
-
Quantitative Data for Protocol 2:
| Parameter | Value |
| Stirring Speed | 250 rpm |
| Initial Temperature | 0°C |
| Calcination Temps | 200°C, 250°C |
Table 2: Reaction conditions for the one-step acid-catalyzed sol-gel synthesis.[1]
Characterization of Hybrid Materials
The structural and morphological properties of the synthesized hybrid materials can be characterized using various analytical techniques:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups and confirm the formation of Si-O-Si bonds and the incorporation of the organic component.
-
X-Ray Diffraction (XRD): To determine the crystalline or amorphous nature of the material and to identify any crystalline phases formed (e.g., hydroxyapatite).
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the hybrid material.
-
Energy Dispersive X-ray Analysis (EDXA): To determine the elemental composition of the material's surface.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the precursor components and the resulting properties of the hybrid material in the context of a bioactive TEOS/MAPTMS system.
References
Application Notes and Protocols for Tetrakis(2-ethoxyethyl) orthosilicate as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(2-ethoxyethyl) orthosilicate is a tetra-functional crosslinking agent utilized in polymer chemistry to form three-dimensional polymer networks. Its application is particularly relevant in the development of advanced materials for drug delivery, biomaterials, and coatings. The crosslinking process is typically achieved through a sol-gel reaction, involving hydrolysis and condensation of the orthosilicate in the presence of a polymer with reactive functional groups, such as hydroxyl or carboxyl groups. This process results in the formation of a stable, inorganic silica network within the polymer matrix, significantly altering the material's properties.
The structure of this compound, with its four ethoxyethyl groups, influences its reactivity and the properties of the resulting crosslinked polymer. The longer alkoxy chains, compared to more common crosslinkers like Tetraethyl orthosilicate (TEOS), can affect the hydrolysis rate, steric hindrance, and the flexibility of the resulting silica network. These characteristics make it a point of interest for tailoring the mechanical, thermal, and drug release properties of various polymers.
The following application notes and protocols provide a comprehensive overview of the use of this compound as a crosslinking agent. Due to the limited availability of specific data for this compound, information from its close analog, Tetraethyl orthosilicate (TEOS), is used as a reference to provide a foundational understanding. Researchers should consider these protocols as a starting point and optimize the conditions for their specific polymer systems.
Mechanism of Action: Sol-Gel Process
The primary mechanism through which this compound acts as a crosslinking agent is the sol-gel process. This process involves two main reactions: hydrolysis and condensation.[1]
-
Hydrolysis: The ethoxyethyl groups (-OCH₂CH₂OCH₂CH₃) on the silicon atom react with water to form silanol groups (Si-OH) and 2-ethoxyethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.
-
Condensation: The newly formed silanol groups are highly reactive and condense with each other to form siloxane bonds (Si-O-Si), releasing water in the process. This polycondensation reaction leads to the formation of a three-dimensional silica network that permeates the polymer matrix, effectively crosslinking the polymer chains.
The overall reaction can be summarized as follows:
Si(OCH₂CH₂OCH₂CH₃)₄ + 2H₂O → SiO₂ + 4 HOCH₂CH₂OCH₂CH₃
It is important to note that the byproduct, 2-ethoxyethanol, may need to be removed from the final product, especially in biomedical applications, due to potential toxicity.
Experimental Protocols
The following are generalized protocols for crosslinking polymers using an orthosilicate agent, with specific details adapted for this compound where possible. These should be optimized for each specific polymer and desired outcome.
Protocol 1: Crosslinking of a Hydrophilic Polymer to Form a Hydrogel
This protocol is suitable for polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA), carboxymethyl cellulose (CMC), or xanthan gum, to form a hydrogel.
Materials:
-
Polymer (e.g., PVA, CMC)
-
This compound
-
Solvent (e.g., deionized water, ethanol/water mixture)
-
Catalyst (e.g., hydrochloric acid (HCl) or ammonium hydroxide (NH₄OH))
-
Magnetic stirrer and hotplate
-
pH meter
-
Casting molds (e.g., petri dishes)
Procedure:
-
Polymer Solution Preparation: Dissolve the desired amount of polymer in the chosen solvent with continuous stirring. Gentle heating may be required for complete dissolution. For example, a 10% (w/v) PVA solution can be prepared by dissolving 10g of PVA in 100mL of deionized water at 90°C.
-
Pre-hydrolysis of Crosslinker (Optional but Recommended): In a separate container, mix this compound with a solution of water and catalyst (e.g., 0.1 M HCl in a 1:4 molar ratio of crosslinker to water). Stir vigorously for 1-2 hours at room temperature to initiate hydrolysis.
-
Crosslinking Reaction: Slowly add the pre-hydrolyzed this compound solution to the polymer solution under continuous stirring. The amount of crosslinker can be varied to control the crosslinking density.
-
pH Adjustment: Adjust the pH of the mixture to promote condensation. For acid catalysis, a pH of 2-3 is often used, while for base catalysis, a pH of 10-11 is typical.
-
Casting and Gelation: Pour the final mixture into molds and allow it to stand at a specific temperature (e.g., room temperature or elevated temperature) for gelation to occur. The time for gelation can range from a few hours to several days depending on the polymer, crosslinker concentration, and catalyst.
-
Washing and Drying: Once the gel is formed, it should be washed extensively with a suitable solvent (e.g., deionized water) to remove the catalyst and the 2-ethoxyethanol byproduct. The hydrogel can then be dried using methods like air-drying, oven-drying, or freeze-drying.
Protocol 2: Preparation of a Crosslinked Polymer Film for Coating Applications
This protocol is designed for creating thin, crosslinked polymer films for coating applications, where properties like hardness, solvent resistance, and adhesion are important.
Materials:
-
Hydroxyl-containing polymer (e.g., hydrolyzed vinyl chloride/vinyl acetate copolymers, polyester polyols)
-
This compound
-
Solvent (e.g., methyl ethyl ketone (MEK), toluene)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Film applicator or spin coater
-
Substrate (e.g., glass, metal)
-
Oven
Procedure:
-
Polymer Solution Preparation: Dissolve the polymer in a suitable organic solvent to achieve the desired viscosity for coating.
-
Formulation: Add this compound and a catalytic amount of acid to the polymer solution. The mixture should be stirred until homogeneous.
-
Coating Application: Apply the formulated solution onto the substrate using a film applicator or spin coater to achieve a uniform thickness.
-
Curing: The coated substrate is then cured in an oven at an elevated temperature (e.g., 120-150°C) for a specific duration (e.g., 30-60 minutes) to facilitate the crosslinking reaction.
-
Characterization: The cured film can then be characterized for its mechanical and chemical properties.
Data Presentation
The following tables summarize the expected effects of crosslinking with an orthosilicate agent on polymer properties. The data is primarily based on studies using TEOS, and similar trends are anticipated for this compound, although the magnitude of the effects may differ.
Table 1: Effect of Crosslinker Concentration on Hydrogel Properties
| Property | Increasing Crosslinker Concentration | Rationale |
| Swelling Ratio | Decreases | A higher crosslink density restricts the polymer chains' ability to expand and absorb solvent.[2] |
| Mechanical Strength | Increases | The formation of a more extensive silica network enhances the rigidity and load-bearing capacity of the hydrogel.[2] |
| Thermal Stability | Increases | The inorganic Si-O-Si bonds are thermally more stable than the polymer backbone, leading to a higher decomposition temperature.[2] |
| Pore Size | Decreases | A denser crosslinked network results in smaller interstitial spaces within the hydrogel matrix.[2] |
Table 2: Quantitative Data on the Effect of TEOS Crosslinker on Carboxymethyl Cellulose/Xanthan Gum/Polyvinyl Alcohol (CXP) Hydrogels
| TEOS Concentration (µL) | Swelling (%) | Thermal Decomposition Onset (°C) |
| 0 | ~1300 | ~250 |
| 50 | ~1500 | ~270 |
| 100 | ~1100 | ~280 |
| 150 | ~900 | ~290 |
Data adapted from a study on TEOS-crosslinked hydrogels. Similar trends are expected for this compound, but absolute values may vary.[2]
Visualization of Workflows and Relationships
Crosslinking Mechanism via Sol-Gel Process
Caption: The sol-gel crosslinking mechanism of polymers using this compound.
Experimental Workflow for Hydrogel Preparation
References
Troubleshooting & Optimization
Technical Support Center: Controlling Hydrolysis of Tetrakis(2-ethoxyethyl) orthosilicate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of Tetrakis(2-ethoxyethyl) orthosilicate.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound, offering potential causes and solutions to get your experiments back on track.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Hydrolysis | 1. Suboptimal pH: The rate of hydrolysis is highly dependent on pH.[1][2][3] 2. Inefficient Catalyst: The type and concentration of the acid or base catalyst significantly impact the reaction rate.[4][5] 3. Low Water Concentration: An insufficient amount of water will limit the extent of hydrolysis.[6] 4. Inappropriate Solvent: The solvent can influence reactant miscibility and catalyst activity.[7][8][9][10] 5. Low Temperature: Reaction kinetics are generally slower at lower temperatures. | 1. Adjust the pH of the reaction mixture. Acidic (pH < 4) or basic (pH > 10) conditions generally accelerate hydrolysis.[1][11] 2. Increase the catalyst concentration or switch to a more effective catalyst (e.g., stronger acid or base).[5] 3. Increase the water-to-silicate molar ratio. 4. Use a co-solvent like ethanol to improve the miscibility of the silicate and water.[8] Consider the polarity and hydrogen-bonding characteristics of the solvent.[7][9] 5. Increase the reaction temperature, but monitor for potential side reactions or uncontrolled condensation. |
| Rapid and Uncontrolled Hydrolysis/Condensation | 1. Extreme pH: Very high or very low pH can lead to rapid, uncontrollable reactions.[1] 2. High Catalyst Concentration: Excessive catalyst can lead to flash gelation. 3. High Temperature: Elevated temperatures can significantly accelerate the reaction. | 1. Adjust the pH to a more moderate level to slow down the reaction. 2. Reduce the concentration of the catalyst. 3. Lower the reaction temperature to gain better control over the hydrolysis and condensation rates. |
| Precipitation or Formation of Non-uniform Particles | 1. Inadequate Mixing: Poor mixing can lead to localized high concentrations of reactants and uneven hydrolysis. 2. Solvent Incompatibility: The chosen solvent may not effectively solvate the silicate precursor or the growing silica particles.[10] 3. Incorrect pH for Condensation: The pH affects not only hydrolysis but also the subsequent condensation and particle growth.[1] | 1. Ensure vigorous and consistent stirring throughout the reaction. 2. Select a solvent system that ensures the homogeneity of the reaction mixture. Protic solvents can retard base-catalyzed condensation.[10] 3. Optimize the pH to control the balance between hydrolysis and condensation rates to achieve the desired particle characteristics. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Reagent Quality: Impurities in the silicate, solvent, or catalyst can affect the reaction. 2. Inaccurate Measurement of Reagents: Small variations in the amounts of water, catalyst, or silicate can lead to different outcomes. 3. Fluctuations in Reaction Conditions: Inconsistent temperature or mixing speed between batches. | 1. Use high-purity reagents and ensure they are stored correctly. 2. Use precise measurement techniques for all components of the reaction mixture. 3. Carefully control and monitor the reaction temperature and stirring rate for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the hydrolysis of this compound?
The hydrolysis of this compound involves the reaction of the silicate with water, leading to the formation of silanol groups (Si-OH) and the release of 2-ethoxyethanol. This is the initial step in the sol-gel process, which is followed by condensation reactions to form a silica network.[4]
Q2: How does pH influence the hydrolysis rate?
The hydrolysis rate is significantly influenced by pH. The reaction is slowest around neutral pH (pH 7) and is catalyzed by both acids (pH < 4) and bases (pH > 10).[1][2] Acid catalysis protonates the ethoxy group, making it a better leaving group, while base catalysis involves the nucleophilic attack of a hydroxide ion on the silicon atom.[10]
Q3: What is the role of a catalyst in the hydrolysis reaction?
Catalysts, typically acids (e.g., HCl, acetic acid) or bases (e.g., NH₄OH, amines), are used to increase the rate of the hydrolysis and condensation reactions.[4][5][11] The choice of catalyst can also influence the structure of the final silica product.
Q4: How does the water-to-silicate ratio affect the process?
The molar ratio of water to the silicate precursor is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. However, using an excess of water can increase the hydrolysis rate. The amount of water also influences the subsequent condensation reactions and the properties of the resulting gel.[6]
Q5: What solvents are suitable for this reaction?
Since this compound is often not readily miscible with water, a co-solvent is typically used to create a homogeneous reaction mixture. Alcohols such as ethanol, methanol, propanol, and butanol are commonly employed.[7][8][9] The choice of solvent can affect the hydrolysis rate and the size and polydispersity of the resulting silica particles.[7][9]
Experimental Protocols
Monitoring Hydrolysis via Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol allows for the qualitative and semi-quantitative monitoring of the hydrolysis reaction by observing changes in the infrared spectrum over time.
-
Sample Preparation: At specific time intervals during the hydrolysis reaction, withdraw a small aliquot of the reaction mixture.
-
FTIR Measurement: Place the aliquot directly onto the attenuated total reflectance (ATR) crystal of the FTIR spectrometer or prepare a KBr pellet.
-
Data Acquisition: Record the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Spectral Analysis: Monitor the decrease in the intensity of the Si-O-C stretching band (around 1100-1000 cm⁻¹) of the this compound and the corresponding increase in the intensity of the O-H stretching band (around 3400 cm⁻¹) from the newly formed silanol groups and the C-O stretching of the released 2-ethoxyethanol.[12][13][14]
Monitoring Hydrolysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²⁹Si NMR spectroscopy can provide detailed quantitative information about the kinetics of hydrolysis and condensation.
-
Sample Preparation: At selected time points, take a sample from the reaction and quench the reaction if necessary (e.g., by rapid cooling or neutralization). Prepare the sample for NMR analysis by dissolving it in a suitable deuterated solvent.
-
¹H NMR Analysis: Monitor the disappearance of the proton signals corresponding to the ethoxyethyl groups of the starting material and the appearance of signals from the released 2-ethoxyethanol.[14]
-
²⁹Si NMR Analysis: This technique allows for the direct observation of the silicon environment. The chemical shift of the ²⁹Si nucleus changes as the ethoxyethyl groups are replaced by hydroxyl groups and as Si-O-Si bonds are formed during condensation. This allows for the quantification of various hydrolyzed and condensed silica species.[6][7][9]
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis and polycondensation of ethyl silicates. 1. Effect of pH and catalyst on the hydrolysis and polycondensation of tetraethoxysilane (TEOS) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]
- 5. Particle formation in the hydrolysis of tetraethyl orthosilicate in pH buffer solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the difference water amounts and hydrolysis times of silane coupling agent on the shear bond strength between lithium disilicate glass ceramic and composite resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions - Sabanci University Research Database [research.sabanciuniv.edu]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. mdpi.com [mdpi.com]
- 12. Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
"preventing gelation and precipitation in Tetrakis(2-ethoxyethyl) orthosilicate solutions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent gelation and precipitation in Tetrakis(2-ethoxyethyl) orthosilicate (TEOS) solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of TEOS solutions.
Issue 1: Solution becomes cloudy or precipitates immediately upon adding water or catalyst.
| Question | Answer |
| Why is my solution turning cloudy instantly? | Rapid hydrolysis and condensation reactions are the primary cause. This is often due to a high local concentration of water or catalyst, leading to the rapid formation of insoluble silica networks. |
| How can I prevent this initial precipitation? | 1. Slow Addition: Add water and catalyst dropwise while vigorously stirring the TEOS solution. This ensures a more homogeneous mixture and prevents localized high concentrations. 2. Pre-hydrolysis: Consider a two-step process where TEOS is first partially hydrolyzed with a limited amount of acidic water before adding a basic catalyst to promote condensation.[1] 3. Solvent Choice: Use a co-solvent like ethanol to improve the miscibility of TEOS and water.[2] |
Issue 2: Gelation occurs too quickly, preventing proper mixing or application.
| Question | Answer |
| What causes rapid gelation? | Several factors can accelerate gelation, including high pH (basic conditions), elevated temperatures, and a high water-to-TEOS molar ratio.[3][4] |
| How can I slow down the gelation time? | 1. pH Control: Maintain a slightly acidic pH (around 2-4) to slow down the condensation reaction, which is the primary driver of gelation.[2] 2. Temperature Control: Perform the reaction at a lower temperature (e.g., room temperature or below) to decrease the rates of both hydrolysis and condensation.[5] 3. Water-to-TEOS Ratio: Use a lower water-to-TEOS molar ratio. While sufficient water is needed for hydrolysis, an excess can accelerate condensation.[6] |
Issue 3: A precipitate forms at the bottom of the solution over time.
| Question | Answer |
| Why is a precipitate forming after the solution has been prepared? | This is often due to Ostwald ripening, where smaller silica particles dissolve and redeposit onto larger particles, eventually leading to precipitation of the larger, less stable particles. It can also be caused by slow, uncontrolled condensation over time. |
| How can I improve the long-term stability of my solution? | 1. Stabilizers: Consider the use of organic additives that can adsorb onto the surface of the silica particles, preventing their aggregation. Polyethylene glycol (PEG) has been shown to have a stabilizing effect.[7] 2. Solvent Environment: The choice of solvent can influence long-term stability. Solvents with a higher polarity can sometimes help to keep the silica particles dispersed.[8] 3. Storage Conditions: Store the solution at a cool, constant temperature to minimize the rate of condensation reactions. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with TEOS solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind gelation and precipitation in TEOS solutions?
A1: Gelation and precipitation in TEOS solutions are driven by two primary chemical reactions: hydrolysis and condensation.[9]
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) of the TEOS molecule react with water to form silanol groups (-Si-OH) and ethanol. This reaction can be catalyzed by either an acid or a base.
-
Condensation: The newly formed silanol groups then react with each other or with remaining ethoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or ethanol as a byproduct. This process builds a three-dimensional silica network. When this network extends throughout the solution, it is called a gel. If the condensed particles aggregate and fall out of solution, it is termed precipitation.
Q2: How does pH influence the stability of TEOS solutions?
A2: The pH of the solution has a significant impact on the rates of both hydrolysis and condensation, and therefore on the overall stability.
-
Acidic Conditions (pH < 4): Hydrolysis is relatively fast, but the condensation rate is slow. This leads to the formation of long, linear, or weakly branched silica polymers, which can remain in solution for longer periods.[10]
-
Neutral Conditions (pH ≈ 7): The rate of hydrolysis is at its minimum.[11]
-
Basic Conditions (pH > 7): Both hydrolysis and condensation rates are high. This leads to the rapid formation of highly branched, spherical silica particles that are more prone to aggregation and gelation.[12]
Q3: What is the role of temperature in TEOS solution stability?
A3: Increasing the temperature generally accelerates both the hydrolysis and condensation reactions.[3] This leads to a shorter gelation time. For applications requiring a longer working time, it is advisable to conduct the reaction at a lower temperature.
Q4: How does the water-to-TEOS molar ratio affect gelation?
A4: The molar ratio of water to TEOS is a critical parameter. A stoichiometric amount of water (a molar ratio of 4:1) is required for complete hydrolysis of TEOS.
-
Low Water Ratio (< 4): Incomplete hydrolysis occurs, which can slow down the overall gelation process.[6]
-
High Water Ratio (> 4): An excess of water can accelerate the condensation reactions, leading to a shorter gelation time.[6]
Q5: Can the choice of solvent prevent gelation?
A5: Yes, the solvent plays a crucial role. TEOS is not readily soluble in water, so a co-solvent is typically required.[13]
-
Alcohols (e.g., ethanol): Alcohols are commonly used as co-solvents to create a homogeneous solution of TEOS and water. The type of alcohol can influence the reaction rates; for instance, hydrolysis is generally faster in methanol than in ethanol or propanol.[8]
-
Aprotic Solvents: The use of aprotic solvents can also influence the reaction pathway and the properties of the resulting silica.
Data Presentation
The following tables summarize the quantitative effects of various parameters on the gelation time of TEOS solutions.
Table 1: Effect of pH and Catalyst on Gelation Time
| Catalyst | pH of Solution | Gelation Time |
| HCl | 1.1 | ~380 hours |
| HNO₃ | 1.1 | ~380 hours |
| H₂SO₄ | 1.1 | ~380 hours |
| HF | 2.1 | ~9.2 hours |
| NH₄OH | 11.0 | < 1 hour |
Data adapted from studies on TEOS gelation at room temperature.[5][14]
Table 2: Effect of Temperature on Gelation Time
| Temperature (°C) | Gelation Time |
| 25 | ~380 hours (HCl catalyzed) |
| 50 | ~70 hours (HCl catalyzed) |
| 70 | ~20 hours (HCl catalyzed) |
Data adapted from studies on acid-catalyzed TEOS gelation.[14]
Table 3: Effect of Water-to-TEOS Molar Ratio on Gelation Time
| Water : TEOS Molar Ratio | Gelation Time |
| 2 | Long |
| 4 | Minimum |
| > 4 | Increases from minimum |
Qualitative trend observed in acid-catalyzed systems.[4]
Experimental Protocols
Protocol 1: Preparation of a Stable Acid-Catalyzed TEOS Sol (Two-Step Method)
This protocol is designed to produce a stable TEOS sol with a longer shelf life by controlling the hydrolysis and condensation steps.[1]
Materials:
-
This compound (TEOS)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Ammonium hydroxide (NH₄OH), 1 M (optional, for subsequent gelation)
Procedure:
-
Step 1: Partial Hydrolysis a. In a clean, dry flask, mix TEOS and ethanol in a 1:1 molar ratio. b. In a separate container, prepare an acidic water solution by adding 0.1 M HCl to deionized water. The molar ratio of water to TEOS in this step should be 1:1. c. While stirring the TEOS/ethanol mixture vigorously, add the acidic water solution dropwise. d. Continue stirring for at least 1 hour at room temperature to allow for partial hydrolysis.
-
Step 2: Further Hydrolysis and Condensation (for gelation) a. To induce gelation, a second portion of water, either neutral or containing a basic catalyst like ammonium hydroxide, can be added. The amount of water will determine the final properties of the gel. b. For a stable sol, this second step is omitted, and the partially hydrolyzed sol from Step 1 can be stored.
Protocol 2: Stöber Method for Monodisperse Silica Nanoparticles (Base-Catalyzed)
This method is used to produce uniform, spherical silica nanoparticles and is a classic example of a base-catalyzed TEOS reaction.[9]
Materials:
-
This compound (TEOS)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide (28-30% solution)
Procedure:
-
In a flask, combine ethanol, deionized water, and ammonium hydroxide in the desired ratios. The exact ratios will determine the final particle size.
-
Stir the mixture vigorously to ensure homogeneity.
-
Rapidly add the required amount of TEOS to the stirring solution.
-
Continue stirring for the desired reaction time (typically several hours). The solution will become increasingly turbid as the silica nanoparticles form.
-
The resulting nanoparticles can be collected by centrifugation and washed with ethanol and water to remove unreacted reagents.
Signaling Pathways and Experimental Workflows
Acid-Catalyzed Hydrolysis and Condensation
Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an ethoxy group, making it a better leaving group. This is followed by a nucleophilic attack by a water molecule on the silicon atom. The condensation reaction is slow and results in more linear or weakly branched polymers.
Base-Catalyzed Hydrolysis and Condensation
In basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the silicon atom. The condensation reaction is rapid and is favored between ionized and neutral silanol groups, leading to highly branched, particulate structures.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. sanfanchem.com [sanfanchem.com]
- 3. DSpace at KOASAS: The effects of the water content, acidity, temperature and alcohol content on the acidic sol-gel polymerization of tetraethoxysilane (TEOS) with Monte Carlo simulation [koasas.kaist.ac.kr:8080]
- 4. my.che.utah.edu [my.che.utah.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions | Semantic Scholar [semanticscholar.org]
- 9. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. jresm.org [jresm.org]
- 12. The base catalyzed hydrolysis and condensation reactions of dilute and concentrated TEOS (Tetraethylorthosilicate) solutions : Draft - Penn State University Libraries Catalog [catalog.libraries.psu.edu]
- 13. chembk.com [chembk.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Film Cracking in Tetrakis(2-ethoxyethyl) Orthosilicate Derived Coatings
Welcome to the technical support center for troubleshooting film cracking in coatings derived from Tetrakis(2-ethoxyethyl) orthosilicate. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the sol-gel coating process. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific challenges.
Troubleshooting Guide
Q1: My silica film is exhibiting significant cracking upon drying. What are the primary causes?
Film cracking in sol-gel derived coatings is a common issue that primarily stems from the buildup of stress during the drying and condensation stages. The main contributing factors are:
-
Capillary Stress: As the solvent evaporates from the porous gel network, capillary forces exert significant tensile stress on the film. If this stress exceeds the cohesive strength of the gel, cracks will form.
-
Shrinkage: The sol-gel process involves hydrolysis and condensation reactions, leading to the formation of a solid network. This process is accompanied by substantial volume reduction (shrinkage). When the film is constrained by the substrate, this shrinkage induces tensile stress.[1][2]
-
Film Thickness: Thicker films are more prone to cracking. There is a "critical thickness" for a given sol-gel system, above which the stress accumulated during drying cannot be relieved without fracture. For silica thin films, this critical thickness can be around 300 nm.[3]
-
Mismatch of Thermal Expansion Coefficients: A significant difference between the thermal expansion coefficients of the coating and the substrate can induce stress upon heating or cooling, leading to cracking.[4]
Q2: How can I prevent my films from cracking?
Preventing film cracking involves a multi-faceted approach to minimize stress and enhance the mechanical integrity of the coating. Here are several strategies:
-
Control Film Thickness: Aim for thinner coatings in a single deposition step. If a thicker film is required, a multiple-layer approach with intermediate heat treatment is recommended.[4]
-
Modify the Sol Precursor: Introducing organic modifications to the silica precursor can increase the flexibility of the gel network and reduce shrinkage stress. For instance, co-precursors like dodecyltrimethoxysilane (DTMS) or (3-glycidyloxypropyl)trimethoxysilane (GPTMS) can yield crack-free films.[1][4]
-
Optimize Solvent Composition: The choice of solvent can influence the rate of hydrolysis and evaporation, thereby affecting stress development. Solvents with lower surface tension and higher boiling points can slow down the drying process and reduce capillary stress.
-
Control the Annealing Process: A carefully controlled annealing protocol is crucial. A slow heating rate allows for gradual solvent removal and stress relaxation. The final annealing temperature and duration also play a significant role in densifying the film and relieving stress.[5]
-
Adjust the Sol-Gel Chemistry: The molar ratio of water to precursor and the type and concentration of the catalyst (acid or base) can affect the structure of the gel network and its susceptibility to cracking.
Frequently Asked Questions (FAQs)
Q1: What is the typical critical thickness for this compound derived coatings?
Q2: How does the annealing temperature affect film cracking?
The annealing temperature has a profound impact on the final properties of the film.
-
Low Temperatures (e.g., 150-250°C): At lower temperatures, the primary effect is the removal of residual solvent and the initial condensation of the silica network. Insufficient heating can result in a less dense film with residual stress.
-
High Temperatures (e.g., 400-500°C or higher): Higher annealing temperatures promote further densification of the film, leading to a more stable and robust coating. However, rapid heating or cooling can introduce thermal stress, causing cracks.[6] It is essential to use a slow heating and cooling rate to prevent thermal shock.
Q3: Can the substrate properties influence film cracking?
Yes, the substrate plays a crucial role. A rough or contaminated substrate surface can act as a stress concentration point, initiating crack formation. Additionally, a large mismatch in the coefficient of thermal expansion (CTE) between the substrate and the coating can lead to cracking during thermal processing.[4]
Data Presentation
Table 1: Influence of Experimental Parameters on Film Cracking
| Parameter | Effect on Cracking Tendency | Rationale |
| Film Thickness | Increases with thickness | Greater stress accumulation in thicker films. |
| Annealing Temperature | Can increase or decrease | High temperatures with slow ramping can relieve stress; rapid changes can induce thermal shock.[6] |
| Solvent Volatility | Increases with higher volatility | Rapid evaporation leads to higher capillary stress. |
| Organic Modification of Precursor | Decreases | Increases network flexibility and reduces shrinkage.[1][2] |
| Water-to-Precursor Ratio | Can influence | Affects the hydrolysis and condensation rates and the final network structure. |
Experimental Protocols
General Protocol for Sol-Gel Synthesis of a Silica Coating
This protocol is a general guideline based on common practices for TEOS-derived coatings and should be optimized for this compound.
-
Sol Preparation:
-
In a clean, dry reaction vessel, mix this compound with a solvent (e.g., ethanol, isopropanol) under inert atmosphere (e.g., nitrogen or argon).
-
Separately, prepare an aqueous solution containing deionized water, the same solvent, and a catalyst (e.g., hydrochloric acid for acid catalysis or ammonia for base catalysis).
-
Slowly add the aqueous solution to the precursor solution while stirring continuously.
-
Allow the sol to age for a predetermined time (e.g., 24 hours) at a constant temperature.
-
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic and inorganic contaminants. This may involve sonication in a series of solvents (e.g., acetone, isopropanol) followed by a piranha etch or UV-ozone treatment for hydrophilic surfaces.
-
-
Coating Deposition:
-
Deposit the sol onto the prepared substrate using a suitable technique such as spin-coating, dip-coating, or spray-coating. The parameters of the deposition method (e.g., spin speed, withdrawal speed) will determine the initial film thickness.
-
-
Drying and Annealing:
-
Dry the coated substrate at a low temperature (e.g., 60-100°C) to remove the bulk of the solvent.
-
Transfer the substrate to a furnace for annealing. Use a slow ramp rate (e.g., 1-5°C/min) to the desired final annealing temperature.
-
Hold at the final temperature for a specific duration to allow for film densification and stress relaxation.
-
Cool the substrate down slowly to room temperature to avoid thermal shock.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for film cracking.
Caption: The sol-gel process for silica coatings.
Caption: Key factors contributing to film cracking.
References
- 1. sanfanchem.com [sanfanchem.com]
- 2. Synthesis of a water-based TEOS–PDMS sol–gel coating for hydrophobic cotton and polyester fabrics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The cracking of film coatings on film-coated tablets--a theoretical approach with practical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Porous Silica from Tetrakis(2-ethoxyethyl) Orthosilicate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of porous silica from Tetrakis(2-ethoxyethyl) orthosilicate (TEOS).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of porous silica, offering potential causes and solutions to improve porosity and material quality.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Porosity / Dense Silica Formation | - Rapid Hydrolysis and Condensation: High catalyst concentration (acid or base) can lead to rapid gelation, trapping smaller pores.[1] - Incomplete Template Removal: If using a templating agent (e.g., surfactants, polymers), residual template can block pores. - High Temperature During Synthesis: Elevated temperatures can accelerate condensation rates, resulting in a denser silica network.[1] - Inappropriate Solvent: The choice of solvent affects precursor solubility and reaction kinetics. | - Optimize Catalyst Concentration: Systematically vary the catalyst concentration to control the rate of hydrolysis and condensation. - Ensure Complete Template Removal: Use appropriate calcination temperatures and durations or solvent extraction methods to completely remove the templating agent. Verify removal with techniques like TGA or FTIR. - Control Synthesis Temperature: Conduct the synthesis at lower temperatures to slow down the reaction rates and allow for more ordered pore formation.[1] - Solvent Exchange: Consider replacing the synthesis solvent with water before drying, as this can increase porosity.[2] |
| Cracked Silica Gel/Xerogel | - High Capillary Stress During Drying: Rapid evaporation of the solvent from the pores during drying creates high capillary forces, leading to shrinkage and cracking.[3] - Rigid Silica Network: A highly cross-linked and rigid silica network is more prone to cracking. | - Slow Drying: Dry the gel slowly under controlled humidity to minimize capillary stress. Supercritical drying is an effective but more complex alternative. - Aging of the Gel: Allow the gel to age in its mother liquor. This strengthens the silica network, making it more resistant to cracking during drying. - Use of Additives: Incorporate additives like (3-glycidoxypropyl)trimethoxysilane (GPTMS) to introduce flexibility into the silica network and reduce cracking.[3] |
| Non-uniform Pore Size Distribution | - Inhomogeneous Reaction Conditions: Poor mixing or temperature gradients can lead to localized differences in reaction rates. - Inappropriate Template Concentration: The concentration of the templating agent is crucial for forming uniform micelles or structures that dictate pore size. | - Ensure Homogeneous Mixing: Use vigorous and consistent stirring throughout the addition of reagents and during the initial stages of the reaction. - Optimize Template Concentration: Carefully control the concentration of the surfactant or polymer template to achieve a narrow micelle size distribution. - Controlled Reagent Addition: Add the TEOS precursor slowly to the reaction mixture to ensure a controlled and uniform hydrolysis and condensation process. |
| Undesirable Particle Size or Morphology | - Reaction Parameters: The concentrations of TEOS, water, and catalyst, as well as temperature, all influence the final particle size and shape.[4][5] | - Vary Reactant Concentrations: Systematically alter the molar ratios of TEOS, water, and catalyst to control the nucleation and growth of silica particles.[5][6] - Adjust Temperature: Lower temperatures generally lead to larger particles, while higher temperatures can result in smaller particles.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I increase the pore size of my TEOS-derived silica?
A1: Several strategies can be employed to increase pore size:
-
Use of Swelling Agents: Organic molecules, such as 1,3,5-trimethylbenzene (TMB) or long-chain alkanes, can be added to the synthesis mixture. These molecules penetrate the hydrophobic core of the surfactant micelles used as templates, expanding their size and resulting in larger pores after removal.
-
Hydrothermal Treatment: After the initial synthesis, subjecting the material to a hydrothermal treatment (heating in an aqueous solution) can lead to pore enlargement.
-
Adjusting Silica Source: Using a combination of silica sources, such as TEOS and sodium silicate, can influence the final pore size. The slower hydrolysis rate of TEOS can contribute to the formation of larger pores.[7][8]
-
Choice of Template: The type and size of the templating agent (e.g., different types of surfactants or block copolymers) directly influence the resulting pore size.[9]
Q2: What is the role of the catalyst in controlling porosity?
A2: The catalyst (acidic, basic, or fluoride-based) plays a critical role in controlling the rates of hydrolysis and condensation of TEOS, which in turn affects the final porous structure.
-
Acid Catalysis: Generally leads to a more linear, less branched polymer structure, which can result in microporous materials.[1]
-
Base Catalysis: Promotes the formation of more highly branched clusters, leading to the assembly of larger particles and often resulting in mesoporous materials. The Stöber process, which uses ammonia as a catalyst, is a well-known method for producing monodisperse silica nanoparticles.[5]
Q3: How does the water-to-TEOS molar ratio affect porosity?
A3: The molar ratio of water to TEOS (often denoted as 'r') is a key parameter. A higher water ratio generally leads to more complete hydrolysis of the TEOS precursor, which can influence the final pore structure and surface area. The specific effect can also depend on the catalyst used. In some systems, increasing the water content has been shown to increase the specific surface area and affect the particle morphology.[6]
Q4: Can the solvent choice impact the porosity of the final silica product?
A4: Yes, the solvent is crucial. It must be a co-solvent for both the aqueous and organic phases (TEOS). Ethanol is commonly used. The solvent can influence the hydrolysis and condensation rates and the solubility of the forming silica oligomers. For instance, replacing ethanol with water before freeze-drying has been shown to dramatically increase the porosity of the resulting cryogel from ~30% to ~70%.[2]
Experimental Protocols
General Sol-Gel Synthesis of Mesoporous Silica (SBA-15 as an example)
This protocol is a typical example of synthesizing ordered mesoporous silica using a block copolymer template.
-
Template Dissolution: Dissolve the triblock copolymer surfactant (e.g., Pluronic P123) in a solution of hydrochloric acid and water with stirring.
-
Silica Precursor Addition: Add this compound (TEOS) to the solution while maintaining vigorous stirring.
-
Initial Reaction: Continue stirring the mixture at a controlled temperature (e.g., 40°C) for a specified period (e.g., 2-20 hours).[9]
-
Hydrothermal Treatment (Aging): Transfer the mixture to an autoclave and heat it to a higher temperature (e.g., 80-130°C) for an extended period (e.g., 24-72 hours).[9] This step strengthens the silica walls.
-
Product Recovery: Collect the solid product by filtration and wash it with water and ethanol.
-
Template Removal (Calcination): Heat the as-synthesized material in air at a high temperature (e.g., 550°C) to burn off the organic template, opening up the pores.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hierarchical Porous SiO2 Cryogel via Sol-Gel Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. diva-portal.org [diva-portal.org]
"effects of pH and temperature on Tetrakis(2-ethoxyethyl) orthosilicate condensation"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the condensation of Tetrakis(2-ethoxyethyl) orthosilicate (TEOS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the hydrolysis and condensation of TEOS, often employed in the synthesis of silica nanoparticles via methods like the Stöber process.
| Question | Answer |
| My silica particles are too large. What are the potential causes and how can I reduce their size? | Causes: * High concentration of ammonia catalyst.[1][2][3] * High concentration of TEOS.[2][4] * Low reaction temperature.[1][5] Solutions: * Decrease the concentration of the ammonia catalyst.[1] * Reduce the initial concentration of TEOS.[2][4] * Increase the reaction temperature.[1][5] |
| The synthesized silica particles have a wide size distribution (high polydispersity). How can I achieve a more uniform particle size? | Causes: * Inhomogeneous mixing of reactants. * Fluctuations in reaction temperature.[1] * Incorrect pH for the desired reaction pathway. Solutions: * Ensure rapid and continuous stirring throughout the reaction.[6] * Use a temperature-controlled reaction vessel to maintain a stable temperature. * For highly monodisperse particles, a basic catalyst like ammonia is generally preferred over an acid catalyst.[7][8] |
| The reaction mixture gelled prematurely. What could be the reason and how can I prevent it? | Causes: * High concentration of reactants (TEOS and water). * Inappropriate pH, particularly in acid-catalyzed reactions which tend to form polymer chains leading to gelation.[8][9] Solutions: * Reduce the concentration of TEOS and water. * If gelation is undesirable, consider using a base-catalyzed system which favors the formation of discrete particles.[7][8] |
| I am not getting any particle formation. What should I check? | Causes: * Absence or insufficient amount of catalyst (acid or base). * Insufficient water for hydrolysis. * Low reaction temperature leading to extremely slow kinetics. Solutions: * Ensure the correct amount of catalyst has been added. * Verify the water concentration in your reaction mixture. * Consider moderately increasing the reaction temperature to promote the reaction. |
| What is the role of pH in controlling the final silica morphology? | The pH of the reaction medium is a critical parameter that dictates the relative rates of hydrolysis and condensation, thereby influencing the final structure of the silica. * Acidic conditions (pH < 7): Hydrolysis is rapid, but condensation is slow. This leads to the formation of weakly branched, linear polymer-like chains, which can result in the formation of gels.[8][9][10] * Basic conditions (pH > 7): Both hydrolysis and condensation rates are significant, with condensation being faster between more highly condensed species. This promotes the formation of highly branched clusters that grow into discrete, spherical particles.[7][8] |
| How does temperature affect the condensation process? | Temperature influences the rates of both hydrolysis and condensation. Generally, higher temperatures increase the reaction rates.[1][11] In the context of silica nanoparticle synthesis, increasing the temperature often leads to the formation of smaller particles due to an increased nucleation rate.[1][5] However, very high temperatures can also lead to particle aggregation.[5] |
Data Presentation: Influence of Reaction Parameters on Silica Particle Size
The following tables summarize the general trends observed for the effect of pH (ammonia concentration) and temperature on the final size of silica nanoparticles synthesized via the Stöber method.
Table 1: Effect of Ammonia Concentration on Silica Particle Size
| Ammonia Concentration | Resulting Particle Size |
| Low | Smaller Particles |
| High | Larger Particles[1][2][3] |
Table 2: Effect of Temperature on Silica Particle Size
| Temperature | Resulting Particle Size |
| Low | Larger Particles[1][5] |
| High | Smaller Particles[1][5] |
Experimental Protocols
This section provides a generalized protocol for the synthesis of silica nanoparticles using the sol-gel method, inspired by the Stöber process.
Objective: To synthesize monodisperse silica nanoparticles.
Materials:
-
This compound (TEOS)
-
Ethanol (or other suitable alcohol)
-
Deionized Water
-
Ammonium Hydroxide (or other acid/base catalyst)
Procedure:
-
Preparation of the Reaction Mixture: In a reaction vessel, combine ethanol, deionized water, and the catalyst (e.g., ammonium hydroxide). Stir the mixture to ensure homogeneity.
-
Addition of TEOS: While continuously stirring the reaction mixture, add the desired amount of TEOS.
-
Reaction: Allow the reaction to proceed for a specified time at a controlled temperature. The reaction time will influence the final particle size and should be determined based on the desired characteristics of the nanoparticles.
-
Particle Recovery: The resulting silica nanoparticles can be collected by centrifugation.
-
Washing: To remove unreacted reagents and the catalyst, the collected particles should be washed multiple times with ethanol and/or deionized water. Centrifugation and redispersion are typically used for each washing step.
-
Final Dispersion: After the final wash, the silica nanoparticles can be dispersed in a suitable solvent for storage or further use.
Visualizations
Diagram 1: Simplified TEOS Hydrolysis and Condensation Pathway
Caption: General reaction pathway for TEOS condensation.
Diagram 2: Troubleshooting Logic for Undesired Particle Size
Caption: Troubleshooting flowchart for particle size control.
References
- 1. mdpi.com [mdpi.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mse.iastate.edu [mse.iastate.edu]
- 7. Exploring alkaline routes for production of TEOS-based consolidants for carbonate stones using amine catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ04677A [pubs.rsc.org]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 11. A novel method for synthesis of silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Residual Organics in Tetrakis(2-ethoxyethyl) orthosilicate-Derived Silica
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(2-ethoxyethyl) orthosilicate (TEEEOS) as a silica precursor. Minimizing residual organic components is critical for the performance and purity of the final silica material.
Important Note for Researchers: Specific experimental data on the thermal decomposition and minimization of residual organics for this compound (TEEEOS) is limited in publicly available literature. The information provided here is based on the established principles of sol-gel chemistry with other silicon alkoxides, such as Tetraethyl orthosilicate (TEOS), and the known properties of the 2-ethoxyethoxy ligand. The provided protocols and data should be considered a starting point for your experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of residual organics in TEEEOS-derived silica?
A1: Residual organics in TEEEOS-derived silica can originate from several sources:
-
Incomplete Hydrolysis: The bulky (2-ethoxyethyl)oxy groups of TEEEOS may not fully react with water during the sol-gel process, leaving unreacted alkoxy groups attached to the silica network.
-
Trapped Byproducts: The hydrolysis byproduct, 2-ethoxyethanol, and any solvents used in the synthesis can become trapped within the pores of the silica gel network as it forms.
-
Decomposition Products: During thermal treatment (calcination), the (2-ethoxyethyl)oxy ligands and trapped 2-ethoxyethanol can undergo complex decomposition reactions, potentially forming char or other carbonaceous residues that are difficult to remove.
Q2: How does TEEEOS differ from TEOS in terms of potential for residual organics?
A2: TEEEOS has a larger, more complex alkoxy group ((2-ethoxyethyl)oxy) compared to the simple ethoxy group of TEOS. This structural difference can lead to:
-
Slower Hydrolysis: The steric hindrance of the larger alkoxy group may slow down the hydrolysis rate, increasing the likelihood of incomplete reactions.
-
Higher Boiling Point Byproduct: The hydrolysis of TEEEOS produces 2-ethoxyethanol (boiling point: 135 °C), which is less volatile than ethanol (boiling point: 78 °C), the byproduct of TEOS hydrolysis. This can make it more difficult to remove 2-ethoxyethanol from the gel before thermal processing.
-
More Complex Thermal Decomposition: The (2-ethoxyethyl)oxy group has more C-C and C-O bonds than the ethoxy group, leading to more complex decomposition pathways and a potentially greater variety of carbonaceous residues.
Q3: What analytical techniques can be used to quantify residual organics?
A3: Several analytical techniques are suitable for detecting and quantifying residual organics in silica:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the total amount of organic material lost upon heating.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the types of chemical bonds present in a sample. The presence of C-H, C-O, and other organic functional group vibrations in the spectrum of the final silica indicates residual organics.
-
Elemental Analysis (CHN Analysis): This technique directly measures the weight percentage of carbon, hydrogen, and nitrogen in a sample, providing a quantitative measure of residual organic content.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile and semi-volatile organic compounds trapped within the silica.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the chemical environment of carbon atoms in the silica, while solution NMR can be used to analyze extracts from the material.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High residual carbon content after calcination | 1. Incomplete hydrolysis of TEEEOS. 2. Insufficient calcination temperature or time. 3. Inappropriate calcination atmosphere. 4. Rapid heating rate during calcination. | 1. Increase the water-to-precursor ratio during sol-gel synthesis. Consider using a catalyst (acid or base) to promote hydrolysis. 2. Increase the final calcination temperature and/or extend the dwell time at the maximum temperature. (See Table 1 for guidance based on TEOS). 3. If feasible, perform calcination in an oxidizing atmosphere (e.g., air or oxygen) to promote the combustion of organic residues. 4. Use a slower heating ramp rate during calcination to allow for the gradual removal of volatile species and prevent the formation of stable char. |
| Discoloration (e.g., gray or black) of silica after calcination | Formation of graphitic or amorphous carbon residues. | This is a strong indication of incomplete combustion of organic materials. Employ a more aggressive calcination protocol, such as a higher temperature, longer duration, or an oxygen-containing atmosphere. Consider a two-step calcination: a lower temperature step in an inert atmosphere to pyrolyze the organics, followed by a higher temperature step in air to burn off the carbon. |
| Silica gel cracks or fractures during drying or calcination | 1. High concentration of precursor in the sol. 2. Rapid solvent evaporation. 3. Thermal stress during heating. | 1. Reduce the concentration of TEEEOS in the initial sol. 2. Dry the gel more slowly, for example, by covering the container with a perforated lid or by using a controlled humidity chamber. Supercritical drying is an alternative for preserving the gel structure. 3. Decrease the heating and cooling rates during the calcination cycle. |
| Inconsistent results between batches | Variations in synthesis or processing parameters. | Maintain precise control over all experimental parameters, including precursor and solvent purity, reaction temperature and time, catalyst concentration, and calcination conditions (heating rate, temperature, time, and atmosphere). |
Data Presentation
Table 1: Effect of Calcination Temperature on Residual Mass in TEOS-Derived Silica (Illustrative Data)
This table provides typical data for TEOS-derived silica and should be used as a general guideline for TEEEOS. Optimal temperatures for TEEEOS may be different.
| Calcination Temperature (°C) | Atmosphere | Dwell Time (hours) | Typical Residual Mass (%) | Observations |
| 200 | Air | 2 | > 50% | Removal of water and volatile solvents. |
| 400 | Air | 4 | 5-10% | Significant removal of organic groups, but some charring may occur. |
| 600 | Air | 4 | < 2% | Most organic material is removed. |
| 800 | Air | 2 | < 0.5% | Near-complete removal of residual organics. |
Experimental Protocols
Protocol 1: General Sol-Gel Synthesis of Silica from TEEEOS
-
Materials: this compound (TEEEOS), ethanol (or another suitable solvent), deionized water, acid or base catalyst (e.g., HCl or NH₄OH).
-
Procedure: a. In a reaction vessel, mix TEEEOS with the solvent (e.g., ethanol) under stirring. b. In a separate container, prepare a solution of deionized water, solvent, and the catalyst. c. Slowly add the water-containing solution to the TEEEOS solution while stirring vigorously. d. Continue stirring for a specified period (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated). e. Allow the sol to age until gelation occurs. f. Age the resulting gel for a further period to strengthen the silica network. g. Dry the gel using a suitable method (e.g., oven drying at 60-120°C or supercritical drying).
Protocol 2: Calcination for Removal of Residual Organics
-
Equipment: Programmable furnace with atmospheric control.
-
Procedure: a. Place the dried silica gel in a ceramic crucible. b. Heat the sample in the furnace to the desired final temperature (e.g., 500-800°C) using a controlled heating rate (e.g., 1-5°C/min). c. Hold the sample at the final temperature for a specified duration (e.g., 2-6 hours). d. The atmosphere can be static air, flowing air or oxygen, or an inert gas like nitrogen or argon. For complete removal of organics, an oxidizing atmosphere is generally preferred. e. Cool the sample slowly to room temperature at a controlled rate.
Protocol 3: Quantification of Residual Organics using Thermogravimetric Analysis (TGA)
-
Equipment: Thermogravimetric Analyzer.
-
Procedure: a. Place a small, accurately weighed amount of the dried or calcined silica (typically 5-10 mg) into a TGA pan. b. Heat the sample from room temperature to a high temperature (e.g., 900-1000°C) at a constant heating rate (e.g., 10°C/min). c. The analysis is typically performed under a continuous flow of an inert gas (e.g., nitrogen) or an oxidizing gas (e.g., air). d. The weight loss at different temperature ranges corresponds to the removal of different components (e.g., water, solvents, and organic residues). The total weight loss above ~200°C in an inert atmosphere can be attributed to the decomposition of residual organics.
Visualizations
Caption: Workflow for TEEEOS-derived silica synthesis and analysis.
Caption: Troubleshooting logic for high residual organics.
References
Technical Support Center: Achieving Monodisperse Silica Particles from Tetrakis(2-ethoxyethyl) orthosilicate
Disclaimer: The following guide is primarily based on the extensive research and established protocols for the synthesis of monodisperse silica particles using Tetraethyl orthosilicate (TEOS). While Tetrakis(2-ethoxyethyl) orthosilicate is a similar silicon alkoxide precursor, the difference in the alkoxy group (2-ethoxyethyl vs. ethyl) will likely influence the hydrolysis and condensation kinetics. The larger and bulkier 2-ethoxyethyl group may lead to slower reaction rates. Therefore, the provided protocols and troubleshooting advice should be considered a starting point, and optimization of the reaction parameters for your specific precursor is highly recommended.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of monodisperse silica particles.
| Problem | Potential Cause | Recommended Solution |
| Wide Particle Size Distribution (Polydispersity) | 1. Inhomogeneous mixing of reactants: Slow or inefficient mixing can lead to localized variations in reactant concentrations, causing continuous nucleation and uneven particle growth.[1] 2. Temperature fluctuations: Inconsistent temperature control can affect the rates of hydrolysis and condensation, leading to a broader size distribution. 3. Impure reactants or solvent: Contaminants can interfere with the nucleation and growth processes. | 1. Improve mixing: Use vigorous and consistent stirring throughout the reaction. Add the silicon precursor quickly to the reaction mixture.[1] 2. Precise temperature control: Use a water or oil bath to maintain a constant reaction temperature. 3. Use high-purity reagents: Ensure all chemicals and solvents are of high purity. |
| Particle Aggregation | 1. High concentration of reactants: Elevated concentrations of the silicon precursor or catalyst can lead to excessively fast reaction rates and particle agglomeration.[2] 2. Inadequate stabilization: Insufficient electrostatic repulsion between particles, which can be influenced by pH and ionic strength. 3. Drying process: Improper drying of the synthesized particles can cause irreversible aggregation.[3] | 1. Optimize concentrations: Systematically decrease the concentration of the silicon precursor or catalyst. 2. Adjust pH and ionic strength: Ensure the pH is in the optimal range for stability (typically basic conditions for the Stöber method).[3] 3. Proper washing and drying: Wash the particles multiple times with ethanol and/or water via centrifugation and redispersion. Consider freeze-drying to minimize aggregation.[4] |
| Incorrect Particle Size | 1. Inappropriate reactant concentrations: The final particle size is highly dependent on the concentrations of the silicon precursor, water, and catalyst.[3][5][6] 2. Incorrect reaction temperature: Temperature influences the reaction kinetics, with higher temperatures generally leading to smaller particles.[5] 3. Solvent composition: The type of alcohol used as a solvent can affect the particle size. | 1. Adjust reactant ratios: Refer to the data tables below to understand the effect of each reactant on particle size and adjust accordingly. 2. Modify reaction temperature: Increase the temperature for smaller particles and decrease it for larger ones. 3. Solvent selection: While ethanol is most common, other alcohols can be used, but this will likely require re-optimization of other parameters.[7] |
| Formation of a Gel Instead of a Colloidal Suspension | 1. High water concentration: Excessive water can accelerate hydrolysis and condensation to a point where a continuous silica network (gel) forms. 2. High catalyst concentration: A high concentration of the catalyst (e.g., ammonia) can also lead to rapid gelation. | 1. Reduce water content: Carefully control the amount of water in the reaction mixture. 2. Lower catalyst concentration: Decrease the concentration of the catalyst to slow down the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the synthesis of silica particles?
-
This compound: This is the silica precursor. Through hydrolysis and condensation reactions, it forms the silica (SiO₂) network of the particles.[8][9]
-
Alcohol (e.g., Ethanol): Acts as a solvent to dissolve the silicon precursor and water, creating a homogeneous reaction mixture.[2] The choice of alcohol can also influence the final particle size.[7]
-
Water: Essential for the hydrolysis of the silicon precursor, initiating the reaction.[9]
-
Catalyst (e.g., Ammonia): Controls the pH of the reaction and catalyzes both the hydrolysis and condensation reactions.[2][8] Basic catalysts like ammonia generally lead to spherical and monodisperse particles.[3]
Q2: How does the concentration of reactants affect the final particle size?
The relationship between reactant concentrations and particle size is complex, but some general trends observed for TEOS-based synthesis are summarized in the table below.
| Reactant | Effect of Increasing Concentration on Particle Size |
| Silicon Precursor (e.g., TEOS) | Generally leads to larger particles, although at very high concentrations, it can lead to a decrease in size or aggregation.[2][3][10][11] |
| Water | An increase in water concentration typically results in larger particles.[5] |
| Ammonia (Catalyst) | Higher ammonia concentrations generally produce larger particles.[5] |
| Ethanol (Solvent) | Increasing the ethanol concentration can lead to larger particle sizes.[12] |
Q3: What is the effect of temperature on the synthesis?
Reaction temperature plays a crucial role in the kinetics of the hydrolysis and condensation reactions. Generally, higher temperatures lead to faster reaction rates and the formation of smaller particles.[5] Conversely, lower temperatures result in larger particles.
Q4: Can I control the particle size with high precision?
Yes, several methods allow for precise control over particle size:
-
Seeded Growth Method: This technique involves the synthesis of small "seed" particles in a first step. In subsequent steps, more precursor is added to the reaction mixture, which then grows on the existing seeds, leading to larger, highly monodisperse particles.[13][14]
-
Systematic Variation of Parameters: By carefully and systematically adjusting the reactant concentrations and temperature, the particle size can be tuned.
Q5: How can I purify the synthesized silica particles?
The most common method for purification is repeated cycles of centrifugation and redispersion.[1]
-
Centrifuge the colloidal suspension to pellet the silica particles.
-
Discard the supernatant, which contains unreacted reagents and byproducts.
-
Redisperse the particle pellet in fresh ethanol (or water) using sonication.
-
Repeat this process several times. For biological applications, it is often recommended to perform final washing steps with deionized water until the pH is neutral.[1]
Experimental Protocols
Standard Protocol for Monodisperse Silica Nanoparticles (Based on the Stöber Method)
This protocol is a general starting point and may require optimization for this compound.
Materials:
-
This compound
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, combine ethanol, deionized water, and ammonium hydroxide solution in the desired ratios.
-
Place the flask in a temperature-controlled bath and stir the mixture vigorously.
-
Rapidly add the this compound to the stirring solution.
-
Allow the reaction to proceed for a specified time (e.g., 12 hours) with continuous stirring.[1]
-
After the reaction is complete, purify the particles by repeated centrifugation and redispersion in ethanol and/or water.
Data Presentation
Table 1: Effect of Reactant Concentration on Silica Particle Size (TEOS-based)
| TEOS Concentration (M) | Ammonia Concentration (M) | Water Concentration (M) | Particle Size (nm) | Reference |
| 0.17 | 0.5 | 11 | ~200 | [Bogush et al., 1988] |
| 0.28 | 0.5 | 11 | ~300 | [Bogush et al., 1988] |
| 0.50 | 0.5 | 11 | ~450 | [Bogush et al., 1988] |
| 0.17 | 1.0 | 11 | ~300 | [Bogush et al., 1988] |
| 0.17 | 2.0 | 11 | ~450 | [Bogush et al., 1988] |
Note: This table is illustrative and compiled from data for TEOS. Actual results with this compound may vary.
Visualizations
Caption: Experimental workflow for the synthesis of monodisperse silica particles.
Caption: Influence of reaction parameters on the final silica particle characteristics.
References
- 1. mse.iastate.edu [mse.iastate.edu]
- 2. iosrjournals.org [iosrjournals.org]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. scispace.com [scispace.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Preparation of spherical silica particles by Stöber process with high concentration of tetra-ethyl-orthosilicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stöber process - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. jourtm.com [jourtm.com]
- 13. ijert.org [ijert.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tetrakis(2-ethoxyethyl) orthosilicate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Tetrakis(2-ethoxyethyl) orthosilicate, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis method for this compound?
The most established and widely used method for synthesizing this compound is the reaction of silicon tetrachloride (SiCl₄) with 2-ethoxyethanol. This reaction is typically performed under anhydrous conditions to prevent premature hydrolysis of the silicon tetrachloride and the final product. The overall reaction is:
SiCl₄ + 4 HOCH₂CH₂OC₂H₅ → Si(OCH₂CH₂OC₂H₅)₄ + 4 HCl
This process is favored for its relatively high yields, often ranging from 75-85%.[1]
Q2: What are the main safety concerns when synthesizing this compound?
The primary safety concerns are associated with the reactants and byproducts. Silicon tetrachloride is a corrosive and moisture-sensitive liquid. The reaction is highly exothermic and generates hydrogen chloride (HCl) gas, which is corrosive and toxic.[1] Proper personal protective equipment (PPE), a well-ventilated fume hood, and careful temperature control are essential.
Q3: Are there more environmentally friendly or "greener" synthesis routes?
Yes, alternative routes are being explored to avoid the use of hazardous silicon tetrachloride. One promising method involves the direct reaction of silica (SiO₂) with 2-ethoxyethanol. While this "green" route is more amenable to large-scale production and aligns with green chemistry principles, it typically results in lower yields (68-72%) compared to the traditional SiCl₄ method.[1]
Q4: What are the critical parameters to control during the synthesis?
The key parameters to control for optimal yield and purity include:
-
Anhydrous Conditions: The presence of water will lead to the formation of siloxanes and reduce the yield of the desired product.
-
Temperature: The reaction is highly exothermic, and careful temperature control is crucial to prevent runaway reactions and the formation of byproducts.[1]
-
Stoichiometry: A slight excess of 2-ethoxyethanol is often used to ensure the complete reaction of the silicon tetrachloride.
-
Removal of HCl: Efficient removal of the hydrogen chloride byproduct is necessary to drive the reaction to completion and prevent side reactions.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. Side Reactions: Presence of moisture leading to hydrolysis and formation of siloxanes. Loss during Workup: Inefficient extraction or distillation. Inadequate HCl Removal: Equilibrium not shifted towards product formation. | Optimize Reaction Conditions: Increase reaction time or temperature gradually while monitoring the reaction progress. Ensure Anhydrous Conditions: Use dry solvents and glassware. Handle SiCl₄ under an inert atmosphere (e.g., nitrogen or argon). Improve Purification Technique: Optimize distillation parameters (pressure, temperature) to minimize loss of product. Enhance HCl Removal: Use an inert gas sparge (e.g., dry nitrogen) or a suitable HCl scavenger. |
| Product is Cloudy or Contains Precipitate | Hydrolysis: Exposure of the product to moisture during or after the reaction. Incomplete Filtration: Presence of solid byproducts or unreacted starting materials. | Strict Anhydrous Workup: Ensure all workup and storage procedures are conducted under dry conditions. Filter the Product: Filter the crude product through a fine frit or a bed of celite to remove any solid impurities. |
| Product is Discolored (Yellow or Brown) | Thermal Decomposition: Overheating during the reaction or distillation. Impurities in Starting Materials: Use of impure 2-ethoxyethanol or SiCl₄. | Precise Temperature Control: Use a temperature-controlled reaction setup and avoid excessive heating during distillation. Use High-Purity Reagents: Ensure the purity of starting materials before use. |
| Product Fails Purity Analysis (e.g., NMR, GC-MS) | Presence of Unreacted 2-ethoxyethanol: Incomplete removal during purification. Presence of Partially Substituted Silanes: Incomplete reaction. Formation of Siloxanes: Hydrolysis due to moisture contamination. | Improve Purification: Optimize fractional distillation to separate the product from lower-boiling impurities like 2-ethoxyethanol. Drive Reaction to Completion: Use a slight excess of 2-ethoxyethanol and ensure efficient HCl removal. Maintain Anhydrous Conditions: Rigorously exclude moisture from the reaction and workup. |
| Difficult to Control Reaction Exotherm (Scale-up) | Poor Heat Transfer in Large Reactor: Surface area to volume ratio decreases with scale. Addition Rate of Reactant is Too Fast: Rapid generation of heat. | Improve Reactor Design: Use a jacketed reactor with efficient heat transfer fluid and good agitation. Controlled Addition: Add the silicon tetrachloride slowly and monitor the internal temperature closely. Use a Solvent: Employing a high-boiling, inert solvent can help to dissipate the heat of reaction.[1] |
| Inefficient HCl Removal at Scale | Gas Sparging is Insufficient: In a large reactor, simple gas sparging may not be effective. HCl Scrubber Overload: The capacity of the scrubbing system is exceeded. | Implement an Efficient HCl Scrubbing System: Use a packed column scrubber with a caustic solution (e.g., NaOH) to neutralize the HCl gas.[2][3][4][5] Monitor Scrubber Performance: Regularly check the pH and concentration of the scrubbing solution to ensure its effectiveness. |
Quantitative Data Summary
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Traditional Route (SiCl₄) | **"Green" Route (SiO₂) ** |
| Typical Yield | 75-85%[1] | 68-72%[1] |
| Key Reactants | Silicon tetrachloride, 2-ethoxyethanol | Silica, 2-ethoxyethanol |
| Byproducts | Hydrogen chloride (HCl)[1] | Water |
| Scalability Challenges | Handling of corrosive SiCl₄ and HCl[1] | Higher reaction temperatures and pressures may be required. |
| Environmental Impact | Generation of corrosive HCl gas. | More environmentally benign. |
Table 2: Typical Reaction and Purification Parameters
| Parameter | Value |
| Molar Ratio (2-ethoxyethanol : SiCl₄) | ~4.1 : 1 |
| Reaction Temperature | 20-80°C (controlled addition) |
| Purification Method | Fractional Vacuum Distillation |
| Distillation Pressure | 1-5 mmHg |
| Distillation Temperature | 180-190°C |
Experimental Protocols
Lab-Scale Synthesis of this compound
-
Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas outlet connected to an HCl scrubber (e.g., a bubbler with a concentrated NaOH solution). All glassware must be oven-dried and cooled under a stream of dry nitrogen.
-
Charging the Reactor: Charge the flask with 2-ethoxyethanol (4.1 equivalents) and an anhydrous, inert solvent such as toluene.
-
Reactant Addition: Slowly add silicon tetrachloride (1.0 equivalent) dropwise from the dropping funnel while stirring vigorously. Maintain the reaction temperature between 20-30°C using an ice bath to control the exotherm.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 70-80°C and maintain for 2-3 hours to ensure the reaction goes to completion. During this time, a stream of dry nitrogen can be bubbled through the solution to help remove the dissolved HCl.
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional vacuum distillation. Collect the fraction boiling at 180-190°C at 1-5 mmHg.
-
Characterization: Characterize the final product by NMR (¹H, ¹³C, ²⁹Si) and GC-MS to confirm its identity and purity.
Pilot-Scale Synthesis Considerations
For scaling up the synthesis, the following modifications to the lab-scale protocol are crucial:
-
Reactor: A jacketed glass-lined or stainless steel reactor with good agitation and temperature control is required.
-
Heat Management: The exothermic nature of the reaction necessitates a robust cooling system for the reactor jacket to maintain the desired temperature profile. The addition of SiCl₄ must be carefully controlled to prevent a thermal runaway.
-
HCl Scrubbing: A dedicated packed-bed HCl scrubber system is essential for safely and efficiently neutralizing the large volume of HCl gas produced. The scrubber should be charged with a circulating caustic solution.
-
Material Transfer: Use closed systems for transferring the corrosive and moisture-sensitive reactants to the reactor.
-
Purification: A larger-scale fractional distillation unit with an efficient vacuum system is required for purification.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
"purification methods for Tetrakis(2-ethoxyethyl) orthosilicate"
Technical Support Center: Tetrakis(2-ethoxyethyl) orthosilicate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing and purifying this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Purity After Vacuum Distillation
-
Question: I performed vacuum distillation, but my final product has low purity, with contaminants still present. What could be the cause?
-
Answer: Low purity after distillation can stem from several factors:
-
Incomplete Reaction: If the initial synthesis reaction is not complete, unreacted starting materials such as 2-ethoxyethanol will remain. Ensure the reaction has gone to completion by monitoring it with appropriate analytical techniques (e.g., GC-MS) before starting purification.
-
Inadequate Vacuum: The vacuum level might be insufficient to effectively remove all volatile impurities. For effective removal of excess alcohol and HCl, a vacuum of 1–2 mmHg is recommended.[1]
-
Improper Temperature Control: Both the initial reaction and the distillation require careful temperature management. During synthesis, exothermic reactions can lead to side products if not cooled properly (initially 0–5°C, then gradually warming to 60°C).[1] During distillation, excessively high temperatures can cause thermal decomposition of the product.
-
Formation of Azeotropes: Some impurities may form azeotropes with the product, making them difficult to separate by simple distillation. In such cases, fractional distillation might be necessary.
-
Contamination from Catalysts: If anhydrous bases like pyridine or triethylamine are used to neutralize HCl, they can form ammonium salts which may complicate the purification process.[1]
-
Issue 2: Product Appears Cloudy or Contains Precipitate
-
Question: My purified this compound is cloudy or has a white precipitate. What is the cause and how can I resolve this?
-
Answer: Cloudiness or the presence of a white precipitate is a strong indicator of hydrolysis. This compound is highly sensitive to moisture and will hydrolyze to form silanol groups (Si-OH) and eventually condense into a silica (SiO2) network, which is insoluble.[1][2]
-
Prevention:
-
Anhydrous Conditions: It is critical to conduct all synthesis and purification steps under strictly anhydrous (water-free) conditions. Use dry glassware and anhydrous solvents.[1][3]
-
Inert Atmosphere: Perform the reaction and distillation under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[4]
-
-
Resolution:
-
Once significant hydrolysis has occurred, it is very difficult to reverse. The product has likely degraded. The best course of action is to discard the hydrolyzed product and repeat the synthesis and purification under strict anhydrous conditions.
-
-
Issue 3: Product is Colored (e.g., Orange-Brown)
-
Question: The distilled product has an unexpected orange-brown color. What could be the source of this discoloration?
-
Answer: A colored product can indicate the presence of impurities, often from side reactions or contaminants in the starting materials.
-
Metal Impurities: If the synthesis route involves elemental silicon or metal catalysts, trace metal impurities (e.g., iron) can lead to colored byproducts. For instance, Fe(OEt)3 can cause a red coloration.[5]
-
Thermal Decomposition: Overheating during distillation can lead to decomposition of the product, which may result in colored, high-boiling point residues.
-
Starting Material Purity: Ensure high-purity starting materials are used to minimize the introduction of contaminants that can cause coloration.
-
Frequently Asked Questions (FAQs)
Synthesis & Purification
-
Q1: What is the most common method for synthesizing this compound?
-
A1: The traditional and most common synthesis method is the reaction of silicon tetrachloride (SiCl4) with 2-ethoxyethanol under anhydrous conditions.[1] The reaction is exothermic and requires careful temperature control.
-
-
Q2: What are the key parameters to control during synthesis to ensure high yield and purity?
-
A2: The key parameters include:
-
Molar Ratio: A slight excess of 2-ethoxyethanol (e.g., a 1:4.2 molar ratio of SiCl4 to 2-ethoxyethanol) helps ensure the complete substitution of chloride atoms.[1]
-
Temperature Control: The reaction should be cooled initially (0–5°C) and then allowed to warm gradually to prevent runaway side reactions.[1]
-
Anhydrous Conditions: All reactants and equipment must be free of water to prevent premature hydrolysis of the product.[3]
-
-
-
Q3: What is the recommended purification method for this compound?
-
Q4: What are the typical impurities found in crude this compound?
-
A4: Common impurities include:
-
Unreacted 2-ethoxyethanol
-
Hydrogen chloride (HCl)
-
Residual chloride (<50 ppm is achievable with rigorous distillation)[1]
-
Partially substituted orthosilicates
-
Hydrolysis and condensation products (silanols, silica) if exposed to moisture[1][2]
-
Ammonium salts if base catalysts are used for HCl scavenging[1]
-
-
Handling & Storage
-
Q5: How should I properly store purified this compound?
-
A5: The purified product should be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) to protect it from moisture. It should be stored in a cool, dry place.
-
-
Q6: What happens if this compound is exposed to water?
-
A6: Exposure to water will cause it to hydrolyze, breaking down into silicic acid and 2-ethoxyethanol. The silicic acid will then undergo condensation to form a silica gel or precipitate.[1] This process is irreversible and degrades the product.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and purification of this compound and related compounds.
| Parameter | Value/Range | Context | Reference |
| Molar Ratio (SiCl4:2-ethoxyethanol) | 1:4.2 | Ensures complete substitution and minimizes residual chloride. | [1] |
| Synthesis Temperature | 0–5°C (initial), then gradual warming to 60°C | Controls the exothermic reaction and prevents side products. | [1] |
| Vacuum Distillation Conditions | 80–100°C at 1–2 mmHg | For removal of excess alcohol and HCl. | [1] |
| Achievable Purity (similar compound) | 97.5% | For Tetrakis(2-butoxyethyl) orthosilicate with optimized direct synthesis. | [4] |
| Residual Chloride | <50 ppm | Achievable with rigorous distillation. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from silicon tetrachloride and 2-ethoxyethanol.
Materials:
-
Silicon tetrachloride (SiCl4)
-
Anhydrous 2-ethoxyethanol
-
Anhydrous toluene or hexane (optional solvent)
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Heating mantle
-
Condenser with a drying tube
Methodology:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser protected by a drying tube.
-
Charge the flask with anhydrous 2-ethoxyethanol (4.2 molar equivalents) and an anhydrous solvent like toluene to help dissipate heat.[1]
-
Cool the flask in an ice bath to 0–5°C.
-
Slowly add silicon tetrachloride (1 molar equivalent) to the stirred solution via the dropping funnel. Maintain the temperature between 0–5°C during the addition to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to gradually warm to room temperature.
-
Gently heat the reaction mixture to 60°C and maintain it at this temperature for a specified time to ensure the reaction goes to completion.
-
The crude product is now ready for purification.
Protocol 2: Purification by Vacuum Distillation
Objective: To purify the crude this compound.
Materials:
-
Crude this compound
-
Distillation apparatus (flask, fractionating column, condenser, receiving flask)
-
Vacuum pump
-
Manometer
-
Heating mantle
Methodology:
-
Assemble the distillation apparatus. Ensure all glassware is thoroughly dried.
-
Transfer the crude reaction mixture to the distillation flask.
-
Slowly apply vacuum, reducing the pressure to 1–2 mmHg.
-
Begin heating the distillation flask. The temperature should be carefully controlled to first distill off any low-boiling point impurities, such as the solvent and excess 2-ethoxyethanol.
-
Collect the main product fraction at its boiling point under the applied vacuum (literature value should be consulted for the precise boiling point at the measured pressure).
-
Once the main fraction is collected, stop the heating and carefully release the vacuum.
-
Store the purified product under an inert atmosphere.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the purification and troubleshooting of this compound.
Caption: General workflow for the vacuum distillation of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. This compound | 18407-94-8 | Benchchem [benchchem.com]
- 2. Tetraethyl orthosilicate - Wikipedia [en.wikipedia.org]
- 3. TETRAETHYL ORTHOSİLİCATE - Ataman Kimya [atamanchemicals.com]
- 4. Tetrakis(2-butoxyethyl) orthosilicate | 18765-38-3 | Benchchem [benchchem.com]
- 5. Sciencemadness Discussion Board - Synthesis of tetraethyl orthosilicate - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to Silica Precursors: Tetrakis(2-ethoxyethyl) orthosilicate vs. TEOS in Sol-Gel Synthesis
For Researchers, Scientists, and Drug Development Professionals
The sol-gel process is a versatile and widely adopted method for synthesizing high-purity silica materials with tailored properties. The choice of the silica precursor is a critical determinant of the reaction kinetics and the final characteristics of the synthesized material. This guide provides an objective comparison of two common silicon alkoxide precursors: Tetraethyl orthosilicate (TEOS) and Tetrakis(2-ethoxyethyl) orthosilicate. This analysis is supported by a review of their chemical properties, reaction kinetics, and the resulting material characteristics, offering researchers a basis for informed precursor selection in their sol-gel synthesis endeavors.
Executive Summary
Tetraethyl orthosilicate (TEOS) is the most extensively studied and utilized silica precursor in sol-gel synthesis due to its relatively high reactivity and the wealth of established protocols. It is often the precursor of choice for producing a wide range of silica-based materials, from nanoparticles to dense films. In contrast, this compound, with its larger and more complex alkoxy groups, exhibits slower hydrolysis and condensation rates. This reduced reactivity, primarily due to steric hindrance, offers finer control over the sol-gel process, which can be advantageous for specific applications requiring uniform particle growth or the formation of highly ordered porous structures.
Chemical Structure and Properties
A fundamental understanding of the molecular structure of each precursor is essential to appreciate their differing behaviors in sol-gel synthesis.
| Property | This compound | Tetraethyl orthosilicate (TEOS) |
| Molecular Formula | C16H36O8Si | C8H20O4Si |
| Molecular Weight | 384.53 g/mol | 208.33 g/mol |
| Chemical Structure | Si(OCH2CH2OC2H5)4 | Si(OC2H5)4 |
| Boiling Point | ~350 °C (estimated) | 168 °C |
| Density | ~1.01 g/cm³ (estimated) | 0.933 g/cm³ |
Sol-Gel Reaction Kinetics: A Tale of Two Precursors
The sol-gel process fundamentally involves two key reactions: hydrolysis and condensation. The rates of these reactions dictate the structure and properties of the final silica material.
Hydrolysis
In the hydrolysis step, the alkoxy groups (-OR) of the precursor react with water to form silanol groups (Si-OH) and the corresponding alcohol.
General Reaction: Si(OR)4 + 4H2O → Si(OH)4 + 4ROH
The bulkier 2-ethoxyethyl groups in this compound create significant steric hindrance around the central silicon atom. This steric shield makes it more difficult for water molecules to attack the silicon center, resulting in a slower hydrolysis rate compared to TEOS. The smaller ethoxy groups in TEOS allow for more rapid hydrolysis under similar conditions.
Condensation
Following hydrolysis, the silanol groups undergo condensation reactions to form siloxane bridges (Si-O-Si), leading to the formation of a continuous silica network. This can occur through either a water-producing or an alcohol-producing pathway.
General Reactions:
-
2Si(OH) → Si-O-Si + H2O
-
Si(OH) + (RO)Si → Si-O-Si + ROH
Similar to hydrolysis, the steric bulk of the 2-ethoxyethyl groups in the partially hydrolyzed this compound species slows down the condensation rate. This slower condensation allows for more controlled growth of silica particles and can lead to materials with a more ordered and uniform pore structure. In contrast, the faster condensation of hydrolyzed TEOS can sometimes lead to more rapid and less controlled aggregation, resulting in a broader particle size distribution and a less ordered porous network.
| Parameter | This compound | Tetraethyl orthosilicate (TEOS) |
| Hydrolysis Rate | Slower | Faster |
| Condensation Rate | Slower | Faster |
| Control over Particle Growth | Higher | Lower |
| Tendency for Homogeneous Nucleation | Higher | Can be prone to heterogeneous nucleation |
Experimental Protocols
The differences in reactivity between the two precursors necessitate adjustments in the sol-gel synthesis protocols.
Experimental Protocol for TEOS-based Silica Nanoparticles (Stöber Method)
This protocol is a widely used method for synthesizing monodisperse silica nanoparticles.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, mix ethanol and deionized water.
-
Add ammonium hydroxide solution to the mixture and stir.
-
Rapidly add TEOS to the stirring solution.
-
Continue stirring at room temperature for a specified time (e.g., 2-24 hours) to allow for particle growth.
-
Collect the silica particles by centrifugation and wash with ethanol and water.
-
Dry the particles in an oven.
Representative Experimental Protocol for this compound-based Silica Synthesis
Due to its lower reactivity, the synthesis using this compound may require adjustments to achieve a reasonable reaction rate.
Materials:
-
This compound
-
Ethanol (or a co-solvent to improve miscibility)
-
Acid or base catalyst (e.g., HCl or NH4OH)
-
Deionized water
Procedure:
-
Dissolve this compound in a suitable solvent like ethanol.
-
Prepare an aqueous solution of the catalyst (acid or base).
-
Slowly add the catalyst solution to the precursor solution under vigorous stirring.
-
The reaction may require longer stirring times (e.g., 24-72 hours) or elevated temperatures (e.g., 40-60 °C) to proceed to completion compared to TEOS.
-
The subsequent steps of aging, washing, and drying would be similar to the TEOS protocol, but aging times might also need to be extended.
Visualization of the Sol-Gel Process
The following diagrams illustrate the key stages of the sol-gel process and the structural differences between the two precursors.
A Comparative Analysis of Silica Properties from Various Alkoxide Precursors
The synthesis of silica nanoparticles with tailored properties is a cornerstone of materials science, with significant implications for drug delivery, catalysis, and chromatography. The choice of alkoxide precursor in the sol-gel synthesis, most notably the Stöber method, plays a pivotal role in determining the final characteristics of the silica particles. This guide provides a comparative study of silica properties derived from different alkoxide precursors, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal precursor for their specific applications.
The most common silicon alkoxide precursor for silica synthesis is tetraethyl orthosilicate (TEOS). However, the use of other precursors, including tetramethoxysilane (TMOS) and organo-functionalized alkoxides, allows for the tuning of particle size, surface area, porosity, and surface chemistry. This guide will focus on the comparative effects of these precursors.
Data Presentation: Comparative Properties of Silica
The selection of an alkoxide precursor significantly influences the physicochemical properties of the resulting silica nanoparticles. The following table summarizes key quantitative data from comparative studies.
| Alkoxide Precursor(s) | Resulting Silica Properties | Reference |
| TEOS (Tetraethyl orthosilicate) | Particle Size: 50-2000 nm (tunable by reaction conditions).[1] Specific Surface Area: ~17 m²/g.[2][3][4] | [1][2][3][4] |
| TEOS + (3-mercaptopropyl)triethoxysilane | Specific Surface Area: ~75 m²/g.[2] | [2] |
| TEOS + (3-cyanopropyl)triethoxysilane | Specific Surface Area: ~270 m²/g.[2][3][4] | [2][3][4] |
| TEOS + (3-aminopropyl)triethoxysilane (APTES) | Specific Surface Area: ~33 m²/g.[2] Increased particle size when mixed with TEOS.[5] Higher degree of particle functionalization due to enhanced reactivity.[2][3][4] | [2][3][4][5] |
| TMOS (Tetramethoxysilane) | Generally leads to faster hydrolysis and condensation rates compared to TEOS, which can influence particle size and distribution.[6][7] | [6][7] |
Experimental Protocols
The synthesis of silica nanoparticles from alkoxide precursors is most commonly achieved via the Stöber method, which involves the hydrolysis and condensation of the precursor in an alcohol solvent with a catalyst, typically ammonia.[1][6][8]
1. Synthesis of Unfunctionalized Silica Nanoparticles using TEOS (Stöber Method)
-
Materials: Tetraethyl orthosilicate (TEOS), Ethanol, Deionized Water, Ammonium Hydroxide (25%).
-
Procedure:
-
In a round-bottom flask, prepare a starting solution by mixing 83 ml of ethanol, 8 ml of ammonia (25%), and 3 ml of distilled water.[9]
-
Stir the mixture vigorously and heat to 60°C.[9]
-
Once the temperature is stable, add 6 ml of TEOS to the solution.[9]
-
Continue stirring for a designated period (e.g., 2 hours) as the solution becomes opalescent, indicating particle formation.[9]
-
The resulting silica nanoparticles can be collected by centrifugation and washed with ethanol to remove residual reactants.
-
2. Synthesis of Functionalized Silica Nanoparticles (Co-condensation Method)
-
Materials: Tetraethoxysilane (TEOS), Organo-functionalized alkoxide (e.g., (3-mercaptopropyl)triethoxysilane, (3-cyanopropyl)triethoxysilane, or (3-aminopropyl)triethoxysilane), Ethanol, Ultrapure Water.
-
Procedure:
-
To a 250 mL round-bottom flask, add 104 mL of ethanol and 3 mL of ultrapure water.[2]
-
Immerse the flask in a 60°C oil bath and stir magnetically for at least 30 minutes to reach thermal equilibrium.[2]
-
A mixture of TEOS and the organo-functionalized alkoxide precursor is then added to the solution to initiate the co-condensation process. The molar ratio of the two precursors will determine the degree of functionalization.
-
The reaction is allowed to proceed for a set time, after which the functionalized silica particles are collected and washed.
-
3. Characterization of Silica Nanoparticles
-
Particle Size and Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the size, shape, and morphology of the synthesized silica nanoparticles.[10][11]
-
Specific Surface Area and Porosity: Nitrogen sorption analysis (BET method) is employed to determine the specific surface area and pore size distribution of the silica particles.[2][3]
-
Surface Functionalization: Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the presence of functional groups on the silica surface.[10]
-
Surface Charge: Zeta potential measurements are used to determine the surface charge of the particles in a suspension.[3]
Visualizations
The following diagrams illustrate the experimental workflow for silica nanoparticle synthesis and the relationship between precursor choice and resulting silica properties.
Caption: Experimental workflow for the synthesis and characterization of silica nanoparticles.
Caption: Relationship between alkoxide precursor choice and resulting silica properties.
References
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. Impact on silica particle physical characteristics of co-condensed alkoxide precursors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04305G [pubs.rsc.org]
- 3. Impact on silica particle physical characteristics of co-condensed alkoxide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact on silica particle physical characteristics of co-condensed alkoxide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Greening the pathways: a comprehensive review of sustainable synthesis strategies for silica nanoparticles and their diverse applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of monodisperse silica nanoparticles via Stöber process [atomfair.com]
- 9. Facile control of silica nanoparticles using a novel solvent varying method for the fabrication of artificial opal photonic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Silica Films Derived from Tetrakis(2-ethoxyethyl) Orthosilicate (TEEEOS) and Tetramethyl Orthosilicate (TMOS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of silica films synthesized from two common precursors: Tetrakis(2-ethoxyethyl) orthosilicate (TEEEOS) and Tetramethyl orthosilicate (TMOS). Understanding the distinct characteristics of films derived from these precursors is crucial for applications ranging from advanced materials science to drug delivery systems. This document outlines their performance based on experimental data, details the methodologies for their synthesis and characterization, and visually represents the experimental workflows.
Precursor Overview and Comparative Data
Silica thin films are widely utilized for their dielectric, optical, and barrier properties. The choice of precursor in the sol-gel synthesis process significantly influences the final characteristics of the film. TMOS is known for its high reactivity and the formation of smaller pore structures, while TEEEOS, a larger molecule, is expected to exhibit slower hydrolysis and condensation rates. Due to a lack of extensive studies specifically on TEEEOS for thin film applications, data from the closely related and widely studied precursor, Tetraethyl orthosilicate (TEOS), is used here as a proxy to provide a meaningful comparison. The structural similarity between TEEEOS and TEOS, particularly the ethoxy-based ligands, suggests that they will exhibit comparable reaction kinetics and result in films with similar properties, though some differences due to the longer ether chains in TEEEOS are expected.
The following table summarizes key quantitative data for silica films derived from TMOS and TEOS, offering a comparative overview of their performance.
| Property | Silica Films from TMOS | Silica Films from TEOS (as a proxy for TEEEOS) | Key Differences & Implications |
| Refractive Index | Generally lower, can be tuned by controlling porosity. | Typically in the range of 1.35 to 1.45, dependent on processing conditions and porosity.[1] | The potentially lower refractive index of TMOS-derived films can be advantageous for anti-reflective coatings. |
| Film Thickness | Can be controlled from nanometers to micrometers depending on sol concentration and deposition parameters. | Can be precisely controlled from approximately 100 nm to several hundred nanometers.[1] | Both precursors offer good control over film thickness, a critical parameter for many optical and electronic applications. |
| Surface Roughness (RMS) | Can be engineered to be very smooth or intentionally roughened. | Can range from a few nanometers to over 100 nm depending on the synthesis conditions and post-treatment.[1][2] | The ability to control surface roughness is important for applications requiring specific wetting properties or for creating templates for further material growth. |
| Porosity | Can be tailored to create mesoporous structures. | Can be controlled to achieve a wide range of porosities, affecting the film's dielectric constant and refractive index.[2] | The control of porosity is a key advantage of the sol-gel method for both precursors, enabling applications in sensing, catalysis, and as low-k dielectrics. |
| Hydrolysis Rate | Faster hydrolysis and condensation rates due to smaller methoxy groups. | Slower hydrolysis and condensation rates compared to TMOS. | The faster reactivity of TMOS requires more stringent control over the sol-gel process to prevent premature gelation. The slower kinetics of TEOS (and likely TEEEOS) allow for better process control. |
Experimental Protocols
The synthesis of silica films from both TEEEOS and TMOS precursors is typically achieved through the sol-gel process, followed by a deposition technique such as spin-coating or dip-coating. Below are detailed methodologies for these key experiments.
Sol-Gel Synthesis of Silica Sol
a) TMOS-based Silica Sol
-
Precursor Solution Preparation: In a clean, dry flask, mix Tetramethyl orthosilicate (TMOS), methanol (MeOH), and deionized water (H₂O). A common molar ratio is 1:30:2 (TMOS:MeOH:H₂O).
-
Catalyst Addition: Add a catalyst to initiate hydrolysis and condensation. For acid catalysis, a few drops of hydrochloric acid (HCl) can be used. For base catalysis, ammonium hydroxide (NH₄OH) is commonly added.
-
Aging: Stir the solution at room temperature for a specified period, typically ranging from a few hours to 24 hours. This aging step allows for the controlled growth of silica oligomers.
b) TEEEOS-based Silica Sol (adapted from TEOS protocols)
-
Precursor Solution Preparation: In a clean, dry flask, mix this compound (TEEEOS), ethanol (EtOH), and deionized water (H₂O). A typical molar ratio is 1:10:4 (TEEEOS:EtOH:H₂O).[3]
-
Catalyst Addition: Add an acid catalyst, such as hydrochloric acid (HCl), to achieve a pH of around 2-3.
-
Hydrolysis: Stir the solution at room temperature for at least 1 hour to allow for the initial hydrolysis of the precursor.
-
Condensation: For a two-step process, a base catalyst like ammonium hydroxide (NH₄OH) can be added to promote condensation and gelation. The solution is then typically aged for several hours.
Thin Film Deposition
a) Spin-Coating
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Dispensing the Sol: Dispense a small amount of the prepared silica sol onto the center of the substrate.
-
Spinning: Ramp up the spin coater to the desired speed (e.g., 2000-4000 rpm) and maintain for a set duration (e.g., 30-60 seconds). The final film thickness is dependent on the sol viscosity and the spin speed.[4]
-
Drying and Curing: Dry the coated substrate on a hotplate at a low temperature (e.g., 100-150 °C) to remove residual solvent. For densification and stabilization of the silica network, a higher temperature annealing step (e.g., 400-500 °C) is often performed.
b) Dip-Coating
-
Substrate Preparation: Prepare the substrate as described for spin-coating.
-
Immersion: Immerse the substrate into the silica sol at a constant, slow speed.
-
Withdrawal: Withdraw the substrate from the sol at a controlled, constant speed. The film thickness is influenced by the withdrawal speed, sol viscosity, and solvent evaporation rate.
-
Drying and Curing: Dry and anneal the coated substrate using a similar procedure to that for spin-coating.
Visualization of Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for silica film synthesis via spin-coating.
Caption: Experimental workflow for silica film synthesis via dip-coating.
References
The Unseen Advantage: Exploring Tetrakis(2-ethoxyethyl) orthosilicate for Advanced Material Applications
For researchers and scientists at the forefront of materials science and drug development, the choice of a silane precursor is a critical decision that dictates the ultimate properties and performance of the resulting silica-based materials. While tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS) have long been the workhorses of sol-gel chemistry, a lesser-known analogue, Tetrakis(2-ethoxyethyl) orthosilicate (TEOS-EE), presents theoretical advantages that warrant closer examination. This guide provides a comparative overview of TEOS-EE against its more common counterparts, highlighting its potential benefits in areas requiring enhanced stability, biocompatibility, and controlled material formation.
Due to a scarcity of direct comparative studies in publicly available literature, this guide will extrapolate some of the potential advantages of TEOS-EE based on the known properties of similar, bulkier alkoxy silanes and the fundamental principles of sol-gel chemistry. While direct quantitative data for TEOS-EE is limited, the information presented herein aims to provide a strong theoretical framework to guide researchers in their selection of precursors for specialized applications.
Unveiling the Potential: Key Advantages of TEOS-EE
The primary distinction of TEOS-EE lies in its molecular structure, featuring four ethoxyethyl groups ([–O–CH₂CH₂OCH₂CH₃]) attached to the central silicon atom. These longer, more flexible side chains are hypothesized to confer several advantages over the shorter ethyl (–OCH₂CH₃) groups of TEOS and methyl (–OCH₃) groups of TMOS.
Increased Hydrophobicity and Stability: The presence of the ether linkages and longer alkyl chains in the ethoxyethyl groups is predicted to result in silica matrices with increased hydrophobicity. This can be advantageous in applications requiring water-repellent coatings or matrices that can protect encapsulated agents from aqueous environments. The enhanced stability of the resulting silica network could also translate to improved durability and resistance to degradation.
Improved Biocompatibility and Drug Delivery Potential: The ethoxyethyl groups are structurally related to polyethylene glycol (PEG), a polymer well-known for its biocompatibility and ability to reduce non-specific protein adsorption. This suggests that silica materials derived from TEOS-EE may exhibit enhanced biocompatibility, making them promising candidates for biomedical applications such as implant coatings and drug delivery systems[2]. The slower hydrolysis and condensation could also allow for more gentle encapsulation of sensitive therapeutic agents. While biocompatibility studies specifically on TEOS-EE derived silica are lacking, the general biocompatibility of silica nanoparticles is an active area of research[2].
Comparative Overview of Silane Precursors
To provide a clear comparison, the following table summarizes the known and inferred properties of TEOS-EE, TEOS, and TMOS.
| Property | This compound (TEOS-EE) (Inferred) | Tetraethyl orthosilicate (TEOS) | Tetramethyl orthosilicate (TMOS) |
| Molecular Formula | Si(OCH₂CH₂OCH₂CH₃)₄ | Si(OC₂H₅)₄ | Si(OCH₃)₄ |
| Molecular Weight | 440.6 g/mol | 208.33 g/mol | 152.22 g/mol |
| Hydrolysis Rate | Slower | Moderate | Faster |
| Condensation Rate | Slower | Moderate | Faster |
| Process Control | Higher | Moderate | Lower |
| Byproduct | 2-Ethoxyethanol | Ethanol | Methanol |
| Toxicity of Byproduct | Higher | Lower | Higher |
| Hydrophobicity of Resulting Silica | Higher | Moderate | Lower |
| Potential for Biocompatibility | High | Moderate | Lower |
Experimental Protocols: A Framework for Comparison
While specific experimental data for TEOS-EE is not available, the following detailed protocols for TEOS can serve as a baseline for researchers wishing to conduct comparative studies.
Experimental Protocol 1: Synthesis of Silica Nanoparticles via Stöber Method
This protocol describes the synthesis of monodisperse silica nanoparticles from TEOS, a method that could be adapted for TEOS-EE to compare particle size distribution and morphology.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir vigorously.
-
Rapidly add TEOS to the stirring solution.
-
Continue stirring for a specified period (e.g., 2-24 hours) at room temperature.
-
Collect the resulting silica nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol and deionized water multiple times to remove unreacted precursors and ammonia.
-
Dry the nanoparticles in an oven at a specified temperature (e.g., 60-80°C).
Experimental Protocol 2: Sol-Gel Synthesis of a Silica-Based Drug Delivery Matrix
This protocol outlines the preparation of a silica xerogel for drug encapsulation using TEOS. A similar procedure with TEOS-EE could be used to compare drug loading and release profiles.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl) as a catalyst
-
Model drug (e.g., ibuprofen)
Procedure:
-
Mix TEOS, deionized water, and ethanol in a beaker.
-
Add HCl to the mixture to catalyze hydrolysis and stir for 1 hour at room temperature.
-
Dissolve the model drug in the sol.
-
Pour the sol into a mold and allow it to gel at room temperature for 24-48 hours.
-
Age the gel in a sealed container for a specified period (e.g., 3 days).
-
Dry the aged gel under controlled conditions (e.g., at 60°C) to obtain the drug-loaded xerogel.
-
Characterize the drug release profile by immersing the xerogel in a buffer solution and measuring the drug concentration at different time intervals using UV-Vis spectroscopy.
Visualizing the Process: Sol-Gel Workflow
The following diagram illustrates the fundamental steps of the sol-gel process, which is central to the application of these silane precursors.
Caption: A simplified workflow of the sol-gel process.
Logical Relationship of Precursor Properties to Performance
The choice of silane precursor directly influences the properties of the resulting silica material. The following diagram illustrates this relationship.
Caption: Influence of precursor choice on material properties.
Conclusion and Future Directions
While direct experimental evidence remains elusive, the theoretical advantages of this compound, particularly its potential for slower, more controlled reactivity and the formation of more stable and biocompatible silica matrices, present a compelling case for its investigation. The slower reaction kinetics could be a significant asset in applications where precision and uniformity are paramount. Researchers are encouraged to conduct direct comparative studies to quantify the hydrolysis rates, film stability, and drug release profiles of TEOS-EE-derived materials against those from TEOS and TMOS. Such data would be invaluable in unlocking the full potential of this promising but underutilized silane precursor.
References
"validation of surface morphology of Tetrakis(2-ethoxyethyl) orthosilicate coatings"
A Comparative Guide to the Surface Morphology of Tetrakis(2-ethoxyethyl) Orthosilicate (TEOS) Coatings
This guide provides a comprehensive comparison of the surface morphology and performance of coatings derived from this compound (TEOS). It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the application of silicate-based coatings. This document outlines the experimental data, detailed methodologies for surface characterization, and a visual representation of the experimental workflow.
Performance Comparison of TEOS-Based Coatings
The surface properties of TEOS-based coatings can be tailored by modifying the synthesis process or by incorporating other materials. The following table summarizes key performance indicators from various studies, offering a comparison with alternative silicate coatings.
| Coating Composition | Substrate | Water Contact Angle (WCA) | Sliding Angle (SA) | Key Findings |
| TEOS and Methyltrimethoxysilane (MTES) | Glass Slide | >150° | - | Achieved superhydrophobicity through a sol-gel method.[1] |
| TEOS and Methyltrimethoxysilane (MTMS) | Mild Steel | 87.6° (Low TEOS) | - | Lower TEOS concentrations led to increased surface roughness and hydrophobicity.[2] |
| TEOS and Alkyl Trimethoxysilane | Glass | >150° | <5° | Superhydrophobic coatings with high transmittance (>90%) were developed.[3] |
| TEOS and 1H,1H,2H,2H-perfluorooctyl triethoxysilane (FAS) | Marble, Glass, Si Wafers | >170° (on marble), ~174° (on glass and Si) | <5° | Demonstrated excellent superhydrophobicity and water repellency on various substrates.[4] |
| TEOS and Glycidoxypropyltrimethoxysilane (GPTMS) | Ti6Al4V Alloy | - | - | GPTMS-based coatings were crack-free, unlike pure TEOS coatings which showed cracking that decreased with more dipping cycles.[5] |
| TEOS with TiO2 and SiO2 nanocontainers | - | - | - | The addition of silica nanocontainers at 0.05% (w/v) in the sol reduced the formation of cracks after drying.[6][7] |
| TEOS in Styrene-Butadiene Latex | Paperboard | - | - | Resulted in improved water vapor and liquid water barrier properties.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments used in the characterization of TEOS-based coatings.
Sol-Gel Synthesis of Superhydrophobic Coatings
This protocol is a generalized procedure based on common sol-gel methods for preparing TEOS-based coatings.[1][3]
-
Precursor Solution Preparation: In a reaction vessel, mix ethanol and water (e.g., at a 95:5 ratio).
-
Catalyst Addition: Add a catalyst, such as ammonium hydroxide, to adjust the pH to a basic condition (e.g., pH 10.5) to facilitate hydrolysis.
-
Silane Addition: Introduce this compound (TEOS) and a co-precursor (e.g., an alkyltrimethoxysilane) into the solution at a specific molar ratio.
-
Reaction: Agitate the mixture, for instance, using an orbital shaker, overnight to allow for hydrolysis and condensation reactions to proceed, resulting in the formation of a sol.
-
Coating Application: The substrate can be coated by various methods, such as dip-coating, spin-coating, or brushing the prepared sol onto the surface. For dip-coating, the substrate is immersed in the sol and withdrawn at a controlled speed.[5]
-
Drying and Curing: The coated substrate is then dried, often at room temperature or in an oven at a specific temperature (e.g., 120°C for 1 hour), to form the final solid coating.[5]
Surface Morphology and Composition Characterization
-
Scanning Electron Microscopy (SEM): SEM is utilized to observe the surface topography of the coatings. Coated samples are mounted on stubs and may be sputter-coated with a conductive material (e.g., gold) to prevent charging. The samples are then imaged in a high vacuum chamber using an electron beam to reveal surface features such as particle size, shape, and the presence of cracks.[1][5]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis is employed to identify the chemical bonds present in the coating. A small amount of the coating material is scraped off or the coating is directly analyzed on an infrared-transparent substrate. The sample is exposed to infrared radiation, and the resulting spectrum of absorption versus wavenumber reveals the presence of functional groups, such as Si-O-Si networks, -CH₃ groups, and Si-OH functionalities.[2]
-
X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the coating. The coated substrate is placed in an X-ray diffractometer, and the diffraction pattern of X-rays scattered by the material is recorded. This pattern can distinguish between amorphous and crystalline phases.[2]
Wettability Analysis
-
Contact Angle Goniometry: The hydrophobicity or hydrophilicity of the coating surface is quantified by measuring the water contact angle (WCA). A droplet of deionized water of a specific volume is placed on the coating surface. A goniometer equipped with a camera captures the image of the droplet, and software is used to measure the angle formed at the liquid-solid-vapor interface. A high contact angle (>90°) indicates a hydrophobic surface, while a very high angle (>150°) signifies superhydrophobicity. The sliding angle (SA), the angle at which the droplet begins to roll off the tilted surface, is also measured to assess water repellency.[3][4]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the validation of the surface morphology of this compound coatings.
Caption: Experimental workflow for TEOS coating validation.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis and Characterization of TEOS Coating Added With Innovative Antifouling Silica Nanocontainers and TiO2 Nanoparticles [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Tetraethyl orthosilicate-containing dispersion coating : water vapor and liquid water barrier properties [diva-portal.org]
- 9. Tetraethyl orthosilicate-containing dispersion coating — water vapor and liquid water barrier properties [ouci.dntb.gov.ua]
A Comparative Guide to the Biocompatibility of Tetrakis(2-ethoxyethyl) orthosilicate-Derived Materials
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Silica-Based Biomaterials
The selection of appropriate biomaterials is a critical step in the development of medical devices and drug delivery systems. Silica-based materials, owing to their tunable properties and generally favorable biocompatibility, have garnered significant attention. This guide provides a comprehensive comparison of the biocompatibility of materials derived from Tetrakis(2-ethoxyethyl) orthosilicate (TEOS-2EE) with other common silica-based and polymeric biomaterials. The data presented is compiled from in vitro and in vivo studies to assist researchers in making informed decisions for their specific applications.
Executive Summary
Materials derived from this compound, a less common precursor than Tetraethyl orthosilicate (TEOS), are emerging as a class of silica-based biomaterials with potential applications in coatings and drug delivery. While specific quantitative biocompatibility data for TEOS-2EE derived materials is still emerging, this guide leverages available information and draws comparisons with the well-characterized TEOS-derived silica nanoparticles, as well as other alternatives such as Organically Modified Silicates (Ormosils), Chitosan, and Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This comparison focuses on key biocompatibility parameters: cytotoxicity, hemolytic activity, and in vivo inflammatory response.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative biocompatibility data for various biomaterials. It is important to note that direct, comprehensive quantitative data for this compound-derived materials is limited in publicly available literature. Therefore, data for TEOS-derived silica is presented as a close structural analog.
Table 1: In Vitro Cytotoxicity Data
| Material | Cell Line | Assay | Concentration | Cell Viability (%) | IC50 Value (µg/mL) | Citation |
| TEOS-Derived Silica NPs | RAW 264.7 | WST-8 | 100 µg/mL | ~80% | > 500 | [1] |
| A549 | WST-8 | 500 µg/mL | ~90% | > 500 | [1] | |
| Ormosils | Not Specified | Not Specified | Not Specified | Generally reported as biocompatible | Not Specified | [2] |
| Chitosan Nanoparticles | Cardiomyocytes | MTT | 1-4 mg/kg (in vivo dose) | >80% after 48h | Not Applicable | [3] |
| PLGA Nanoparticles | Various | Various | Various | Generally high | Not Specified | [4][5] |
Table 2: Hemolytic Activity
| Material | Assay Standard | Hemolysis (%) | Interpretation | Citation |
| TEOS-Derived Silica NPs (bare) | ASTM F756 (modified) | Porosity and geometry dependent | Varies | [1] |
| TEOS-Derived Silica NPs (amine-modified) | ASTM F756 (modified) | Surface charge dependent | Varies | [1] |
| Ormosils | Not Specified | Generally reported as hemocompatible | Non-hemolytic | [2] |
| Chitosan Nanoparticles (low ζ-potential) | Not Specified | < 5% | Non-hemolytic to slightly hemolytic | [3] |
| PLGA Nanoparticles | Not Specified | Generally low | Non-hemolytic | [4][5] |
Table 3: In Vivo Inflammatory Response
| Material | Implantation Site | Time Point | Key Inflammatory Markers | Observation | Citation |
| Silica Nanoparticles (general) | Subcutaneous (mice) | Various | TNF-α, IL-1β, IL-6 | Dose and size-dependent inflammatory response | [6] |
| Ormosils | Brain (mice) | Not Specified | Not Specified | Reported as biocompatible for gene delivery | [2] |
| Chitosan Nanoparticles | Intravenous (rat) | 2-4 days | Histopathology | No significant inflammatory lesions at low doses | [3] |
| PLGA Nanoparticles | Various | Various | Histopathology | Minimal inflammatory response | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are the standard protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Material Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test material. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells. The IC50 value (the concentration of material that inhibits 50% of cell growth) can be determined from a dose-response curve.
Hemolysis Assay: ASTM F756 Standard Practice
This practice provides a protocol for assessing the hemolytic properties of materials that will come into contact with blood.[8][9][10][11][12]
Principle: The assay measures the amount of hemoglobin released from red blood cells upon contact with a material. The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline).
Protocol:
-
Material Preparation: Prepare the test material according to the standard, either as a direct contact material or as an extract.
-
Blood Collection and Preparation: Obtain fresh human or rabbit blood and dilute it with a calcium and magnesium-free phosphate-buffered saline (CMF-PBS) to a hemoglobin concentration of 10 ± 1 mg/mL.
-
Incubation: Add the diluted blood to tubes containing the test material, positive control (water), and negative control (CMF-PBS). Incubate the tubes at 37°C for a specified time (typically 3 hours).
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
In Vivo Assessment of Local Tissue Response After Implantation: ISO 10993-6
This standard specifies test methods for the assessment of the local effects after implantation of biomaterials.[2][13][14][15][16]
Principle: The material is implanted into a suitable animal model, and the tissue response at the implantation site is evaluated macroscopically and microscopically after a predetermined period.
Protocol:
-
Test Animal Selection: Select a suitable animal model (e.g., rabbit, rat, mouse) based on the material and its intended application.
-
Implantation: Surgically implant the sterile test material into a specific tissue site (e.g., subcutaneous, intramuscular). A negative control material (e.g., high-density polyethylene) is typically implanted in the same animal for comparison.
-
Observation Period: The animals are observed for a predetermined period (e.g., 1, 4, 12, or 26 weeks) for any signs of adverse reactions.
-
Histopathological Evaluation: At the end of the observation period, the animals are euthanized, and the implantation site is explanted. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination.
-
Scoring: A pathologist evaluates the tissue response based on a scoring system that considers factors such as inflammation, fibrosis, necrosis, and the presence of different cell types (e.g., neutrophils, lymphocytes, macrophages).
Mandatory Visualization
Signaling Pathways in Cellular Response to Silica Nanoparticles
The interaction of silica nanoparticles with cells can trigger a cascade of intracellular signaling events, often leading to an inflammatory response. Two key pathways involved are the NF-κB and the NLRP3 inflammasome pathways.[6][17][18][19]
Caption: Silica nanoparticle-induced inflammatory signaling pathways.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Experimental Workflow: Hemolysis Assay (ASTM F756)
Caption: Workflow for assessing hemolytic properties of materials.
Conclusion
The biocompatibility of materials derived from this compound holds promise for various biomedical applications. However, a comprehensive understanding of their interaction with biological systems requires more extensive and direct quantitative studies. This guide provides a framework for comparison by presenting available data for analogous and alternative materials. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers to design and conduct their own biocompatibility assessments. As more specific data on TEOS-2EE derived materials becomes available, this guide will be updated to provide an even more precise comparative analysis.
References
- 1. The Impact of Silica Nanoparticle Design on Cellular Toxicity and Hemolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. mdpi.com [mdpi.com]
- 4. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amorphous silica nanoparticles induce inflammation via activation of NLRP3 inflammasome and HMGB1/TLR4/MYD88/NF-kb signaling pathway in HUVEC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. poly-ond.com [poly-ond.com]
- 10. namsa.com [namsa.com]
- 11. ASTM F756-17 Standard Practice for Assessment of Hemolytic Properties of Materials [kssn.net]
- 12. Assessment of factors impacting material-mediated hemolysis results in the ASTM F756-17 testing standard | FDA [fda.gov]
- 13. ISO 10993-6: Empowering Safety in Medical Devices [4easyreg.com]
- 14. EN ISO 10993-6:2016 Biological evaluation of medical devices - Part 6 [shop.standards.ie]
- 15. DIN EN ISO 10993-6 - 2017-09 - DIN Media [dinmedia.de]
- 16. BS EN ISO 10993-6:2016 - TC | 31 Dec 2016 | BSI Knowledge [knowledge.bsigroup.com]
- 17. Diverse Pathways of Engineered Nanoparticle-Induced NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The TLR4/NFκB-Dependent Inflammatory Response Activated by LPS Is Inhibited in Human Macrophages Pre-Exposed to Amorphous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
"performance comparison of Tetrakis(2-ethoxyethyl) orthosilicate in different catalytic systems"
For researchers and professionals in drug development and materials science, the choice of a silica precursor is a critical decision that influences the morphology, porosity, and ultimately, the performance of a catalyst. While Tetraethyl Orthosilicate (TEOS) is a widely used benchmark, ether-functionalized precursors like Tetrakis(2-ethoxyethyl) orthosilicate (TEOS-2EE) offer distinct properties. This guide provides an objective comparison of TEOS-2EE against TEOS, focusing on their behavior in catalytic system synthesis, supported by experimental insights.
The primary distinction between TEOS-2EE and TEOS lies in the chemical structure of their alkoxy groups. The ethoxyethyl groups in TEOS-2EE (Si(OCH₂CH₂OCH₂CH₃)₄) are bulkier and contain an ether linkage, in contrast to the simple ethyl groups of TEOS (Si(OCH₂CH₃)₄). This structural difference significantly impacts the hydrolysis and condensation kinetics during the sol-gel process, which is fundamental to forming silica-based catalyst supports.
Key Performance Differences: Hydrolysis and Condensation Rates
The sol-gel process, a common method for synthesizing high-purity silica supports, involves two main reactions: hydrolysis and condensation. The rates of these reactions dictate the final structure of the silica network.
-
Hydrolysis: The ether linkage and the larger size of the 2-ethoxyethyl group in TEOS-2EE introduce significant steric hindrance. This bulkiness impedes the approach of water molecules to the central silicon atom, resulting in a slower hydrolysis rate compared to TEOS.
-
Condensation: Following hydrolysis, silanol groups (Si-OH) condense to form a siloxane (Si-O-Si) network. The rate of this process is also influenced by the precursor structure and the catalytic conditions (acidic or basic).
This difference in reaction kinetics is a key advantage of TEOS-2EE, as the slower, more controlled gelation process can lead to the formation of more uniform and well-ordered porous structures, which are highly desirable for catalytic applications where precise control over pore size and surface area is crucial.
Data Presentation: Comparative Properties of Silica Gels
While direct, side-by-side quantitative catalytic performance data is sparse in publicly available literature, we can infer performance from the resulting physical properties of the silica materials derived from each precursor under similar sol-gel conditions. The following table summarizes expected differences based on their chemical properties.
| Property | This compound (TEOS-2EE) | Tetraethyl Orthosilicate (TEOS) | Rationale for Performance Impact |
| Hydrolysis Rate | Slower | Faster | Steric hindrance from bulky ethoxyethyl groups in TEOS-2EE slows the reaction, allowing for more controlled growth of the silica network. |
| Gelation Time | Longer | Shorter | Slower hydrolysis and condensation lead to a longer time to reach the gel point, providing a wider window for processing and morphology control. |
| Porosity Control | Potentially Higher | Standard | The controlled reaction kinetics of TEOS-2EE can facilitate the formation of more uniform and ordered mesoporous structures, leading to higher catalytic selectivity. |
| Particle/Pore Size Dist. | Potentially Narrower | Broader | Slower nucleation and growth phases often result in more monodisperse particles and a narrower pore size distribution, enhancing catalyst efficiency. |
| Surface Area | Comparable to Higher | High | While dependent on synthesis conditions, the controlled gelation of TEOS-2EE can be tailored to produce materials with very high surface areas. |
Experimental Protocols
To provide a practical context, the following section details a generalized experimental protocol for the synthesis of a silica-based catalyst support using the sol-gel method. This protocol can be adapted for both TEOS-2EE and TEOS, with the understanding that reaction times will need to be adjusted.
Protocol: Synthesis of Mesoporous Silica Support (Stöber-derived Method)
1. Materials:
- Silicon Precursor (TEOS-2EE or TEOS)
- Ethanol (Solvent)
- Deionized Water
- Ammonium Hydroxide (Catalyst, for basic conditions) or Hydrochloric Acid (Catalyst, for acidic conditions)
2. Procedure (Base-Catalyzed): a. In a reaction vessel, mix Ethanol and Deionized Water in a defined volume ratio. b. Add Ammonium Hydroxide to the mixture to achieve the desired pH and stir vigorously at room temperature. c. Add the silicon precursor (TEOS-2EE or TEOS) dropwise to the solution while maintaining vigorous stirring. d. Continue stirring for a set period (e.g., 2 to 24 hours). Note: The time required for gelation will be significantly longer for TEOS-2EE. e. After aging, the resulting silica particles are collected by centrifugation. f. The particles are washed multiple times with ethanol and deionized water to remove unreacted precursors and catalyst. g. The purified silica powder is dried in an oven (e.g., at 60-100°C) and then calcined at high temperature (e.g., 500-600°C) to remove organic residues and stabilize the porous structure.
3. Catalyst Impregnation: a. The calcined silica support is impregnated with a solution containing the desired active metal precursor (e.g., H₂PtCl₆ for Platinum). b. The impregnated support is dried and then subjected to reduction (e.g., under a hydrogen atmosphere) to form the final active catalyst.
Visualization of Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Logical flow from precursor choice to final catalyst structure.
The following diagram illustrates a typical experimental workflow for synthesizing a functionalized catalyst using a silica support derived from a precursor like TEOS-2EE.
A Comparative Guide to the Hydrolytic Stability of Tetrakis(2-ethoxyethyl) Orthosilicate and Other Orthosilicates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hydrolytic stability of Tetrakis(2-ethoxyethyl) orthosilicate (TEOS-EE) and other common orthosilicates, such as Tetramethyl orthosilicate (TMOS) and Tetraethyl orthosilicate (TEOS). Understanding the rate at which these silicon-containing compounds react with water is crucial for applications ranging from sol-gel processes and material science to drug delivery systems where controlled release is paramount.
Executive Summary
The hydrolytic stability of an orthosilicate is primarily determined by the steric hindrance and electronic effects of its alkoxy groups. Generally, orthosilicates with smaller, less bulky alkoxy groups exhibit faster hydrolysis rates. The presence of ether linkages within the alkoxy chain, as seen in this compound, is expected to influence its reactivity through inductive effects and potential intramolecular catalysis, though specific quantitative data remains scarce in publicly available literature. This guide synthesizes existing data on common orthosilicates and provides a framework for evaluating the hydrolytic stability of novel compounds like TEOS-EE.
Comparison of Hydrolytic Stability
The rate of hydrolysis among common orthosilicates generally follows the trend:
TMOS > TEOS > TPOS (Tetrapropyl orthosilicate) > TBOS (Tetrabutyl orthosilicate)
This trend is attributed to the increasing size of the alkyl groups, which sterically hinders the approach of water molecules to the silicon center.
Quantitative Data on Hydrolysis Rates
To provide a quantitative comparison, the following table summarizes reported hydrolysis rate constants for various orthosilicates under different catalytic conditions. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Orthosilicate | Catalyst | Solvent | Temperature (°C) | Rate Constant (k) | Citation |
| TMOS | Acid (HCl) | Aqueous | 20 | Faster than TEOS | [1] |
| TEOS | Acid (HCl) | Ethanol/Water | 25 | Varies with pH | [1] |
| TEOS | Base (NH3) | Ethanol/Water | 25 | Varies with pH | [1] |
| TPOS | Acid (HCl) | Not Specified | Not Specified | Slower than TEOS | |
| TBOS | Acid (HCl) | Not Specified | Not Specified | Slower than TPOS | |
| TEOS-EE | Not Found | Not Found | Not Found | Not Found |
Note: The absence of quantitative data for TEOS-EE highlights a key area for future research.
Reaction Mechanisms and Pathways
The hydrolysis of orthosilicates proceeds through a nucleophilic substitution reaction at the silicon center. This reaction is catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis
Under acidic conditions, an alkoxy oxygen is protonated, making the leaving group (an alcohol) more stable and increasing the electrophilicity of the silicon atom. This facilitates the attack by a water molecule.
Base-Catalyzed Hydrolysis
In basic conditions, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate. The departure of an alkoxide ion then yields the silanol.
Following the initial hydrolysis, subsequent condensation reactions occur, leading to the formation of siloxane bonds (Si-O-Si) and ultimately a silica network in sol-gel processes.
Experimental Protocols for Measuring Hydrolytic Stability
A robust and standardized method is essential for accurately comparing the hydrolytic stability of different orthosilicates. The following protocol outlines a general procedure using Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the hydrolysis reaction.
Objective:
To determine and compare the hydrolysis rates of various orthosilicates under controlled conditions.
Materials:
-
Orthosilicates (TEOS-EE, TEOS, TMOS, etc.)
-
Solvent (e.g., a mixture of dioxane and D₂O for NMR)
-
Internal standard for NMR (e.g., tetramethylsilane - TMS)
-
Acid or base catalyst (e.g., HCl or NH₄OH)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the chosen solvent and internal standard.
-
In an NMR tube, add a precise amount of the orthosilicate to be tested.
-
Add the stock solvent solution to the NMR tube to achieve a known concentration of the orthosilicate.
-
-
Initiation of Hydrolysis:
-
Inject a specific amount of the catalyst (acid or base) into the NMR tube.
-
Immediately after adding the catalyst, thoroughly mix the contents of the NMR tube.
-
-
NMR Data Acquisition:
-
Quickly place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.
-
Monitor the disappearance of the reactant orthosilicate peak and the appearance of the alcohol byproduct and silanol peaks. ¹H NMR can be used to track the formation of the alcohol, while ²⁹Si NMR can directly monitor the changes in the silicon environment.[2][3]
-
-
Data Analysis:
-
Integrate the peaks corresponding to the starting orthosilicate and the alcohol byproduct at each time point.
-
Plot the concentration of the orthosilicate as a function of time.
-
From this data, determine the initial rate of hydrolysis and the rate constant (k) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).
-
Experimental Workflow Diagram:
Conclusion
The hydrolytic stability of orthosilicates is a critical parameter influencing their performance in various scientific and industrial applications. While the behavior of common orthosilicates like TEOS and TMOS is well-documented, further research is needed to quantify the hydrolytic stability of functionalized orthosilicates such as this compound. The experimental protocol outlined in this guide provides a standardized approach for researchers to conduct such comparative studies, enabling a more precise selection of materials for specific applications. The anticipated higher reactivity of TEOS-EE due to its ether linkages could offer advantages in applications requiring rapid gelation or surface modification. However, this hypothesis requires experimental verification.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.me.ucsb.edu [sites.me.ucsb.edu]
A Comparative Guide to Tetrakis(2-ethoxyethyl) Orthosilicate and its Alternatives in Sol-Gel Reactions
For researchers, scientists, and drug development professionals, the choice of silica precursor is critical in controlling the kinetics and properties of materials synthesized via the sol-gel process. This guide provides a comparative analysis of Tetrakis(2-ethoxyethyl) orthosilicate and its widely used alternatives, Tetraethyl orthosilicate (TEOS) and Tetramethyl orthosilicate (TMOS), with a focus on experimental data and reaction protocols.
While this compound is a recognized precursor in sol-gel synthesis, publicly available quantitative data on its reaction kinetics is limited. In contrast, TEOS and TMOS have been extensively studied, providing a wealth of data for comparison. This guide summarizes the available information to aid in the selection of the most appropriate precursor for specific research and development needs.
Comparison of Physicochemical Properties and Reaction Kinetics
The selection of an orthosilicate precursor influences the rates of hydrolysis and condensation, the two fundamental reactions in the sol-gel process. These rates are critical in determining the structure and properties of the final silica material.
| Property | This compound | Tetraethyl orthosilicate (TEOS) | Tetramethyl orthosilicate (TMOS) |
| Molecular Formula | C16H36O8Si | Si(OC2H5)4 | Si(OCH3)4 |
| Molar Mass | 384.5 g/mol | 208.33 g/mol | 152.22 g/mol |
| General Reactivity | Undergoes hydrolysis and condensation, fundamental to the sol-gel process. The rate is influenced by catalysts (acid or base). | Well-studied hydrolysis and condensation kinetics. Acid catalysis generally accelerates hydrolysis, while base catalysis favors condensation.[1][2] | Generally exhibits faster hydrolysis rates compared to TEOS due to less steric hindrance and higher susceptibility of the methoxy group to nucleophilic attack. |
| Hydrolysis Rate Constants | No specific quantitative data found in the public domain. | Acid Catalyzed (HCl): Rate constants range from 4.5 x 10⁻² to 65 x 10⁻² M⁻¹ min⁻¹ depending on acid concentration.[3] Base Catalyzed (NH3): Rate constants range from 1.4 x 10⁴ to 8 x 10⁴ s⁻¹ depending on water and ammonia concentrations.[3] | Acid Catalyzed: Generally faster than TEOS under similar conditions. |
| Activation Energy of Hydrolysis | No specific quantitative data found in the public domain. | Acidic Medium: 11 to 16 kcal mol⁻¹[3] Basic Medium: 6 kcal mol⁻¹[3] | No specific quantitative data found in the public domain for direct comparison. |
| Condensation Rate Constants | No specific quantitative data found in the public domain. | Base Catalyzed (NH3): Average rate constants range from 3.2 x 10³ to 32 x 10³ s⁻¹ depending on water and ammonia concentrations.[3] | Generally faster than TEOS. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and for tailoring the properties of the resulting silica materials. The following sections provide methodologies for the synthesis and reactions of these orthosilicates.
Synthesis of this compound
A sustainable and efficient method for synthesizing this compound directly from silica has been reported, offering an alternative to the traditional route involving silicon tetrachloride (SiCl₄).
Materials:
-
Silica (SiO₂)
-
2-ethoxyethanol
-
Potassium hydroxide (KOH)
-
Calcium oxide (CaO)
Procedure:
-
In a stainless steel autoclave, combine SiO₂, 2-ethoxyethanol, KOH (10 mol% relative to SiO₂), and CaO (3:1 molar ratio to SiO₂).
-
Heat the mixture to 190°C, reaching a pressure of 2.8 MPa.
-
Maintain these conditions for 20 minutes.
-
After the reaction, the product, this compound, can be isolated via filtration to remove the precipitated calcium hydroxide.
This method reports a yield of 68-72% and is highlighted as being more environmentally friendly and cost-effective compared to the conventional SiCl₄-based synthesis.
Sol-Gel Synthesis of Silica Nanoparticles using TEOS (Stöber Method)
The Stöber method is a widely used protocol for producing monodisperse silica nanoparticles from TEOS.[4][5]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide (28-30% solution)
Procedure:
-
Prepare a solution of ethanol, deionized water, and ammonium hydroxide in a flask and stir magnetically.
-
Rapidly add a specific volume of TEOS to the stirring solution.
-
Continue stirring for a set period (e.g., 2 hours) at room temperature. The solution will become turbid as silica nanoparticles form.[6]
-
To collect the nanoparticles, centrifuge the suspension and wash the particles several times with ethanol and then water to remove unreacted reagents and byproducts.[7][8]
-
The final silica nanoparticles can be redispersed in a suitable solvent for further use.
The size of the resulting silica nanoparticles can be controlled by varying the concentrations of the reactants, the temperature, and the solvent composition.[9]
Hydrolysis and Condensation of TMOS
The hydrolysis and condensation of TMOS are key to its use in sol-gel processes. The reaction kinetics can be monitored using techniques like Raman spectroscopy.[10]
Materials:
-
Tetramethyl orthosilicate (TMOS)
-
Methanol (or other solvent)
-
Water
-
Acid or base catalyst (optional)
Procedure for Kinetic Analysis:
-
Prepare a solution of TMOS in the chosen solvent.
-
Initiate the reaction by adding a specific amount of water (and catalyst, if used).
-
Monitor the reaction progress over time using an appropriate analytical technique such as Raman spectroscopy to determine the rate constants for hydrolysis.[10]
Signaling Pathways and Experimental Workflows
The sol-gel process, regardless of the specific orthosilicate precursor, follows a general pathway of hydrolysis and condensation. This can be visualized as a workflow.
Caption: General workflow of the sol-gel process from orthosilicate precursors to the final silica material.
The choice of precursor and reaction conditions significantly impacts the kinetics of the hydrolysis and condensation steps, which in turn determines the properties of the resulting sol, gel, and final material.
Conclusion
Tetraethyl orthosilicate (TEOS) and Tetramethyl orthosilicate (TMOS) are well-characterized precursors for sol-gel synthesis, with a substantial body of literature detailing their reaction kinetics and providing established experimental protocols. This allows for precise control over the properties of the resulting silica materials.
This compound, while a viable alternative, currently lacks the extensive quantitative data available for TEOS and TMOS. Its larger ethoxyethyl groups may offer different steric and reactivity profiles, potentially leading to silica materials with unique properties. However, further research is needed to quantify its reaction kinetics and to fully understand its performance in comparison to the more common alternatives. For researchers requiring well-defined and reproducible synthesis of silica materials, TEOS and TMOS currently offer a more predictable and controllable system based on the wealth of available experimental data.
References
- 1. Synthesis of monodisperse silica nanoparticles via Stöber process [atomfair.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Stöber process - Wikipedia [en.wikipedia.org]
- 6. Silica particle synthesis - Nano-Optics & Devices Lab @ IIT Hyderabad [people.iith.ac.in]
- 7. Synthesis of pure silica nanoparticles. [bio-protocol.org]
- 8. mse.iastate.edu [mse.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Tetrakis(2-ethoxyethyl) orthosilicate
This document provides crucial safety protocols and logistical plans for the handling and disposal of Tetrakis(2-ethoxyethyl) orthosilicate. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment. While specific data for this compound is limited, information from its close structural analog, Tetraethyl orthosilicate (TEOS), is used to establish these safety procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is expected to share hazards with TEOS, which is classified as a flammable liquid and vapor, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[1][2][3][4][5] Chronic exposure may lead to liver and kidney damage.[4][6] It is also moisture-sensitive and may decompose on exposure to moist air or water.[2]
A comprehensive PPE strategy is mandatory for handling this compound. The following table outlines the required PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be worn at all times. A face shield is required when there is a risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of after contamination.[1] |
| Body | Flame-Retardant Lab Coat | Provides protection against splashes and potential fire hazards.[2] |
| Respiratory | Respirator | Required when working outside of a fume hood or when vapors/aerosols may be generated.[2] |
| Feet | Closed-Toe Shoes | Standard laboratory practice to protect from spills and falling objects. |
Quantitative Data Summary
The following tables summarize key quantitative data, primarily based on TEOS as a reference compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₃₆O₈Si[7] |
| Appearance | Colorless liquid with a mild ester-like odor |
| Boiling Point | 165-168 °C[8] |
| Melting Point | -82 °C |
| Flash Point | 54 °C |
| Density | 0.933 g/mL at 20 °C[8] |
| Vapor Pressure | <1 mmHg at 20 °C[8] |
| Solubility | Soluble in alcohols and ethers; reacts with water.[9] |
Toxicological Data (for TEOS)
| Endpoint | Value | Species |
| LD50 (Oral) | 6270 mg/kg[6] | Rat |
| LCLo (Inhalation) | 1000 ppm / 4H | Rat |
| Skin Irritation | Moderate (500 mg/24H) | Rabbit |
| Eye Irritation | Mild (100 mg)[6] | Rabbit |
Operational and Disposal Plans
Experimental Protocols: Step-by-Step Handling Procedure
-
Preparation:
-
Handling and Dispensing:
-
Ground and bond all containers and receiving equipment to prevent static discharge.[3]
-
Use only non-sparking tools.[3]
-
Slowly dispense the required amount of this compound, avoiding splashing.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste containing the compound in a dedicated, properly labeled, and sealed container.
-
Solid waste, such as contaminated gloves or absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.[11]
-
-
Hydrolysis for Disposal (where feasible):
-
Under controlled conditions and by trained personnel, the compound can be slowly added to a stirred solution of water to induce hydrolysis. This process converts the orthosilicate to silica and the corresponding alcohol.[7] The resulting mixture should still be disposed of as hazardous waste.
-
-
Final Disposal:
Mandatory Visualization
Caption: Workflow for safely handling this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. hsg.com.hk [hsg.com.hk]
- 5. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | 18407-94-8 | Benchchem [benchchem.com]
- 8. Tetraethyl orthosilicate TEOS [sigmaaldrich.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. actylislab.com [actylislab.com]
- 11. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
